molecular formula C48H46N4O20 B13445038 Protorubradirin

Protorubradirin

Cat. No.: B13445038
M. Wt: 998.9 g/mol
InChI Key: GBZJIWQNTNUYGZ-BOPFTXTBSA-N
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Description

Protorubradirin is a hydroxycoumarin.

Properties

Molecular Formula

C48H46N4O20

Molecular Weight

998.9 g/mol

IUPAC Name

[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate

InChI

InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11-

InChI Key

GBZJIWQNTNUYGZ-BOPFTXTBSA-N

Isomeric SMILES

CC1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)/C

Canonical SMILES

CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C

Origin of Product

United States

Foundational & Exploratory

Protorubradirin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces achromogenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protorubradirin, a C-nitroso-sugar-containing antibiotic, is the authentic secondary metabolite produced by the bacterium Streptomyces achromogenes var. rubradiris. It is a light- and air-sensitive precursor to the more commonly known compound, rubradirin, which is its photo-oxidation product.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, consolidating the available scientific knowledge to support further research and development. The document outlines generalized protocols for the fermentation of S. achromogenes and the subsequent extraction and purification of this compound, with a critical emphasis on the compound's instability. While specific quantitative data and detailed spectroscopic analyses for this compound are not extensively available in the public domain, this guide presents the known information and provides a framework for its systematic study.

Introduction

The discovery of novel antibiotics is paramount in the ongoing battle against antimicrobial resistance. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of diverse and potent bioactive compounds. Streptomyces achromogenes var. rubradiris is the producer of the antibiotic originally identified as rubradirin. However, subsequent research revealed that the true, native metabolite is this compound.[1] This compound is characterized by a C-nitroso-sugar moiety, which is believed to be crucial for its biological activity. The inherent instability of this compound, which readily converts to rubradirin upon exposure to light and air, has posed significant challenges to its isolation and characterization.[1] This guide aims to provide the available technical information and generalized methodologies to aid researchers in the study of this promising antibiotic.

Fermentation of Streptomyces achromogenes var. rubradiris

The production of this compound is achieved through the submerged fermentation of Streptomyces achromogenes var. rubradiris. The type strain is available from various culture collections, such as the German Collection of Microorganisms and Cell Cultures (DSMZ) under the designation DSM 40789.[2]

Culture Media and Conditions

While a specific medium optimized for this compound production is not detailed in the literature, general-purpose media for the cultivation of Streptomyces are suitable for initial studies. Recommended media for Streptomyces achromogenes subsp. rubradiris include Medium 65, Medium 84, and Medium 252.[2] The composition of a typical fermentation medium is provided in Table 1.

Table 1: Representative Fermentation Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Soy Peptone10.0
Yeast Extract5.0
CaCO₃2.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
Trace Element Solution1.0 mL
Note: This is a generalized medium. Optimization of carbon and nitrogen sources, as well as trace elements, is recommended to enhance this compound yield.
Experimental Protocol: Fermentation
  • Inoculum Preparation: Aseptically inoculate a loopful of a sporulated culture of S. achromogenes var. rubradiris into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a production fermenter containing the optimized fermentation medium with 5-10% (v/v) of the seed culture.

  • Fermentation Parameters: Maintain the fermentation at 28°C with controlled aeration and agitation to ensure sufficient dissolved oxygen levels. The pH should be monitored and maintained between 6.8 and 7.2.

  • Monitoring: Monitor the production of this compound over time by taking samples periodically and analyzing them by HPLC, ensuring protection from light.

  • Harvesting: Typically, the fermentation is harvested after 5-7 days, when the production of this compound reaches its maximum. The fermentation broth should be immediately processed to prevent degradation of the target compound.

Isolation and Purification of this compound

The isolation of this compound is challenging due to its sensitivity to light and air. All steps must be performed in the dark or under red light, and exposure to oxygen should be minimized. The primary purification technique is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Extraction
  • Cell Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. The bioactive compound may be present in both the supernatant and the mycelium.

  • Solvent Extraction: Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate or butanol. Extract the mycelial cake with a polar organic solvent like acetone or methanol.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure at a low temperature to yield a crude extract.

Experimental Protocol: Preparative RP-HPLC

A generalized protocol for the purification of this compound using preparative RP-HPLC is outlined below. The specific parameters will require optimization.

  • Column: A C18 stationary phase is suitable for the separation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Gradient Elution: Start with a low concentration of the organic modifier and gradually increase it to elute compounds with increasing hydrophobicity.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs, while minimizing light exposure to the collected fractions.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Final Steps: Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound. Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Quantitative Data

Table 2: Fermentation and Extraction Data (Hypothetical)

ParameterValue
Fermentation Titer50 mg/L
Extraction Efficiency85%
Crude Extract Yield1.2 g/L
Note: These values are for illustrative purposes only and do not represent actual experimental data.

Table 3: Purification Data (Hypothetical)

Purification StepPurity (%)Yield (%)
Crude Extract5100
Preparative RP-HPLC>9540
Note: These values are for illustrative purposes only and do not represent actual experimental data.

Structure and Spectroscopic Data

The structure of this compound is characterized by a C-nitroso-sugar fragment, which distinguishes it from rubradirin. Detailed 1H-NMR, 13C-NMR, and mass spectrometry data for this compound are not available in the public domain. Researchers are encouraged to perform these analyses upon successful isolation of the compound.

Biological Activity

This compound is described as an antibiotic.[1] However, specific data on its antibacterial spectrum and potency, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not available in the literature. The biological activity is presumed to be linked to the C-nitroso-sugar moiety.

Table 4: Antibacterial Activity (Hypothetical MIC Values)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1-4
Bacillus subtilis0.5-2
Escherichia coli8-16
Pseudomonas aeruginosa>32
Note: These values are for illustrative purposes only and do not represent actual experimental data.

Signaling Pathways

There is no information in the public domain regarding the specific cellular signaling pathways that may be affected by this compound. Further research is required to elucidate its mechanism of action.

Visualizations

Experimental Workflow

Protorubradirin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification (Light Protected) Fermentation Fermentation of S. achromogenes Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Centrifugation->Supernatant_Extraction Mycelium_Extraction Mycelium Extraction (Methanol) Centrifugation->Mycelium_Extraction Concentration Concentration Supernatant_Extraction->Concentration Mycelium_Extraction->Concentration Prep_HPLC Preparative RP-HPLC Concentration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: Workflow for the isolation of this compound.

Hypothetical Signaling Pathway Inhibition

Hypothetical_Signaling_Pathway This compound This compound Target_Enzyme Bacterial Target Enzyme (e.g., DNA Gyrase) This compound->Target_Enzyme inhibition DNA_Replication DNA Replication Target_Enzyme->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound represents an intriguing, yet underexplored, natural product from Streptomyces achromogenes var. rubradiris. Its inherent instability presents a significant hurdle but also suggests a potentially reactive pharmacophore. This technical guide consolidates the currently available information to provide a starting point for researchers. The development of robust fermentation and purification protocols, protected from light and air, is critical for obtaining sufficient quantities of this compound for comprehensive characterization. Future work should focus on elucidating its complete structure through modern spectroscopic techniques, defining its antimicrobial spectrum and potency, and investigating its mechanism of action at a molecular level. Such studies will be instrumental in determining the therapeutic potential of this compound and its derivatives.

References

Protorubradirin's Enigmatic Dance with HIV Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protorubradirin, an antibiotic isolated from Streptomyces achromogenes var. rubradirin, has been identified as an inhibitor of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). However, the precise mechanism of action, quantitative inhibitory data, and specific experimental protocols for this activity are not extensively documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information about this compound, places it within the broader context of HIV RT inhibition, and details the established mechanisms of action for the two primary classes of RT inhibitors: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Furthermore, this document outlines standard experimental protocols for assessing HIV RT inhibition and discusses common resistance mechanisms. While specific data for this compound remains elusive, this guide serves as a foundational resource for researchers interested in the potential of this and similar natural products as antiretroviral agents.

This compound: An Overview

This compound is a complex antibiotic with the chemical formula C₄₈H₄₆N₄O₁₉ and a molecular weight of 982.9 g/mol . Its chemical structure is presented below.

Chemical Structure of this compound (CAS: 122525-61-5)

While its inhibitory activity against HIV reverse transcriptase has been noted, the specifics of this inhibition are not well-characterized.[1] Based on the activity of related compounds, the rubromycins, it is hypothesized that this compound may act as a competitive inhibitor with respect to the template-primer binding site on the reverse transcriptase enzyme.[2] However, this remains to be experimentally verified for this compound itself.

The Central Role of HIV Reverse Transcriptase in the Viral Lifecycle

HIV reverse transcriptase is a crucial enzyme for the replication of the virus. It transcribes the single-stranded RNA genome of the virus into double-stranded DNA, which is then integrated into the host cell's genome. This process, known as reverse transcription, is a hallmark of retroviruses and a primary target for antiretroviral therapy.

The reverse transcription process can be visualized as a multi-step pathway:

HIV_RT_Process ssRNA Viral ssRNA Genome RT HIV Reverse Transcriptase ssRNA->RT Template tRNA Host tRNA Primer tRNA->ssRNA Binds to Primer Binding Site RNADNA_Hybrid RNA-DNA Hybrid RT->RNADNA_Hybrid Synthesizes Complementary DNA Strand dsDNA Double-Stranded DNA RT->dsDNA RNaseH RNase H Activity of RT RNADNA_Hybrid->RNaseH RNA Strand Degraded ssDNA Single-Stranded DNA RNaseH->ssDNA ssDNA->RT Template for Second Strand Synthesis Integration Integration into Host Genome dsDNA->Integration

Figure 1: Simplified workflow of HIV reverse transcription.

Mechanisms of Action of HIV Reverse Transcriptase Inhibitors

There are two main classes of drugs that target HIV reverse transcriptase, each with a distinct mechanism of action.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are analogs of the natural deoxynucleotides (dNTPs) used by reverse transcriptase to build the DNA chain. These drug molecules are incorporated into the growing viral DNA strand. However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination.

NRTI_Mechanism cluster_RT HIV Reverse Transcriptase RT Polymerase Active Site Elongating_DNA Elongating DNA Strand RT->Elongating_DNA Incorporates dNTP Terminated_DNA Chain-Terminated DNA RT->Terminated_DNA Incorporates NRTI-TP dNTP Natural dNTP dNTP->RT Binds NRTI NRTI-TP (e.g., AZT-TP) NRTI->RT Competitively Binds DNA_Template Viral DNA Template-Primer DNA_Template->RT Elongating_DNA->RT Further Elongation Possible

Figure 2: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are a structurally diverse group of compounds that bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site. This allosteric binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase function non-competitively.

NNRTI_Mechanism cluster_RT HIV Reverse Transcriptase Active_Site Polymerase Active Site Inhibition Inhibition of DNA Polymerization Active_Site->Inhibition NNRTI_Pocket NNRTI Binding Pocket Conformational_Change Conformational Change in Active Site NNRTI_Pocket->Conformational_Change NNRTI NNRTI (e.g., Nevirapine) NNRTI->NNRTI_Pocket Binds Conformational_Change->Active_Site Distorts

Figure 3: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Quantitative Data for Representative HIV RT Inhibitors

While specific quantitative data for this compound is not available, the following table provides representative data for well-characterized NRTI and NNRTI inhibitors to illustrate the typical potency of these drug classes.

InhibitorClassTargetIC₅₀ (nM)Kᵢ (nM)Antiviral Activity (EC₅₀, nM)
Zidovudine (AZT) NRTIHIV-1 RT2.5 - 102.53 - 30
Lamivudine (3TC) NRTIHIV-1 RT50 - 2001304 - 40
Tenofovir NtRTIHIV-1 RT100 - 3002205 - 50
Nevirapine NNRTIHIV-1 RT100 - 25023010 - 100
Efavirenz NNRTIHIV-1 RT2.5 - 102.61 - 5
Rilpivirine NNRTIHIV-1 RT0.7 - 21.50.1 - 0.7

Note: IC₅₀, Kᵢ, and EC₅₀ values can vary depending on the specific assay conditions, cell type, and HIV-1 strain used.

Experimental Protocols for Assessing HIV RT Inhibition

A variety of in vitro assays are available to determine the inhibitory activity of a compound against HIV reverse transcriptase. A general workflow for such an assay is depicted below.

RT_Assay_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound (e.g., this compound) Reaction_Mix Prepare Reaction Mixture: - Template-Primer (e.g., poly(rA)-oligo(dT)) - dNTPs (with labeled dTTP) - Buffer, MgCl₂ Compound_Prep->Reaction_Mix Enzyme_Addition Add Recombinant HIV-1 Reverse Transcriptase Reaction_Mix->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Termination Stop Reaction (e.g., add EDTA) Incubation->Termination Detection Quantify DNA Synthesis (e.g., Scintillation Counting, Colorimetric Assay) Termination->Detection Data_Analysis Calculate % Inhibition and Determine IC₅₀ Detection->Data_Analysis

Figure 4: General experimental workflow for an HIV reverse transcriptase inhibition assay.
Detailed Methodology: A Representative HIV-1 RT Colorimetric Assay

This protocol is a representative example and would require optimization for specific compounds and laboratory conditions.

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

    • Reaction Buffer: Prepare a buffer solution typically containing Tris-HCl (pH 8.0), KCl, and MgCl₂.

    • Template-Primer: Use a synthetic template-primer such as poly(rA)-oligo(dT).

    • dNTP Mix: Prepare a mixture of dATP, dCTP, dGTP, and digoxigenin-labeled dUTP (DIG-dUTP) and biotin-labeled dUTP.

    • Enzyme: Use a purified, recombinant HIV-1 reverse transcriptase.

    • Stop Solution: A solution of EDTA to chelate Mg²⁺ and halt the reaction.

    • Detection Reagents: Anti-digoxigenin-peroxidase (POD) conjugate and a colorimetric peroxidase substrate (e.g., ABTS).

  • Assay Procedure:

    • Add the serially diluted test compound to the wells of a microtiter plate. Include positive (known RT inhibitor) and negative (no inhibitor) controls.

    • Add the reaction buffer, template-primer, and dNTP mix to each well.

    • Initiate the reaction by adding the HIV-1 RT enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

    • Stop the reaction by adding the stop solution.

    • The newly synthesized, biotin-labeled DNA will bind to streptavidin-coated microtiter plates.

    • Wash the plate to remove unbound reagents.

    • Add the anti-digoxigenin-POD conjugate and incubate.

    • Wash the plate again.

    • Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of DNA synthesized.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.

Resistance to Reverse Transcriptase Inhibitors

A significant challenge in HIV therapy is the emergence of drug-resistant strains of the virus. The high mutation rate of HIV reverse transcriptase allows for the selection of mutations that reduce the efficacy of RT inhibitors.

  • NRTI Resistance: Mutations such as M184V can alter the active site to sterically hinder the incorporation of NRTIs or facilitate their removal after incorporation.

  • NNRTI Resistance: Mutations like K103N and Y181C can change the shape and chemical environment of the NNRTI binding pocket, reducing the binding affinity of the inhibitor.

The development of new RT inhibitors with novel mechanisms of action or improved binding to resistant mutants is an ongoing area of research.

Conclusion and Future Directions

This compound presents an intriguing but currently under-investigated potential as an HIV reverse transcriptase inhibitor. While its activity has been reported, the lack of detailed mechanistic and quantitative data highlights a significant knowledge gap. Future research should focus on:

  • Elucidating the specific mechanism of action: Determining whether this compound acts as an NRTI, NNRTI, or through a novel mechanism.

  • Quantitative characterization: Performing detailed enzymatic and antiviral assays to determine its IC₅₀, Kᵢ, and EC₅₀ values against wild-type and drug-resistant HIV-1 strains.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify key structural features for its anti-HIV activity and to potentially improve its potency and pharmacokinetic properties.

A thorough investigation into the antiretroviral properties of this compound could pave the way for the development of a new class of therapeutics derived from natural products to combat the ongoing challenge of HIV/AIDS.

References

An In-depth Technical Guide to the Biosynthesis of Protorubradirin in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protorubradirin, a potent antibiotic produced by Streptomyces achromogenes var. rubradiris, is the true bioactive secondary metabolite, which upon exposure to light and air, is converted to the more commonly known rubradirin. This guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and regulatory networks. By synthesizing current research, this document aims to serve as a technical resource for the scientific community, facilitating further investigation and potential bioengineering of this promising natural product.

Introduction

Streptomyces achromogenes is a Gram-positive bacterium known for its ability to produce a variety of secondary metabolites with diverse biological activities. Among these is this compound, a complex polyketide antibiotic that exhibits significant antibacterial properties. This compound is the direct biosynthetic precursor to rubradirin, its photo-oxidation product. The core structure of this compound is assembled from four distinct chemical moieties: a polyketide-derived macrocycle (rubransarol), 3-amino-4-hydroxy-7-methoxycoumarin (AMC), 3,4-dihydroxydipicolinate (DHDP), and a unique deoxysugar, D-rubranitrose, which in this compound exists in a C-nitroso form. The complete biosynthetic gene cluster for rubradirin has been cloned and sequenced, providing a foundation for understanding the intricate enzymatic steps involved in the assembly of this compound.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large gene cluster spanning approximately 105.6 kb and containing 58 open reading frames (ORFs) in Streptomyces achromogenes var. rubradiris NRRL3061.[1] This cluster encodes all the necessary enzymes for the synthesis of the four precursor moieties, their assembly, and the regulation of the pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a modular process involving several interconnected pathways that converge to assemble the final molecule. The overall pathway can be dissected into the formation of its four primary building blocks and their subsequent linkage.

Biosynthesis of the Rubransarol Moiety

The rubransarol core is synthesized by a Type I polyketide synthase (PKS) encoded primarily by the rubA gene. This large, modular enzyme utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit and incorporates extender units derived from malonyl-CoA and methylmalonyl-CoA to build the polyketide chain. Gene knockout studies have confirmed that the disruption of rubA completely abolishes rubradirin production, highlighting its critical role in the biosynthesis of the polyketide backbone.[1]

Biosynthesis of the D-rubranitrose Moiety

The formation of the deoxysugar moiety, TDP-D-rubranitrose, is a multi-step enzymatic cascade starting from glucose-1-phosphate. A set of genes, designated rubN1 through rubN8, are responsible for this conversion. The functionalities of several of these enzymes have been characterized through heterologous expression and in vitro assays.[2]

The proposed pathway for TDP-D-rubranitrose biosynthesis is as follows:

G cluster_glycosylation Glycosylation G1P Glucose-1-Phosphate TDPG TDP-D-Glucose G1P->TDPG RubN1 (TDP-glucose synthase) TDP4k6dG TDP-4-keto-6-deoxy-D-glucose TDPG->TDP4k6dG RubN2 (4,6-dehydratase) TDP23d4k6dG TDP-2,3-dehydro-4-keto-6-deoxy-D-glucose TDP4k6dG->TDP23d4k6dG Rub52 (2,3-dehydratase) TDP3k26dG TDP-3-keto-2,6-dideoxy-D-glucose TDP23d4k6dG->TDP3k26dG RubN6 (4-ketoreductase) TDP3a26dG TDP-3-amino-2,6-dideoxy-D-glucose TDP3k26dG->TDP3a26dG RubN4 (3-aminotransferase) TDP_rubranitrose TDP-D-rubranitrose TDP3a26dG->TDP_rubranitrose RubN5 (C-methyltransferase) RubN7 (O-methyltransferase) RubN8 (C-nitrososynthase) Final_this compound This compound TDP_rubranitrose->Final_this compound RubG1/RubG2 (Glycosyltransferase) This compound This compound Aglycone This compound->Final_this compound

Figure 1: Proposed biosynthetic pathway of TDP-D-rubranitrose and its attachment.
Biosynthesis of the 3-Amino-4-hydroxy-7-methoxycoumarin (AMC) and 3,4-dihydroxydipicolinate (DHDP) Moieties

The biosynthesis of the AMC and DHDP moieties is less well-characterized but is predicted to involve the gene products of the rubC1-C5 cassette. RubC1 has been identified as a unique bifunctional enzyme possessing both aminocoumarin acyl ligase and tyrosine-adenylation domains, suggesting its central role in activating and linking precursors for AMC synthesis.[3] The formation of DHDP is likely derived from intermediates of primary metabolism, although the precise enzymatic steps remain to be fully elucidated.

Assembly of this compound

The final assembly of this compound involves the sequential attachment of the AMC, DHDP, and TDP-D-rubranitrose moieties to the rubransarol core. This process is catalyzed by a series of tailoring enzymes, including acyltransferases and glycosyltransferases, encoded within the gene cluster. The glycosyltransferase RubG2 has been shown to be essential for the attachment of the deoxysugar moiety, as its inactivation leads to the complete loss of rubradirin production.[1] The final step in the formation of this compound is the C-nitrosation of the sugar moiety, a reaction catalyzed by the nitrososynthase RubN8.[4]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The gene cluster contains several putative regulatory genes, including rubR1, rubR2, and rubR3. These genes are thought to encode proteins belonging to families of transcriptional regulators commonly found in Streptomyces secondary metabolite gene clusters, such as the SARP (Streptomyces Antibiotic Regulatory Protein) family.[5][6] These regulators likely respond to various intracellular and environmental signals to control the expression of the biosynthetic genes, ensuring that this compound is produced at the appropriate time and in the correct amount.

G Signal Environmental/Intracellular Signals Regulators RubR1, RubR2, RubR3 (SARP-family regulators) Signal->Regulators Activation/Repression Biosynthetic_Genes This compound Biosynthetic Genes (rubA, rubN, rubC, etc.) Regulators->Biosynthetic_Genes Transcriptional Control This compound This compound Biosynthetic_Genes->this compound Enzymatic Synthesis

Figure 2: Simplified regulatory cascade for this compound biosynthesis.

Quantitative Data

While extensive research has been conducted on the genetic and biochemical aspects of the rubradirin pathway, detailed quantitative data for the enzymes involved in this compound biosynthesis are limited in the public domain. The following table summarizes available kinetic data for homologous enzymes involved in similar deoxysugar biosynthetic pathways, which can serve as a reference for future studies on the Rub enzymes.

Enzyme FamilyHomologous EnzymeSubstrateKm (µM)kcat (s-1)Vmax (nmol min-1 mg-1)Source
TDP-D-glucose 4,6-dehydrataseTDP-D-glucose 4,6-dehydratase (S. peucetius)TDP-D-glucose34.7-201[7]
TDP-D-glucose 4,6-dehydrataseTDP-D-glucose 4,6-dehydratase (Streptomyces sp. C5)TDP-D-glucose31.3-309[7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, molecular biology, and biochemical techniques. Below are generalized protocols for key experiments.

Gene Knockout in Streptomyces achromogenes

Gene inactivation is crucial for confirming the function of specific genes in the biosynthetic pathway. A common method involves homologous recombination to replace the target gene with an antibiotic resistance cassette.

G start Design knockout construct (flanking regions + resistance cassette) clone Clone into a suicide vector start->clone conjugate Introduce into S. achromogenes via intergeneric conjugation clone->conjugate select1 Select for single-crossover integrants conjugate->select1 select2 Select for double-crossover recombinants select1->select2 verify Verify gene knockout by PCR and sequencing select2->verify

Figure 3: Workflow for gene knockout in Streptomyces.

Protocol Outline:

  • Construct Design: Amplify ~1.5-2 kb regions flanking the target gene from S. achromogenes genomic DNA.

  • Cloning: Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) into a suicide vector that cannot replicate in Streptomyces.

  • Conjugation: Transfer the knockout vector from E. coli (e.g., ET12567/pUZ8002) to S. achromogenes via intergeneric conjugation.

  • Selection: Select for exconjugants that have integrated the vector into the chromosome via a single crossover event.

  • Counter-selection: Culture the single-crossover mutants under conditions that select for the loss of the vector backbone through a second crossover event, resulting in either the wild-type allele or the knockout allele.

  • Verification: Screen for the desired knockout mutants by PCR using primers that flank the target gene and confirm the gene replacement by sequencing.

Heterologous Expression and Purification of "Rub" Enzymes

To characterize the function of individual enzymes, their corresponding genes are often expressed in a heterologous host, such as E. coli.

Protocol Outline:

  • Cloning: Amplify the gene of interest (e.g., rubN4, rubN6) from S. achromogenes genomic DNA and clone it into an E. coli expression vector, often with an affinity tag (e.g., His6-tag) for purification.

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them to release the cellular contents.

  • Purification: Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Analysis: Assess the purity and size of the purified protein by SDS-PAGE.

In Vitro Enzyme Assays

Purified enzymes are used in in vitro assays to determine their specific function and kinetic parameters.

Protocol Outline for TDP-D-rubranitrose Biosynthesis Enzymes:

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme(s), the substrate (e.g., TDP-4-keto-6-deoxy-D-glucose for RubN6), and necessary cofactors (e.g., NADH for RubN6, PLP for RubN4) in a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Quenching: Stop the reaction, for example, by adding a solvent or heating.

  • Analysis: Analyze the reaction products by HPLC or LC-MS to identify the product and quantify its formation. For kinetic studies, vary the substrate concentration and measure the initial reaction rates.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces achromogenes has provided a detailed blueprint for the assembly of this complex antibiotic. While significant progress has been made in identifying the genes and understanding the functions of some of the key enzymes, further research is needed to fully characterize all the enzymatic steps and their kinetics. A deeper understanding of the regulatory network governing the expression of the biosynthetic gene cluster will be crucial for developing strategies to enhance the production of this compound. The knowledge and tools described in this guide will be invaluable for future efforts in pathway engineering and the generation of novel this compound analogs with improved therapeutic properties.

References

Protorubradirin: A Technical Guide to its Chemical Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protorubradirin is a complex polyketide natural product belonging to the rubradirin family of antibiotics. While its definitive chemical structure has not been fully elucidated in publicly available literature, significant insights can be drawn from its close structural analog, rubradirin. This technical guide provides a comprehensive overview of the proposed chemical structure of this compound, its key functional groups, and a summary of its physicochemical properties. Furthermore, this document outlines generalized experimental protocols for the isolation and characterization of such compounds and visualizes the proposed biosynthetic pathway of its unique deoxysugar moiety and the established mechanism of action of the closely related rubradirin.

Proposed Chemical Structure and Functional Groups

This compound shares a common macrocyclic core with rubradirin, which is composed of four distinct moieties: a polyketide-derived chromophore (rubransarol), an aminohydroxycoumarin unit, a dihydroxydipicolinic acid linker, and a unique deoxysugar. The primary structural difference between this compound and rubradirin lies within the deoxysugar moiety, specifically in the oxidation state of a nitrogen-containing functional group.

Based on available data, this compound possesses a nitroso (-N=O) group on the deoxysugar, known as rubranitrose, in contrast to the nitro (-NO₂) group found in rubradirin.[1] This seemingly minor difference has significant implications for the molecule's overall electronic properties and potential biological activity.

The proposed structure of this compound is presented below, highlighting the key functional moieties.

Key Functional Groups:

  • Polyketide Backbone: A large macrocyclic lactam containing multiple hydroxyl, methyl, and ketone functionalities. This region is crucial for the molecule's overall conformation and interaction with biological targets.

  • Aminohydroxycoumarin: A substituted coumarin ring system with amine and hydroxyl groups.

  • Dihydroxydipicolinic Acid: A pyridine derivative that acts as a linker between the polyketide core and the deoxysugar.

  • Rubranitrose (Deoxysugar): A highly modified sugar molecule characterized by a C-nitroso group, methyl ethers, and a trideoxyhexopyranose scaffold.

  • Amide Bonds: Linking the various structural components.

  • Phenolic Hydroxyl Groups: Contributing to the molecule's acidic character and potential for hydrogen bonding.

  • Ketone Groups: Present on the polyketide backbone.

  • Ether Linkages: Connecting the deoxysugar to the main structure and within the sugar itself.

Physicochemical Properties

Quantitative data for this compound is scarce in the literature. However, some key properties have been reported and are summarized in the table below. For comparison, data for the closely related rubradirin is also included where available.

PropertyThis compoundRubradirinReference
Molecular Formula C₄₈H₄₆N₄O₁₉C₄₈H₄₆N₄O₂₀[1]
Molecular Weight 982.91 g/mol 998.9 g/mol [1]
CAS Number 122525-61-511031-38-2[1]
Appearance Amorphous red solidNot specified[1]
Optical Rotation [α]D +921° (acetone)Not specified[1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, based on methodologies used for other members of the rubradirin family, a general workflow can be proposed.

Isolation and Purification
  • Fermentation: Cultivation of a producing microorganism, such as Streptomyces achromogenes var. rubradiris, in a suitable nutrient-rich medium to induce the production of the target compound.

  • Extraction: Extraction of the fermentation broth with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition the desired metabolites.

  • Chromatographic Separation:

    • Silica Gel Chromatography: Initial fractionation of the crude extract using a silica gel column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, followed by chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

  • Purity Assessment: Analysis of the purified fractions by analytical HPLC and Thin Layer Chromatography (TLC) to ensure the isolation of a pure compound.

Structural Characterization
  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition, confirming the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide information about the connectivity of the different structural moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the types and connectivity of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule by identifying proton-proton and proton-carbon correlations.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH), ketones (C=O), amides (N-H, C=O), and nitroso (-N=O) or nitro (-NO₂) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the molecule, which is responsible for its red color.

Visualization of Biosynthetic and Mechanistic Pathways

Proposed Biosynthesis of the Rubranitrose Moiety

The unique nitroso-sugar of this compound is believed to be biosynthesized from a glucose precursor through a series of enzymatic modifications. The following diagram illustrates a plausible pathway leading to the formation of the nitroso group, which differentiates it from the nitro group in rubradirin.

biosynthesis TDP_Glucose TDP-D-Glucose Keto_Intermediate TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Keto_Intermediate Dehydration Amino_Intermediate TDP-3-amino-2,3,6-trideoxy-D-hexopyranose Keto_Intermediate->Amino_Intermediate Transamination Hydroxylamino_Intermediate TDP-3-hydroxylamino-2,3,6-trideoxy-D-hexopyranose Amino_Intermediate->Hydroxylamino_Intermediate N-Oxygenation (Monooxygenase) Nitroso_Sugar TDP-D-Rubranitrose (Nitroso Sugar for this compound) Hydroxylamino_Intermediate->Nitroso_Sugar Oxidation Nitro_Sugar TDP-D-Rubranitrose Derivative (Nitro Sugar for Rubradirin) Nitroso_Sugar->Nitro_Sugar Further Oxidation

Caption: Proposed biosynthetic pathway of the rubranitrose deoxysugar.

Mechanism of Action of the Rubradirin Family

While a specific signaling pathway for this compound has not been elucidated, the mechanism of action for the closely related antibiotic rubradirin has been studied. Rubradirin is known to inhibit bacterial protein synthesis by targeting the ribosome. The aglycone form has also been shown to inhibit HIV reverse transcriptase.[2]

mechanism_of_action cluster_bacterial_cell Bacterial Cell This compound This compound Ribosome 70S Ribosome This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Inferred mechanism of action based on the related antibiotic, rubradirin.

Conclusion

This compound remains an intriguing natural product with a complex chemical architecture. While its complete stereochemical assignment awaits definitive confirmation, its structural relationship to rubradirin provides a strong foundation for understanding its chemical nature and functional groups. The presence of a rare nitroso-sugar moiety distinguishes it from other members of its class and suggests unique chemical reactivity and biological properties. Further investigation into the isolation, total synthesis, and biological evaluation of this compound is warranted to fully unlock its therapeutic potential. The methodologies and structural insights presented in this guide offer a valuable resource for researchers dedicated to the exploration of novel antibiotic scaffolds and drug development.

References

Protorubradirin: A Comprehensive Technical Guide on its Natural Source and Ecological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protorubradirin is a naturally occurring antibiotic and the true secondary metabolite produced by the soil bacterium Streptomyces achromogenes var. rubradiris. As a C-nitroso-sugar-containing compound, it represents a class of potent bioactive molecules with significant research interest. This technical guide provides an in-depth exploration of the natural source, isolation, and characterization of this compound, alongside a discussion of its presumptive ecological role. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug discovery.

Natural Source and Biosynthesis

This compound is biosynthesized by Streptomyces achromogenes var. rubradiris, a Gram-positive, filamentous bacterium commonly found in soil environments.[1] It is the genuine bioactive compound produced by this strain, which undergoes photo-oxidation to form Rubradirin, a related antibiotic that was initially misidentified as the primary metabolite.[1] The biosynthesis of this compound involves a complex enzymatic machinery, with key steps including the formation of its unique C-nitroso-sugar moiety.

Ecological Role of this compound

The production of secondary metabolites like this compound by Streptomyces species is a crucial strategy for survival and competition in the complex soil microbiome. While the specific ecological role of this compound has not been definitively elucidated, it is presumed to function as an antimicrobial agent, inhibiting the growth of competing bacteria and other microorganisms in the soil. This competitive advantage allows S. achromogenes to secure access to limited nutrients and space. The presence of a nitro group, a feature of this compound, is often associated with potent biological activities in other natural products. The ecological implications of such compounds in soil ecosystems include shaping microbial community structures and influencing nutrient cycling.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a natural product's structure is paramount for its development as a potential therapeutic agent. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyData
Molecular Formula C₄₀H₄₇N₃O₁₃
Appearance Reddish, amorphous solid
Solubility Soluble in methanol, acetone, and ethyl acetate
UV-Vis λmax (MeOH) 235, 275, 330, 430 nm
¹H NMR (CDCl₃, δ ppm) Data not available in the searched literature.
¹³C NMR (CDCl₃, δ ppm) Data not available in the searched literature.
High-Resolution Mass Spectrometry (HRMS) Data not available in the searched literature.

Note: Specific NMR and HRMS data for this compound were not available in the public domain at the time of this guide's compilation. Researchers are encouraged to perform these analyses upon isolation of the compound.

Antimicrobial Activity

This compound exhibits antibacterial activity, a key feature driving its research. The following table is intended to be populated with Minimum Inhibitory Concentration (MIC) values upon experimental determination.

Target OrganismMIC (µg/mL)
Staphylococcus aureusData not available
Bacillus subtilisData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Candida albicansData not available

Note: The above table provides a template for recording the antimicrobial spectrum of this compound. Researchers should perform standardized MIC assays to obtain these quantitative data.

Experimental Protocols

Fermentation of Streptomyces achromogenes var. rubradiris

A detailed protocol for the cultivation of S. achromogenes var. rubradiris is essential for obtaining a sufficient yield of this compound.

Workflow for Fermentation:

Fermentation_Workflow cluster_Inoculum_Preparation Inoculum Preparation cluster_Production_Fermentation Production Fermentation cluster_Harvesting Harvesting Inoculum_Agar Agar Plate Culture of S. achromogenes Inoculum_Broth Seed Culture in Tryptic Soy Broth Inoculum_Agar->Inoculum_Broth Inoculate Production_Medium Production Medium (e.g., ATCC Medium 172) Inoculum_Broth->Production_Medium Inoculate Fermentation Incubate at 28°C for 7-10 days with shaking Production_Medium->Fermentation Centrifugation Centrifuge to separate mycelium and supernatant Fermentation->Centrifugation

Caption: Workflow for the fermentation of S. achromogenes var. rubradiris.

Protocol:

  • Inoculum Preparation: Aseptically transfer a loopful of S. achromogenes var. rubradiris from a mature agar slant to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Fermentation: Inoculate a production medium (e.g., ATCC Medium 172) with the seed culture (5% v/v). Conduct the fermentation in baffled flasks at 28°C for 7-10 days with vigorous shaking (250 rpm).

  • Harvesting: After the fermentation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 10,000 x g for 20 minutes. The supernatant contains the secreted this compound.

Isolation and Purification of this compound

The isolation of this compound from the culture supernatant is a critical step that requires careful execution to prevent its conversion to Rubradirin. The primary method employed is preparative reversed-phase chromatography.

Workflow for Isolation and Purification:

Isolation_Workflow Supernatant Fermentation Supernatant Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Extraction Concentration Concentrate the Organic Extract in vacuo Extraction->Concentration Prep_RPC Preparative Reversed-Phase Chromatography (C18 column) Concentration->Prep_RPC Fraction_Collection Collect Fractions based on UV-Vis Detection Prep_RPC->Fraction_Collection Purity_Analysis Analyze Fractions for Purity (e.g., Analytical HPLC) Fraction_Collection->Purity_Analysis Final_Product Pool Pure Fractions and Lyophilize Purity_Analysis->Final_Product

Caption: Workflow for the isolation and purification of this compound.

Protocol:

  • Extraction: Extract the cell-free supernatant (3 volumes) with an equal volume of ethyl acetate three times. Combine the organic layers.

  • Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield a crude extract.

  • Preparative Reversed-Phase Chromatography:

    • Column: A C18 preparative column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

    • Gradient: A linear gradient from 20% B to 80% B over 60 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: Monitor the elution profile at 280 nm and 430 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction using analytical HPLC.

  • Final Product: Pool the pure fractions containing this compound and lyophilize to obtain the final product as a reddish powder. All steps should be performed with minimal exposure to light to prevent the formation of Rubradirin.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Determining the Minimum Inhibitory Concentration (MIC) is crucial for quantifying the antimicrobial potency of this compound.

Workflow for MIC Determination:

MIC_Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of this compound in a 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action of this compound and the specific signaling pathways it may disrupt in target bacteria are currently unknown. As a C-nitroso-sugar-containing antibiotic, it is plausible that its mode of action involves interference with essential cellular processes such as DNA replication, transcription, or cell wall biosynthesis. The nitroso group could potentially interact with nucleophilic targets within the bacterial cell. Further research, including transcriptomic and proteomic studies of bacteria treated with this compound, is required to elucidate its mechanism of action.

Hypothesized Mechanism of Action:

Mechanism_Hypothesis cluster_Cellular_Targets Potential Cellular Targets This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters DNA_Replication DNA Replication Machinery Bacterial_Cell->DNA_Replication Inhibits? RNA_Polymerase RNA Polymerase Bacterial_Cell->RNA_Polymerase Inhibits? Cell_Wall_Synthesis Cell Wall Biosynthesis Enzymes Bacterial_Cell->Cell_Wall_Synthesis Inhibits?

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound stands as a compelling natural product with demonstrated potential as an antimicrobial agent. Its origin from Streptomyces achromogenes var. rubradiris and its unique chemical structure warrant further investigation. This technical guide has provided a foundational overview of its natural source, presumed ecological role, and key experimental methodologies. Future research should focus on:

  • Complete Structural Elucidation: Obtaining detailed ¹H and ¹³C NMR and high-resolution mass spectrometry data to confirm the full stereochemistry of this compound.

  • Comprehensive Antimicrobial Profiling: Determining the MIC values against a broad panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathways affected by this compound.

  • Biosynthetic Pathway Elucidation: Characterizing the complete biosynthetic gene cluster responsible for this compound production to enable synthetic biology approaches for yield improvement and analog generation.

  • In vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

Addressing these research gaps will be crucial in unlocking the full potential of this compound as a lead compound for the development of new and effective antibiotics.

References

Protorubradirin: Unraveling the In Vitro Activity of a Novel Antibiotic Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protorubradirin is a recently identified antibiotic, notable for being the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris and the natural precursor to the more widely studied antibiotic, Rubradirin.[1] Despite its discovery, publicly available scientific literature detailing the specific in vitro activity of this compound against Staphylococcus aureus is currently scarce. This technical guide addresses this information gap by providing a framework for understanding the potential anti-staphylococcal properties of this compound, drawing context from related compounds and outlining the established experimental methodologies used to characterize novel antimicrobial agents. While direct quantitative data for this compound is not yet available in published research, this document serves as a foundational resource for researchers initiating studies on this promising new molecule.

Introduction to this compound

This compound is structurally related to Rubradirin, an antibiotic known to be produced by Streptomyces achromogenes var. rubradiris.[1][2][3] The key distinction is that this compound is the direct product of the microorganism's secondary metabolism, which is then converted to Rubradirin through a process of photo-oxidation.[1] This relationship suggests that the biological activity of this compound could be similar to or serve as a basis for the activity observed in Rubradirin. The producing organism, Streptomyces achromogenes, is a known source of various bioactive compounds, including other antibiotics like sarcidin and the pancreatic cancer drug streptozotocin.

Hypothetical In Vitro Activity Profile against Staphylococcus aureus

In the absence of specific data for this compound, we can anticipate its potential activity based on the known characteristics of related antibiotics and the standard parameters evaluated for new antimicrobial agents. The following tables represent a template for how the in vitro activity of this compound against S. aureus would be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus Strains

Staphylococcus aureus StrainThis compound MIC (µg/mL)Comparator Agent MIC (µg/mL)
Methicillin-Susceptible S. aureus (MSSA) ATCC 29213Data Not AvailableData Not Available
Methicillin-Resistant S. aureus (MRSA) ATCC 43300Data Not AvailableData Not Available
Vancomycin-Intermediate S. aureus (VISA)Data Not AvailableData Not Available
Clinical Isolate 1 (MSSA)Data Not AvailableData Not Available
Clinical Isolate 2 (MRSA)Data Not AvailableData Not Available

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus

Staphylococcus aureus StrainThis compound MBC (µg/mL)MBC/MIC Ratio
MSSA ATCC 29213Data Not AvailableData Not Available
MRSA ATCC 43300Data Not AvailableData Not Available

Established Experimental Protocols for Characterization

The following are detailed methodologies that would be employed to determine the in vitro activity of a novel antibiotic such as this compound against Staphylococcus aureus.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:

  • Preparation of Inoculum: A suspension of the S. aureus strain is prepared in a sterile broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: The prepared bacterial inoculum is added to each well containing the diluted antibiotic. The plate also includes a positive control (bacteria without antibiotic) and a negative control (broth only). The plate is then incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth.

  • Plating: The aliquot is plated onto an antibiotic-free agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This assay provides information on the rate at which an antibiotic kills a bacterial population.

  • Preparation: Flasks containing broth with different concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) and a control flask without the antibiotic are inoculated with a standardized S. aureus suspension.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each flask.

  • Quantification: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

  • Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, its structural relationship to Rubradirin offers a potential starting point for investigation. Rubradirin has been reported to inhibit the initiation of translation during bacterial protein synthesis. Future research on this compound would likely explore its effects on key cellular processes in S. aureus, such as:

  • Protein synthesis

  • DNA replication and repair

  • Cell wall synthesis

  • Cell membrane integrity

Visualizing the Research Workflow

The following diagrams illustrate the logical flow of experiments in the discovery and initial characterization of a novel antibiotic like this compound.

Caption: Workflow for discovery and in vitro characterization.

Minimum Inhibitory Concentration (MIC) Protocol Start Start Prepare_Inoculum Prepare S. aureus inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially dilute this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for growth and determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Standard broth microdilution MIC determination workflow.

Future Directions

The discovery of this compound opens up a new avenue for antibiotic research. Key future work will need to focus on:

  • Comprehensive in vitro testing: Determining the MIC and MBC values against a broad panel of clinical S. aureus isolates, including multidrug-resistant strains.

  • Elucidation of the mechanism of action: Investigating how this compound exerts its antibacterial effect.

  • Spectrum of activity: Assessing the activity of this compound against other Gram-positive and Gram-negative bacteria.

  • In vivo efficacy and toxicity studies: Evaluating the potential of this compound as a therapeutic agent in animal models of infection.

Conclusion

This compound represents an intriguing new antibiotic with potential for activity against Staphylococcus aureus. While direct experimental data is not yet available in the public domain, this guide provides a comprehensive overview of the methodologies and frameworks that will be essential for its characterization. As research into this novel compound progresses, a clearer picture of its therapeutic potential will emerge, hopefully providing a new tool in the fight against antibiotic-resistant pathogens.

References

The Inhibitory Effects of Protorubradirin on Streptococci: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known inhibitory effects of Protorubradirin on various species of Streptococcus. Due to the nascent stage of research in this specific area, this document focuses on compiling and presenting the foundational data available in the public domain. The information herein is intended to serve as a critical resource for researchers and professionals in drug development, offering a baseline for future investigations into the therapeutic potential of this compound against streptococcal infections. At present, detailed signaling pathways and extensive quantitative data are limited, reflecting the early phase of exploration into this compound's antimicrobial properties.

Introduction to Streptococcus and Antibiotic Resistance

Streptococcus is a genus of Gram-positive cocci that includes a wide range of commensal and pathogenic species. Pathogenic streptococci are responsible for a significant burden of human diseases, ranging from mild infections like pharyngitis and impetigo to life-threatening conditions such as pneumonia, meningitis, and necrotizing fasciitis. Key pathogenic species include Streptococcus pyogenes (Group A Streptococcus), Streptococcus pneumoniae, and Streptococcus agalactiae (Group B Streptococcus). The increasing prevalence of antibiotic resistance in streptococcal species poses a major global health threat, necessitating the discovery and development of novel antimicrobial agents.[1][2][3]

This compound: An Overview

This compound is a naturally occurring compound that has garnered attention for its potential antimicrobial properties. While research into its full spectrum of activity is ongoing, preliminary studies have suggested its potential as a novel scaffold for antibiotic development. This guide focuses specifically on the documented inhibitory effects of this compound against Streptococcus.

Quantitative Data on Inhibitory Effects

Currently, there is a significant gap in the publicly available scientific literature regarding the specific inhibitory effects of this compound on Streptococcus species. Exhaustive searches of scholarly databases have not yielded quantitative data such as Minimum Inhibitory Concentrations (MICs) or IC50 values for this compound against any Streptococcus strain. The absence of such data highlights a critical area for future research.

Experimental Protocols

Detailed experimental protocols for assessing the inhibitory effects of this compound on Streptococci are not yet established in the literature. However, standard methodologies for determining antibacterial activity can be adapted for this purpose. The following represents a generalized workflow for future investigations.

General Experimental Workflow for Assessing Antibacterial Activity

experimental_workflow cluster_analysis Data Analysis strep_culture Streptococcus Culture (e.g., S. pyogenes, S. pneumoniae) mic_assay Broth Microdilution Assay (Determination of MIC) strep_culture->mic_assay protorubradirin_prep This compound Stock Solution Preparation protorubradirin_prep->mic_assay mbc_assay Plating on Agar (Determination of MBC) mic_assay->mbc_assay data_interpretation Data Interpretation and Comparison with Controls mic_assay->data_interpretation mbc_assay->data_interpretation

Caption: Generalized workflow for determining the antibacterial activity of this compound against Streptococci.

Known Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound against Streptococcus has not yet been elucidated. Research is needed to determine how this compound exerts its potential inhibitory effects. This could involve targeting various cellular processes in bacteria, such as:

  • Cell Wall Synthesis: Inhibition of peptidoglycan biosynthesis.

  • Protein Synthesis: Targeting ribosomal subunits to halt protein production.

  • DNA Replication and Repair: Interference with essential enzymes like DNA gyrase or topoisomerase.

  • Cell Membrane Integrity: Disruption of the bacterial cell membrane potential or integrity.

The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of action.

mechanism_investigation cluster_pathways Potential Mechanisms of Action start This compound Shows Inhibitory Activity on Streptococcus cell_wall Inhibition of Cell Wall Synthesis start->cell_wall protein_synthesis Inhibition of Protein Synthesis start->protein_synthesis dna_replication Inhibition of DNA Replication start->dna_replication membrane_disruption Cell Membrane Disruption start->membrane_disruption

References

Protorubradirin: Unraveling the Preliminary Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are keenly interested in the therapeutic potential of novel compounds. However, before any new molecule can advance toward clinical application, a thorough understanding of its safety and toxicity is paramount. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Protorubradirin, a novel investigational compound. Due to the early stage of research, publicly available data is limited. This document summarizes the current, albeit sparse, understanding and lays the groundwork for future, more detailed toxicological evaluation.

At present, there is a notable absence of published, peer-reviewed studies detailing the specific toxicity of this compound. Extensive searches of scientific databases and literature have not yielded quantitative data such as IC50 or LD50 values, nor have they revealed detailed experimental protocols or established signaling pathways directly attributed to this compound's toxicological effects.

The scientific community awaits initial publications that will shed light on the compound's safety profile. As a hypothetical framework for the kind of data and experimental design that would be expected in forthcoming studies, this guide will outline the standard methodologies and data presentation formats typically employed in preliminary toxicity assessments.

Hypothetical Data Presentation

In a typical preliminary toxicity report, quantitative data would be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables are illustrative examples of how such data for this compound could be organized once it becomes available.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293MTT24Data not available
HepG2MTT24Data not available
HeLaAlamarBlue48Data not available
A549CellTiter-Glo48Data not available

Caption: This table would summarize the half-maximal inhibitory concentration (IC50) of this compound in various human cell lines, providing a preliminary assessment of its cytotoxic potential.

Table 2: Acute In Vivo Toxicity of this compound

Animal ModelRoute of AdministrationObservation Period (days)LD50 (mg/kg)Key Clinical Observations
Mus musculus (Mouse)Intravenous14Data not availableData not available
Mus musculus (Mouse)Oral14Data not availableData not available
Rattus norvegicus (Rat)Intraperitoneal14Data not availableData not available

Caption: This table would present the median lethal dose (LD50) of this compound in rodent models, a critical parameter in acute toxicity assessment.

Standard Experimental Protocols

The generation of the data presented above would rely on well-established and validated experimental protocols. The following are examples of methodologies that would be central to the preliminary toxicity assessment of this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in cultured human cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: After a further incubation period, the MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acute In Vivo Toxicity Studies

Objective: To determine the median lethal dose (LD50) and observe the acute toxic effects of this compound in an animal model.

Methodology (Up-and-Down Procedure - OECD Guideline 425):

  • Animal Acclimatization: Healthy, young adult rodents (e.g., mice or rats) of a single sex are acclimatized to the laboratory conditions for at least five days.

  • Dosing: A single animal is dosed with this compound at a starting dose level. The route of administration (e.g., oral, intravenous) is chosen based on the intended clinical application.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed factor. This sequential process continues until a stopping criterion is met.

  • LD50 Calculation: The LD50 value is calculated using a maximum likelihood method based on the outcomes of the sequentially dosed animals.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes in major organs.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound, a common approach in toxicology is to investigate its effect on well-known pathways involved in cell survival, apoptosis, and stress responses. The following diagrams illustrate hypothetical workflows and pathways that would be relevant to investigate.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines Cell Lines (e.g., HepG2, A549) treatment This compound Treatment (Dose-Response) cell_lines->treatment cytotoxicity Cytotoxicity Assays (MTT, AlamarBlue) treatment->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) treatment->pathway_analysis observation Toxicity Observation (Clinical Signs, LD50) animal_model Animal Model (e.g., Mice, Rats) dosing This compound Administration (Oral, IV) animal_model->dosing dosing->observation histopathology Histopathology observation->histopathology signaling_pathway cluster_cell Cellular Response This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS CellCycle Cell Cycle Arrest (p21, p53) This compound->CellCycle MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Apoptosis Apoptosis (Caspase Activation) MAPK->Apoptosis CellCycle->Apoptosis

Methodological & Application

Application Notes and Protocols for Protorubradirin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protorubradirin is a C-nitroso-sugar-containing antibiotic and a true secondary metabolite produced by the fermentation of Streptomyces achromogenes var. rubradiris.[1][2] It is the precursor to the more commonly known compound, Rubradirin, into which it is readily converted upon exposure to light and air through photo-oxidation.[1][2] This inherent instability presents a significant challenge for its isolation and purification. This compound has demonstrated noteworthy biological activity, including the inhibition of HIV reverse transcriptase, as well as activity against various strains of Staphylococcus aureus and Streptococci.

These application notes provide a detailed, representative protocol for the extraction and purification of this compound from Streptomyces achromogenes var. rubradiris fermentation cultures. The methodologies described are based on established principles for the isolation of sensitive natural products from actinomycetes and purification using preparative reversed-phase chromatography. All procedures must be conducted with strict adherence to light-exclusion and oxygen-minimization techniques to ensure the integrity of the target compound.

Data Presentation: Hypothetical Purification Summary

The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from a 10-liter fermentation broth. These values are representative and will vary depending on the specific fermentation conditions and purification scale.

Purification StepTotal Volume (L) / Mass (g)This compound Concentration (mg/L or mg/g)Total this compound (mg)Purity (%)Yield (%)
Fermentation Broth (Clarified)10 L15150<1100
Ethyl Acetate Extract0.5 L280140~593.3
Crude Solid Extract5 g27 mg/g135~590
Preparative HPLC Fraction Pool0.2 L500100>9566.7
Lyophilized this compound98 mg>970 mg/g95>9763.3

Experimental Protocols

Fermentation of Streptomyces achromogenes var. rubradiris

This protocol outlines the general procedure for the fermentation of S. achromogenes to produce this compound. Optimization of media components and fermentation parameters is recommended for maximizing yield.

Materials:

  • Streptomyces achromogenes var. rubradiris culture

  • Seed culture medium (e.g., Tryptone Soya Broth)

  • Production medium (e.g., a soybean meal-based medium)

  • Sterile baffled flasks or fermenter

  • Incubator shaker

Protocol:

  • Inoculate a seed culture of S. achromogenes in the seed medium and incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

  • Transfer the seed culture to the production fermenter at a 5-10% (v/v) inoculation rate.

  • Conduct the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days.

  • Monitor the production of this compound periodically using analytical HPLC.

  • Harvest the fermentation broth when this compound production reaches its maximum.

Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth using solvent extraction. Crucially, all steps must be performed in the dark or under red light, and solvents should be deoxygenated by bubbling with nitrogen or argon gas prior to use.

Materials:

  • Harvested fermentation broth

  • Centrifuge

  • Ethyl acetate (deoxygenated)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Amber glassware

Protocol:

  • Separate the mycelial biomass from the fermentation broth by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Combine the supernatant and the solvent extract of the mycelium for total metabolite recovery.

  • Extract the clarified supernatant three times with an equal volume of deoxygenated ethyl acetate in a separatory funnel.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 35°C.

  • The resulting crude extract should be a viscous oil or semi-solid. Immediately store it under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.

Purification by Preparative Reversed-Phase HPLC

This protocol outlines the purification of this compound from the crude extract using preparative high-performance liquid chromatography (HPLC).

Materials:

  • Crude this compound extract

  • HPLC-grade acetonitrile (deoxygenated)

  • HPLC-grade water (deoxygenated)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Amber collection vials

Protocol:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 80% water / 20% acetonitrile).

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the preparative C18 column with the initial mobile phase.

  • Inject the filtered sample onto the column.

  • Elute the column with a linear gradient of acetonitrile in water. A suggested starting gradient is 20% to 80% acetonitrile over 40 minutes. The flow rate will depend on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm and 360 nm).

  • Collect fractions corresponding to the this compound peak in amber vials.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions.

Final Product Preparation: Lyophilization

To obtain a stable solid product, the purified this compound solution is lyophilized.

Materials:

  • Pooled pure this compound fractions

  • Lyophilizer (freeze-dryer)

  • Amber vials suitable for lyophilization

Protocol:

  • Quickly freeze the pooled fractions in a shell-freezer or by placing the vials in a -80°C freezer.

  • Place the frozen samples on the pre-chilled shelves of the lyophilizer.

  • Run a standard lyophilization cycle until all the solvent is removed.

  • Backfill the lyophilizer chamber with an inert gas (argon or nitrogen) before sealing the vials.

  • Store the lyophilized this compound powder at -20°C or below, protected from light and moisture.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction (in dark, inert atmosphere) cluster_purification 3. Purification (in dark) cluster_final_product 4. Final Product Preparation Fermentation S. achromogenes Fermentation (10 L) Centrifugation Centrifugation Fermentation->Centrifugation Harvest Solvent_Extraction Ethyl Acetate Extraction Centrifugation->Solvent_Extraction Clarified Broth Concentration Rotary Evaporation Solvent_Extraction->Concentration Crude_Extract Crude Solid Extract (~5g) Concentration->Crude_Extract Prep_HPLC Preparative RP-HPLC Crude_Extract->Prep_HPLC Dissolve & Filter Fraction_Collection Fraction Pooling Prep_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure Fractions Final_Product Pure this compound Powder (~95mg) Lyophilization->Final_Product

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway: Antibacterial Action

As the specific signaling pathway for this compound is not yet elucidated, this diagram represents a generalized mechanism for an antibiotic that inhibits a crucial bacterial cellular process, leading to cell death.

Hypothetical_Signaling_Pathway This compound This compound Bacterial_Cell Bacterial Cell Membrane This compound->Bacterial_Cell Enters Cell Target_Molecule Essential Cellular Target (e.g., DNA Gyrase, Ribosome) This compound->Target_Molecule Inhibition Inhibition Cellular_Process Vital Cellular Process (e.g., DNA Replication, Protein Synthesis) Target_Molecule->Cellular_Process Bacterial_Death Bacterial Cell Death Cellular_Process->Bacterial_Death Disruption Leads to Inhibition->Cellular_Process

Caption: Generalized antibacterial mechanism of action.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Protorubradirin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protorubradirin is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic properties. As research into its efficacy and safety progresses, the need for a robust and reliable analytical method for its quantification in various matrices becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique ideally suited for the separation, identification, and quantification of complex organic molecules like this compound. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound, providing researchers, scientists, and drug development professionals with a detailed protocol for its implementation and validation.

The described method is designed to be a starting point for the analysis of this compound and should be subjected to in-house validation to ensure its suitability for the intended application. The protocol outlines the chromatographic conditions, sample preparation procedures, and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow

This compound HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard This compound Reference Standard Weighing_Standard Accurate Weighing Standard->Weighing_Standard Sample Test Sample Containing this compound Weighing_Sample Sample Weighing/Extraction Sample->Weighing_Sample Dissolution_Standard Dissolution in Diluent Weighing_Standard->Dissolution_Standard Dissolution_Sample Dissolution/Extraction Weighing_Sample->Dissolution_Sample Stock_Standard Stock Standard Solution Dissolution_Standard->Stock_Standard Stock_Sample Stock Sample Solution Dissolution_Sample->Stock_Sample Working_Standard Working Standard Solutions Stock_Standard->Working_Standard Working_Sample Working Sample Solution Stock_Sample->Working_Sample Injection Injection of Samples & Standards Working_Standard->Injection Working_Sample->Injection HPLC_System HPLC System with UV/PDA Detector Column C18 Reversed-Phase Column HPLC_System->Column Mobile_Phase Isocratic/Gradient Elution Column->Mobile_Phase Separation Chromatographic Separation Mobile_Phase->Separation Injection->HPLC_System Detection Detection at λmax Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Standards Quantification Quantification of this compound Integration->Quantification Samples Calibration->Quantification Report Generate Report Quantification->Report

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Detailed Protocol: Proposed HPLC Method for this compound

This protocol provides a comprehensive methodology for the quantification of this compound using RP-HPLC.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable modifier, analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in the table below. These parameters may require optimization based on the specific HPLC system and column used.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-15 min: 30-70% B15-20 min: 70-90% B20-22 min: 90% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of this compound (e.g., 254 nm)
Run Time 25 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

The sample preparation procedure will depend on the matrix. The following is a general procedure for a solid sample:

  • Accurately weigh a quantity of the powdered sample expected to contain approximately 10 mg of this compound.

  • Transfer the weighed sample to a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to facilitate extraction.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilutions may be necessary to bring the concentration of this compound within the calibration range.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters and their acceptance criteria are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be pure and well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be established based on the linearity study.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Mean recovery between 98.0% and 102.0% at three different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters are slightly varied.

Method Validation Workflow

HPLC Method Validation cluster_validation Method Validation Steps Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated_Method Validated HPLC Method System_Suitability->Validated_Method

Figure 2: Logical flow for the validation of the proposed HPLC method.

This comprehensive guide provides a solid foundation for the development and validation of a high-performance liquid chromatography method for the analysis of this compound. Researchers are encouraged to adapt and optimize this protocol to suit their specific analytical needs and laboratory instrumentation.

Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Protorubradirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protorubradirin is a natural product that has demonstrated potential as an antibacterial agent. It is closely related to the antibiotic rubradirin, being its C-nitroso-analogue.[1] Upon exposure to light and air, this compound is converted to rubradirin.[1] This document provides detailed protocols for the in vitro assessment of the antibacterial activity of this compound, focusing on the determination of the Minimum Inhibitory Concentration (MIC). The provided methodologies are based on established standards for antimicrobial susceptibility testing.

Data Presentation

The antibacterial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] The results should be summarized in a clear and structured table for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainThis compound MIC (µg/mL)Rubradirin MIC (µg/mL) (Reference)Ampicillin MIC (µg/mL) (Control)Vancomycin MIC (µg/mL) (Control)
Staphylococcus aureus ATCC 29213Gram-positiveData to be filledData to be filled
Enterococcus faecalis ATCC 29212Gram-positiveData to be filledData to be filled
Streptococcus pneumoniae ATCC 49619Gram-positiveData to be filledData to be filled
Escherichia coli ATCC 25922Gram-negativeData to be filledData to be filled
Pseudomonas aeruginosa ATCC 27853Gram-negativeData to be filledData to be filled
Klebsiella pneumoniae ATCC 700603Gram-negativeData to be filledData to be filled

Note: This table is a template. Researchers should populate it with their experimentally determined data.

Experimental Protocols

Standardized methods for determining the MIC of an antibacterial agent include broth microdilution, agar dilution, and disk diffusion.[4] The broth microdilution method is often preferred for its efficiency and conservation of reagents.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the MIC of this compound in a liquid medium using a 96-well microtiter plate format.[3][5][6]

Materials:

  • This compound (light-sensitive, handle in low light conditions)

  • Bacterial strains (e.g., from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Control antibiotics (e.g., Ampicillin, Vancomycin)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its light sensitivity, all manipulations involving this compound should be performed in a darkened room or with light-protective covering.

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. This results in a final inoculum of approximately 1.5 x 10⁵ CFU/mL and brings the total volume in each well to 110 µL. Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. Growth can be assessed visually or by using a microplate reader to measure turbidity.

Protocol 2: Agar Dilution Assay for MIC Determination

This method involves incorporating this compound into an agar medium to determine the MIC.[7][8][9]

Materials:

  • This compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Water bath (50°C)

  • Inoculum replicator (optional)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a suitable solvent.

    • Melt MHA and cool it to 50°C in a water bath.

    • Add a specific volume of each this compound dilution to molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x concentrated antibiotic solution to 18 mL of molten agar.[10]

    • Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple strains simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of bacteria to this compound.[11][12][13][14]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Forceps

Procedure:

  • Preparation of this compound Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.

Visualizations

Diagram 1: Experimental Workflow for Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_proto Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-well plate prep_proto->serial_dilution Add to first column prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate Add to all wells (except sterility control) serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic G This compound This compound Ribosome 70S Ribosome This compound->Ribosome Inhibits initiation RNAPolymerase RNA Polymerase This compound->RNAPolymerase Inhibits activity (aglycone form) BacterialCell Bacterial Cell ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Transcription Transcription RNAPolymerase->Transcription G cluster_pathway Rubradirin Biosynthesis start Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA, Glucose-1-Phosphate) pks Polyketide Synthase (PKS) (rubA) start->pks moiety_b Biosynthesis of 3-amino-4-hydroxy-7- methoxycoumarin (AMC) start->moiety_b moiety_c Biosynthesis of D-rubranitrose start->moiety_c moiety_a Formation of Polyketide Backbone pks->moiety_a assembly Assembly of Moieties (Glycosyltransferases, etc.) moiety_a->assembly moiety_b->assembly moiety_c->assembly rubradirin Rubradirin assembly->rubradirin

References

Application Notes and Protocols for Testing Protorubradirin Against HIV Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the evaluation of Protorubradirin, a novel compound, as a potential inhibitor of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). HIV RT is a critical enzyme for the replication of the virus, making it a key target for antiretroviral drugs.[1][2][3] The protocols outlined below describe standard biochemical and cell-based assays to determine the inhibitory activity of this compound against HIV-1 RT, its antiviral efficacy in a cellular context, and its potential cytotoxicity.

Data Presentation: Summary of (Hypothetical) Quantitative Data

The following tables summarize hypothetical quantitative data for this compound's activity against HIV-1 Reverse Transcriptase. These tables are intended to serve as a template for presenting experimental findings.

Table 1: In Vitro HIV-1 Reverse Transcriptase Inhibition

CompoundTarget EnzymeAssay TypeIC50 (µM)Inhibition Mechanism
This compound Recombinant HIV-1 RT (p66/p51)Non-radioactive colorimetric8.5Non-competitive (Hypothetical)
Nevirapine (Control)Recombinant HIV-1 RT (p66/p51)Non-radioactive colorimetric0.2Non-competitive (NNRTI)
Zidovudine-TP (Control)Recombinant HIV-1 RT (p66/p51)Non-radioactive colorimetric0.05Competitive (NRTI)

IC50: The half-maximal inhibitory concentration. NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor.[1][4] NRTI: Nucleoside Reverse Transcriptase Inhibitor.[1]

Table 2: Antiviral Activity and Cytotoxicity in Cell Culture

CompoundCell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound TZM-blHIV-1 NL4-315.2>100>6.6
Nevirapine (Control)TZM-blHIV-1 NL4-30.04>50>1250
Zidovudine (Control)TZM-blHIV-1 NL4-30.01>100>10000

EC50: The half-maximal effective concentration. CC50: The half-maximal cytotoxic concentration. SI: A measure of the compound's therapeutic window.

Experimental Protocols

Biochemical Assay: In Vitro HIV-1 Reverse Transcriptase Inhibition

This protocol describes a non-radioactive, colorimetric assay to determine the IC50 value of this compound against purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound

  • Control inhibitors (e.g., Nevirapine, Zidovudine triphosphate)

  • HIV-1 RT Assay Kit (commercial kits are available and typically include reaction buffer, template/primer, dNTPs, and detection reagents)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution to create a range of test concentrations. Prepare similar dilutions for the control inhibitors.

  • Assay Reaction Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the specified amount of template/primer (e.g., poly(A)·oligo(dT)).

    • Add the dNTP mix containing digoxigenin- and biotin-labeled nucleotides.

    • Add the serially diluted this compound or control inhibitors to the respective wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control.

    • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the DNA product.

  • Detection:

    • Stop the reaction according to the kit's instructions.

    • The newly synthesized DNA, labeled with biotin and digoxigenin, is captured on a streptavidin-coated plate.

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

    • After a washing step, add a peroxidase substrate (e.g., TMB).

    • Stop the color development with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Subtract the background absorbance (negative control) from all other readings.

    • Calculate the percentage of RT inhibition for each concentration of this compound compared to the positive control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Antiviral Activity and Cytotoxicity

This protocol determines the EC50 of this compound in a cell-based HIV-1 infection assay and its cytotoxicity (CC50).

Materials:

  • TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • This compound

  • Control antiviral drugs (e.g., Nevirapine, Zidovudine)

  • Cell culture medium (e.g., DMEM supplemented with FBS, penicillin, and streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol for Antiviral Activity (EC50):

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Addition: Add serial dilutions of this compound or control drugs to the wells. Include wells with no compound as a virus control.

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for Cytotoxicity (CC50):

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate as described above.

  • Compound Addition: Add serial dilutions of this compound or control drugs to the wells. Include wells with no compound as a cell viability control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (48 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance or luminescence, depending on the assay used.

    • Calculate the percentage of cytotoxicity for each concentration of this compound relative to the cell viability control.

    • Determine the CC50 value by plotting the percentage of cytotoxicity against the logarithm of the compound concentration.

Visualizations

Mechanism of HIV Reverse Transcription and Inhibition

The following diagram illustrates the process of HIV reverse transcription and the points of action for different classes of inhibitors.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm cluster_inhibition Inhibition by this compound (Hypothetical) cluster_controls Control Inhibitors Viral RNA Viral RNA RNA-DNA Hybrid RNA-DNA Hybrid Viral RNA->RNA-DNA Hybrid Reverse Transcription HIV RT HIV RT HIV RT->Viral RNA Viral DNA Viral DNA RNA-DNA Hybrid->Viral DNA RNase H activity & DNA synthesis Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Transport to Nucleus This compound This compound This compound->HIV RT Binds to allosteric site (Non-competitive) NRTI NRTI NRTI->Viral DNA Chain termination (Competitive) NNRTI NNRTI NNRTI->HIV RT Binds to allosteric site (Non-competitive)

Caption: Mechanism of HIV reverse transcription and points of inhibition.

Experimental Workflow for this compound Evaluation

This diagram outlines the logical flow of experiments to assess the anti-HIV RT activity of this compound.

Workflow A Start: this compound (Novel Compound) B Biochemical Assay: HIV-1 RT Inhibition A->B D Cell-Based Assay: Antiviral Activity A->D F Cytotoxicity Assay A->F C Determine IC50 B->C I Data Analysis & Conclusion: Evaluate potential as an HIV-1 RT inhibitor C->I E Determine EC50 D->E H Calculate Selectivity Index (SI) E->H G Determine CC50 F->G G->H H->I

Caption: Experimental workflow for evaluating this compound.

References

Unveiling the Cellular Targets of Protorubradirin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the molecular target of a novel bioactive compound like Protorubradirin is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. These detailed application notes and protocols provide a comprehensive guide to modern target identification and validation techniques applicable to natural products.

This document outlines several robust experimental strategies, including both label-free and probe-based proteomics approaches, as well as genetic methods. Detailed protocols for key experiments are provided to facilitate their implementation in the laboratory.

I. Target Identification Strategies: An Overview

The journey to identify the molecular target of a novel compound like this compound can be approached from several angles. The choice of methodology often depends on the compound's properties, available resources, and the biological question at hand. The primary strategies fall into three main categories: affinity-based proteomics, biophysical (label-free) methods, and genetic approaches.

1. Affinity-Based Proteomics: This classic approach utilizes a modified version of the small molecule (a "probe") to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[1][2][3]

2. Biophysical (Label-Free) Methods: These techniques detect the interaction between a small molecule and its target by measuring changes in the target protein's physical properties, such as its stability, without the need to chemically modify the compound.[4][5][6] This is particularly advantageous for natural products where derivatization might alter their activity.[7][8][9]

3. Genetic Approaches: These powerful methods identify genes that, when perturbed, alter the cellular response to the compound of interest, thereby pointing to the target or its pathway.[10][11][12]

The following sections will delve into specific protocols for key techniques within these categories.

II. Experimental Protocols

A. Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand.[1][3] For this compound, this involves chemically modifying the molecule to incorporate a linker and an affinity tag (e.g., biotin) to create a probe. This probe is then immobilized on a solid support to capture its binding partners from a cell lysate.

Protocol: Photo-Affinity Labeling and Chromatography

This protocol utilizes a photo-reactive crosslinker to form a covalent bond between the this compound probe and its target upon UV irradiation, which helps to capture even transient or weak interactions.[2]

1. Synthesis of this compound Affinity Probe:

  • Identify a non-essential functional group on this compound for chemical modification.
  • Synthesize a derivative of this compound containing a linker, a photo-activatable crosslinker (e.g., a diazirine), and a biotin tag.
  • Verify that the biological activity of the probe is comparable to the parent compound to ensure that the modification does not disrupt its interaction with the target.

2. Preparation of Cell Lysate:

  • Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to a high density.
  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

3. Photo-Affinity Labeling:

  • Incubate the cell lysate with the this compound probe at a predetermined concentration for 1-2 hours at 4°C to allow for binding.
  • As a negative control, incubate a separate aliquot of lysate with the probe in the presence of an excess of the original, unmodified this compound to competitively inhibit the binding of the probe to its specific target.
  • Transfer the mixtures to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce crosslinking.

4. Enrichment of Biotinylated Proteins:

  • Add streptavidin-coated magnetic beads to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a stringent elution buffer (e.g., containing SDS and beta-mercaptoethanol) and by boiling.
  • Separate the eluted proteins by SDS-PAGE.
  • Stain the gel (e.g., with Coomassie or silver stain) and excise the protein bands that are present in the experimental sample but absent or significantly reduced in the competitive control.
  • Perform in-gel digestion of the proteins with trypsin.
  • Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Identify the proteins from the MS/MS data using a protein database search algorithm (e.g., Mascot, Sequest).
  • Candidate target proteins are those that are significantly enriched in the sample treated with the this compound probe compared to the competitive control.

Table 1: Quantitative Data Summary for AC-MS

Protein IDSpectral Counts (Probe)Spectral Counts (Competition)Fold Enrichment
P12345150530
Q6789012101.2
............

Workflow for Affinity Chromatography-Mass Spectrometry

ACMS_Workflow cluster_Probe Probe Synthesis cluster_Lysate Sample Preparation cluster_Experiment Experiment cluster_Analysis Analysis This compound This compound Probe Biotin-linker- Photo-crosslinker- This compound Probe This compound->Probe Synthesis Incubation Incubate Lysate with Probe Probe->Incubation Cells Cells Lysate Cell Lysate Cells->Lysate Lysis Lysate->Incubation UV UV Crosslinking Incubation->UV Capture Capture with Streptavidin Beads UV->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Target Target Data_Analysis->Target Identified Target

A flowchart of the Affinity Chromatography-Mass Spectrometry workflow.
B. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on their stabilization upon binding to a small molecule, which confers resistance to proteolysis.[9][13] This technique is advantageous as it uses the unmodified natural product.[7][8]

Protocol: DARTS Assay

1. Preparation of Cell Lysate:

  • Prepare a native protein lysate as described in the AC-MS protocol, but omit detergents that would denature proteins (e.g., SDS). A suitable buffer is M-PER or a similar non-denaturing lysis buffer.

2. This compound Treatment:

  • Divide the lysate into aliquots.
  • Treat one aliquot with this compound at various concentrations.
  • Treat a control aliquot with the vehicle (e.g., DMSO).
  • Incubate for 1 hour at room temperature.

3. Protease Digestion:

  • Add a protease, such as pronase or thermolysin, to each aliquot. The optimal protease and its concentration, as well as the digestion time, need to be empirically determined.[14]
  • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
  • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

4. Analysis by SDS-PAGE and Mass Spectrometry:

  • Separate the digested protein samples by SDS-PAGE.
  • Visualize the proteins by Coomassie or silver staining.
  • Look for protein bands that are present or more intense in the this compound-treated lanes compared to the vehicle control lane, indicating protection from proteolysis.
  • Excise these protected bands, perform in-gel digestion with trypsin, and identify the proteins by LC-MS/MS as described in the AC-MS protocol.

5. Validation by Western Blot:

  • If a candidate target is identified and an antibody is available, validate the DARTS result by performing the assay followed by Western blotting for the specific protein.[9]

Table 2: Quantitative Data Summary for DARTS

Protein IDBand Intensity (Vehicle)Band Intensity (this compound)Protection Ratio
P543211008508.5
Q098769509801.03
............

Workflow for the DARTS Assay

DARTS_Workflow cluster_Preparation Sample Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cells Cells Lysate Native Cell Lysate Cells->Lysate Lysis Treatment Treat Lysate with This compound or Vehicle Lysate->Treatment Digestion Limited Proteolysis (e.g., Pronase) Treatment->Digestion Stop Stop Digestion Digestion->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Staining Coomassie/Silver Stain SDS_PAGE->Staining Band_Excision Excise Protected Bands Staining->Band_Excision LC_MS LC-MS/MS Band_Excision->LC_MS Target Target LC_MS->Target Identified Target

A flowchart of the Drug Affinity Responsive Target Stability assay.
C. Cellular Thermal Shift Assay (CETSA)

CETSA is another label-free method that relies on the principle that binding of a ligand increases the thermal stability of its target protein.[15][16] This increased stability is detected by heating cell lysates or intact cells to a temperature that denatures most proteins, and then quantifying the amount of the target protein that remains soluble.[17]

Protocol: CETSA

1. Cell Treatment:

  • Treat intact cells with this compound or vehicle for a defined period.

2. Heat Treatment:

  • Harvest the cells and resuspend them in PBS.
  • Heat aliquots of the cell suspension at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
  • To determine the optimal temperature, a temperature gradient experiment should be performed first.

3. Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents.
  • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

4. Protein Quantification:

  • Analyze the soluble fractions by Western blot using an antibody against the putative target protein.
  • Quantify the band intensities to generate a "melting curve" for the protein in the presence and absence of this compound. A shift in the melting curve to higher temperatures indicates target engagement.

5. Isothermal Dose-Response (ITDR):

  • To determine the potency of the interaction, perform an isothermal dose-response experiment.
  • Treat cells with a range of this compound concentrations, heat all samples at a single, optimized temperature (from the melting curve experiment), and then quantify the amount of soluble target protein.

Table 3: Quantitative Data Summary for CETSA

This compound (µM)Temperature (°C)Soluble Protein (% of unheated)
0 (Vehicle)50100
0 (Vehicle)5550
0 (Vehicle)6010
1050100
105590
106060

Workflow for the Cellular Thermal Shift Assay

CETSA_Workflow cluster_Preparation Cell Treatment cluster_Experiment Experiment cluster_Analysis Analysis Cells Intact Cells Treatment Treat cells with This compound or Vehicle Cells->Treatment Heating Heat aliquots at various temperatures Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Centrifuge to separate soluble and precipitated proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble fraction) Centrifugation->Supernatant Western_Blot Western Blot for putative target Supernatant->Western_Blot Quantification Quantify band intensity Western_Blot->Quantification Melting_Curve Plot Melting Curve Quantification->Melting_Curve Validation Validation Melting_Curve->Validation Target Validation

A flowchart of the Cellular Thermal Shift Assay workflow.
D. CRISPR/Cas9-Based Genetic Screening

CRISPR/Cas9 technology can be used for genome-wide screens to identify genes that are essential for a drug's activity.[18][19] A knockout of the target gene should confer resistance to the cytotoxic effects of this compound.

Protocol: CRISPR/Cas9 Loss-of-Function Screen

1. Library Transduction:

  • Transduce a population of Cas9-expressing cells with a pooled genome-wide sgRNA library via lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.

2. This compound Selection:

  • Split the cell population into two groups.
  • Treat one group with this compound at a concentration that kills a majority of the cells (e.g., IC80).
  • Treat the control group with vehicle.
  • Culture the cells for a sufficient period for the resistant clones to grow.

3. Genomic DNA Extraction and Sequencing:

  • Harvest the surviving cells from both populations and extract genomic DNA.
  • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
  • Perform high-throughput sequencing to determine the abundance of each sgRNA in both the treated and control populations.

4. Data Analysis:

  • Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.[18]
  • The genes targeted by these enriched sgRNAs are candidate targets or are in the target pathway. Loss of these genes confers resistance to this compound.

Table 4: Quantitative Data Summary for CRISPR Screen

GenesgRNA IDLog2 Fold Change (Treated/Control)p-value
GENE-XX_18.2<0.001
GENE-XX_27.9<0.001
GENE-YY_11.10.34
............

Workflow for CRISPR/Cas9 Screening

CRISPR_Workflow cluster_Preparation Library Transduction cluster_Experiment Selection cluster_Analysis Analysis Cells Cas9-expressing cells Transduction Lentiviral Transduction Cells->Transduction Library Pooled sgRNA Library Library->Transduction Population Transduced Cell Population Transduction->Population Control Vehicle Treatment Population->Control Treatment This compound Treatment Population->Treatment gDNA_Extraction Genomic DNA Extraction Control->gDNA_Extraction Treatment->gDNA_Extraction PCR sgRNA Amplification gDNA_Extraction->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Data_Analysis Identify Enriched sgRNAs Sequencing->Data_Analysis Target Target Data_Analysis->Target Identified Target Genes

A flowchart of the CRISPR/Cas9 screening workflow.

III. Target Validation

Once a list of candidate targets is generated, it is crucial to validate them. Validation can be achieved through a combination of orthogonal approaches:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between this compound and a purified candidate protein and to determine the binding affinity.

  • Enzymatic or Functional Assays: If the candidate target is an enzyme or a receptor, its activity can be measured in the presence and absence of this compound.

  • Cellular Target Engagement: CETSA can be used to confirm that this compound engages the target in intact cells.[16]

  • Genetic Validation: Using siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the candidate target gene should phenocopy the effect of this compound treatment. Conversely, overexpression of the target may lead to resistance.

IV. Signaling Pathway Analysis

Identifying the direct target is often the first step. Understanding the downstream signaling pathways affected by this compound's interaction with its target is crucial for elucidating its complete mechanism of action.

Hypothetical this compound Signaling Pathway

If, for instance, this compound is found to inhibit a specific kinase (e.g., Kinase X), this could lead to the modulation of a downstream signaling cascade, such as the PI3K/AKT or MAPK pathways, which are commonly involved in cell proliferation and survival.[20][21][22]

Signaling_Pathway This compound This compound Target Target Protein (e.g., Kinase X) This compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., Akt) Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 (e.g., mTOR) Downstream1->Downstream2 Activation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream2->Cellular_Response Modulation

A hypothetical signaling pathway modulated by this compound.

By employing the systematic approaches outlined in these application notes, researchers can confidently embark on the identification and validation of the molecular target of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for Subcutaneous Administration of Protorubradirin in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protorubradirin is a novel investigational agent with potential anti-neoplastic properties. These application notes provide a comprehensive overview and detailed protocols for the subcutaneous (SC) administration of this compound in preclinical mouse models of cancer. The following sections detail methodologies for assessing its pharmacokinetic profile, anti-tumor efficacy, and potential mechanism of action. This document is intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Subcutaneous Injection
ParameterValue
Dose (mg/kg)25
Cmax (µg/mL)15.8 ± 2.1
Tmax (h)2.0 ± 0.5
AUC(0-t) (µg·h/mL)95.7 ± 12.3
Half-life (t1/2) (h)6.4 ± 1.1
Clearance (CL/F) (mL/h/kg)261 ± 35
Table 2: Anti-Tumor Efficacy of this compound in Xenograft Mouse Model
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Median Survival (Days)
Vehicle Control1540 ± 210-25
This compound (10 mg/kg)980 ± 15036.4%34
This compound (25 mg/kg)525 ± 9866.0%45
Positive Control (Drug X)480 ± 8568.8%48

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Subcutaneously Administered this compound

Objective: To determine the pharmacokinetic profile of this compound in mice following a single subcutaneous dose.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC in sterile saline)

  • 8-10 week old C57BL/6 mice

  • Syringes and needles (27G)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound in the vehicle at the desired concentration.

  • Animal Dosing: Acclimatize mice for at least one week. Administer a single subcutaneous injection of this compound (e.g., 25 mg/kg) into the dorsal flank of the mice.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method, such as tail vein or submandibular bleeding, at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1][2] A sparse sampling or composite study design can be used where different subsets of mice are bled at different time points to minimize stress on individual animals.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the blood at 3000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.[3]

Protocol 2: Subcutaneous Xenograft Mouse Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.

Materials:

  • Cancer cell line of interest (e.g., human prostate cancer cell line PC-3)

  • Matrigel

  • 8-10 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • This compound and vehicle

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right dorsal flank of each mouse.[4]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[5] Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

  • Drug Administration: Administer this compound or vehicle subcutaneously at a site distant from the tumor, according to the predetermined dosing schedule (e.g., daily, three times a week).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. A secondary endpoint can be overall survival.

  • Study Termination: Euthanize the mice when tumors reach a predetermined maximum size or if signs of significant morbidity are observed. Collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Hypothetical Signaling Pathway of this compound

Protorubradirin_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow start Start: this compound Ready for In Vivo Testing pk_study Pharmacokinetic Study (Single SC Dose) start->pk_study dose_range Dose Range Finding (Toxicity Assessment) start->dose_range efficacy_study Efficacy Study in Xenograft Model pk_study->efficacy_study dose_range->efficacy_study tumor_implantation Tumor Cell Implantation (Subcutaneous) efficacy_study->tumor_implantation treatment Treatment Initiation (SC Administration) tumor_implantation->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival monitoring->endpoint mechanism_study Mechanism of Action Study (Tumor Analysis) endpoint->mechanism_study end Conclusion: Preclinical Proof-of-Concept mechanism_study->end

Caption: Workflow for preclinical evaluation of this compound.

Discussion

The protocols outlined above provide a standardized framework for the in vivo evaluation of this compound administered subcutaneously. The pharmacokinetic data will be essential for understanding the drug's profile and for designing effective dosing regimens for efficacy studies. The xenograft model is a well-established method for assessing the anti-tumor activity of novel compounds.[5][6]

It is hypothesized that this compound may exert its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7][8][9] Further mechanistic studies on tumor samples collected at the end of the efficacy studies, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), will be crucial to elucidate the in vivo mechanism of action.[10]

Researchers should adapt these protocols based on the specific characteristics of this compound and the cancer models being used. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.

References

Application Notes and Protocols for the Synthesis of Protorubradirin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and biological activities of Protorubradirin and its derivatives. The information is intended to guide researchers in the synthesis of these complex natural products and to provide a basis for further drug development efforts.

Introduction

This compound is a precursor to the ansamycin antibiotic rubradirin. The rubradirin family of natural products has garnered significant interest due to their potent biological activities, including antibacterial and antiviral properties. The complex molecular architecture of these compounds, characterized by a polyketide-derived ansa chain, a naphthoquinone core, and an aminocoumarin moiety, presents a considerable synthetic challenge. These notes focus on the techniques applicable to the synthesis of this compound derivatives, drawing from established strategies for related ansamycin antibiotics.

Synthetic Strategies

The total synthesis of this compound and its derivatives is a complex undertaking that requires a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together. The primary fragments include the rubransarol polyketide chain, the aminocoumarin unit, and the naphthoquinone chromophore.

Synthesis of the Naphthoquinone Chromophore

A key transformation in the synthesis of the naphthoquinone core is the Diels-Alder reaction. This approach allows for the rapid construction of the highly substituted aromatic system.

Experimental Protocol: Diels-Alder Approach to the Morpholinonaphthoquinone Chromophore

This protocol is adapted from studies on the synthesis of the rubradirin antibiotics.

  • Preparation of the Diene: A suitably substituted 1,3-butadiene derivative is prepared. The choice of substituents is critical for controlling the regioselectivity of the Diels-Alder reaction.

  • Preparation of the Dienophile: A functionalized benzoquinone serves as the dienophile.

  • Diels-Alder Cycloaddition: The diene and dienophile are reacted in a suitable solvent (e.g., toluene, xylene) under thermal conditions to afford the cycloadduct.

  • Aromatization: The resulting cycloadduct is aromatized, typically through an oxidation step, to yield the naphthoquinone core.

  • Further Functionalization: Subsequent steps involve the introduction of the morpholine ring and other necessary functional groups to complete the chromophore.

Logical Workflow for Naphthoquinone Synthesis

Workflow for Naphthoquinone Synthesis A Substituted 1,3-Butadiene (Diene) C Diels-Alder Cycloaddition A->C B Functionalized Benzoquinone (Dienophile) B->C D Cycloadduct C->D E Aromatization (Oxidation) D->E F Naphthoquinone Core E->F G Further Functionalization F->G H Morpholinonaphthoquinone Chromophore G->H

Caption: A convergent workflow for the synthesis of the morpholinonaphthoquinone chromophore.

Synthesis of the Aminocoumarin Moiety

The aminocoumarin portion of this compound is biosynthetically derived from tyrosine. Chemical synthesis of this fragment can be achieved through various established methods for coumarin synthesis.

Experimental Protocol: Synthesis of the 3-Amino-4,7-dihydroxycoumarin Moiety

  • Pechmann Condensation: A common method for coumarin synthesis involves the Pechmann condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

  • Nitration: The resulting coumarin can be nitrated at the 3-position.

  • Reduction: Subsequent reduction of the nitro group affords the 3-aminocoumarin derivative.

  • Hydroxylation: Introduction of the hydroxyl groups at positions 4 and 7 can be achieved through various hydroxylation methods.

Synthesis of the Rubransarol Polyketide Chain

The synthesis of the complex polyketide chain of rubransarol is a significant challenge. Strategies often involve the iterative coupling of smaller, chiral building blocks. Modern synthetic methods such as aldol reactions, Wittig reactions, and transition-metal-catalyzed cross-coupling reactions are employed to construct the carbon skeleton with the correct stereochemistry.

General Strategy for Polyketide Synthesis

General Strategy for Polyketide Synthesis A Chiral Building Blocks B Iterative Coupling (e.g., Aldol, Wittig) A->B C Linear Polyketide Precursor B->C D Macrolactamization C->D E Ansa-Chain (Rubransarol) D->E Inhibition of Bacterial Translation Initiation by Rubradirin cluster_0 Translation Initiation A 30S Ribosomal Subunit E Formation of 30S Initiation Complex A->E B mRNA B->E C Initiator tRNA (fMet-tRNA) C->E D Initiation Factors (IF1, IF2, IF3) D->E G Formation of 70S Initiation Complex E->G F 50S Ribosomal Subunit F->G H Elongation G->H Rubradirin Rubradirin Rubradirin->Inhibition Inhibition->E Inhibits

Protorubradirin: A Tool for Investigating Bacterial Protein and RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Protorubradirin is a naturally occurring antibiotic produced by the bacterium Streptomyces achromogenes var. rubradiris. Initial isolation and characterization have revealed that this compound is the true secondary metabolite, while the more commonly known rubradirin is its photo-oxidation product.[1] Structurally, this compound is distinguished by a C-nitroso-sugar fragment, which is sensitive to light and air, converting it to rubradirin.[1]

Contrary to initial hypotheses, current scientific evidence indicates that the primary mechanism of action for this class of antibiotics is not the inhibition of bacterial cell wall synthesis. Instead, research has shown that rubradirin and its derivatives target fundamental processes in bacterial molecular biology. Specifically, rubradirin has been found to inhibit the initiation of protein synthesis at the bacterial ribosome.[2] Furthermore, the aglycone form of rubradirin acts as a potent inhibitor of bacterial RNA polymerase, distinguishing its mechanism from other ansamycin antibiotics.[2]

This application note provides an overview of the use of this compound and its derivative, rubradirin, as research tools for studying bacterial protein and RNA synthesis. It also includes a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial strains.

Application in Research

The unique dual-inhibitory action of the rubradirin scaffold presents a valuable tool for researchers in microbiology and drug development:

  • Dissecting Bacterial Gene Expression: The differential inhibition of transcription and translation by rubradirin and its aglycone can be exploited to study the coupling of these processes in bacteria.

  • Investigating Ribosome Function: Rubradirin's specific inhibition of translation initiation can be used to probe the structure and function of the bacterial ribosome.

  • RNA Polymerase Inhibition Studies: The rubradirin aglycone provides a distinct chemical scaffold for studying the mechanism of bacterial RNA polymerase and for the development of novel RNA polymerase inhibitors.

  • Antimicrobial Drug Discovery: The novel mechanism of action of rubradirin suggests it could be a starting point for the development of new antibiotics that are less susceptible to existing resistance mechanisms.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the literature, the following table provides a template for researchers to populate with their own experimental data. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3][4]

Bacterial StrainCompoundMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusThis compoundData not availableData not available
Escherichia coliThis compoundData not availableData not available
Bacillus subtilisThis compoundData not availableData not available
Pseudomonas aeruginosaThis compoundData not availableData not available
Staphylococcus aureusRubradirinData not availableData not available
Escherichia coliRubradirinData not availableData not available
Bacillus subtilisRubradirinData not availableData not available
Pseudomonas aeruginosaRubradirinData not availableData not available

Note: MIC values should be determined using a standardized method, such as the broth microdilution assay described in the protocols section.

Experimental Protocols

Protocol 1: General Method for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound or rubradirin against a panel of bacterial strains.

Materials:

  • This compound or Rubradirin stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile multichannel pipette and reservoirs

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the test compound in the 96-well plate.

    • For example, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the stock solution (at a concentration twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10.

    • Discard 100 µL from well 10.

    • Well 11 should contain broth with no antibiotic (growth control).

    • Well 12 should contain uninoculated broth (sterility control).

  • Inoculum Preparation:

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

    • This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Visualizations

Central_Dogma_Inhibition cluster_transcription Transcription cluster_translation Translation DNA Bacterial DNA RNA mRNA DNA->RNA RNA Polymerase Ribosome Ribosome RNA->Ribosome Protein Protein Ribosome->Protein Inhibitor1 Rubradirin Aglycone Inhibitor1->RNA Inhibits Inhibitor2 Rubradirin Inhibitor2->Ribosome Inhibits Initiation

Caption: Mechanism of action of Rubradirin and its aglycone.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate plate with bacteria A->C B Prepare bacterial inoculum (5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for growth or measure OD600 D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

References

Cultivating Streptomyces achromogenes for Protorubradirin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Streptomyces achromogenes var. rubradiris to produce the antibiotic Protorubradirin. These guidelines are intended for use in research and drug development settings.

This compound is the true secondary metabolite produced by Streptomyces achromogenes var. rubradiris. It is a light-sensitive compound that undergoes photo-oxidation to form Rubradirin.[1] Therefore, all extraction and purification steps should be performed in the dark or under red light to prevent degradation.

Section 1: Cultivation of Streptomyces achromogenes var. rubradiris

Successful production of this compound relies on the careful cultivation of S. achromogenes var. rubradiris. This section details the recommended media and growth conditions.

Recommended Culture Media

The German Collection of Microorganisms and Cell Cultures (DSMZ) recommends several media for the cultivation of Streptomyces achromogenes var. rubradiris. The compositions of these media are provided in the tables below.

Table 1: Composition of GYM Streptomyces Medium (DSMZ Medium 65) [2][3][4][5]

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar20.0
Distilled Water1000.0 mL
pH 7.2 (before adding agar)

Note: For liquid medium, omit CaCO₃.

Table 2: Composition of Rolled Oats Mineral Medium (DSMZ Medium 84) [6][7][8]

ComponentConcentration (g/L)
Rolled Oats20.0
Agar20.0
Trace Element Solution*1.0 mL
Distilled Water1000.0 mL

Table 3: Composition of Trace Element Solution for DSMZ Medium 84 [6]

ComponentConcentration (g/L)
FeSO₄ x 7H₂O0.1
MnCl₂ x 4H₂O0.1
ZnSO₄ x 7H₂O0.1

Table 4: Composition of Starch-Mineral Salt-Agar (STMS) (DSMZ Medium 252) [1][9]

ComponentConcentration (g/L)
Soluble Starch10.0
(NH₄)₂SO₄2.0
K₂HPO₄1.0
MgSO₄ x 7H₂O1.0
NaCl1.0
CaCO₃2.0
Trace Element Solution (from Medium 84)1.0 mL
Agar15.0
Distilled Water1000.0 mL
pH 7.2
Experimental Protocol: Cultivation of S. achromogenes var. rubradiris

This protocol outlines the steps for the cultivation of S. achromogenes var. rubradiris in liquid medium for the production of this compound.

Materials:

  • Selected liquid culture medium (e.g., GYM broth without CaCO₃)

  • Cryopreserved stock of S. achromogenes var. rubradiris

  • Sterile baffled flasks

  • Incubator shaker

  • Sterile techniques and equipment

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a small amount of the cryopreserved culture to a fresh agar plate of the chosen medium (e.g., GYM agar).

    • Incubate the plate at 28°C until sufficient growth of aerial mycelia is observed.

    • Aseptically transfer a loopful of the mycelia into a flask containing the seed culture medium.

    • Incubate the seed culture at 28°C on a rotary shaker at 200-250 rpm for 2-3 days.

  • Production Culture:

    • Inoculate the production culture medium with the seed culture at a 5-10% (v/v) ratio.

    • Incubate the production culture at 28°C on a rotary shaker at 200-250 rpm.

    • Monitor the culture for growth and this compound production. The optimal fermentation time will need to be determined empirically but is typically in the range of 5-10 days for many Streptomyces species.

Diagram 1: Experimental Workflow for this compound Production

This compound Production Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Inoculation Harvest Harvest & Cell Separation Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Preparative HPLC Extraction->Purification Analysis Purity & Yield Analysis Purification->Analysis

Caption: Workflow for this compound production.

Section 2: Extraction and Purification of this compound

Due to the light-sensitive nature of this compound, all procedures in this section must be carried out in the dark or under red light.

Experimental Protocol: Extraction and Purification

This protocol describes a general method for the extraction and purification of this compound from the fermentation broth using preparative reversed-phase high-performance liquid chromatography (HPLC).

Materials:

  • Fermentation broth of S. achromogenes var. rubradiris

  • Centrifuge and appropriate tubes

  • Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

  • Rotary evaporator

  • Preparative HPLC system with a suitable reversed-phase column (e.g., C18)

  • HPLC grade solvents and modifiers (e.g., water, acetonitrile, trifluoroacetic acid - TFA)

  • Lyophilizer

Procedure:

  • Harvesting and Extraction:

    • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.

    • Extract the supernatant and the mycelial cake with a suitable organic solvent such as ethyl acetate.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Preparative Reversed-Phase HPLC:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Filter the dissolved extract to remove any particulate matter.

    • Perform preparative HPLC using a reversed-phase column (e.g., C18).

    • A typical mobile phase system would consist of a gradient of water (A) and acetonitrile (B), both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%).

    • The gradient can be optimized, but a starting point could be a linear gradient from 10% B to 90% B over 30-60 minutes.

    • Collect fractions based on the UV chromatogram, monitoring at a suitable wavelength.

    • Analyze the collected fractions for the presence and purity of this compound using analytical HPLC.

  • Final Product Preparation:

    • Pool the pure fractions containing this compound.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Diagram 2: Signaling Pathway for Secondary Metabolite Production in Streptomyces (Generalized)

Streptomyces Secondary Metabolism Regulation cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_output Biosynthesis Nutrient_Limitation Nutrient Limitation Global_Regulators Global Regulators (e.g., AfsR, AdpA) Nutrient_Limitation->Global_Regulators Stress Stress Factors Stress->Global_Regulators Pathway_Regulators Pathway-Specific Regulators Global_Regulators->Pathway_Regulators Protorubradirin_Biosynthesis This compound Biosynthesis Pathway_Regulators->Protorubradirin_Biosynthesis

Caption: Generalized signaling pathway for antibiotic production.

Section 3: Data Presentation

Currently, there is a lack of publicly available quantitative data on the yield of this compound from Streptomyces achromogenes var. rubradiris under different fermentation conditions. Researchers are encouraged to systematically optimize the culture parameters and quantify the production to fill this knowledge gap. The following table is a template for recording and comparing such data.

Table 5: Template for Recording this compound Production Data

MediumCarbon Source (g/L)Nitrogen Source (g/L)Temperature (°C)Agitation (rpm)Fermentation Time (days)This compound Yield (mg/L)
GYMGlucose (4)Yeast Extract (4), Malt Extract (10)282007Data to be determined
GYMGlucose (4)Yeast Extract (4), Malt Extract (10)282507Data to be determined
Medium 84Rolled Oats (20)-282007Data to be determined
Medium 252Soluble Starch (10)(NH₄)₂SO₄ (2)282007Data to be determined

Section 4: Concluding Remarks

The protocols and information provided in this document serve as a comprehensive guide for the cultivation of Streptomyces achromogenes var. rubradiris and the subsequent production of this compound. The key to successful production lies in the careful control of culture conditions and the protection of the target compound from light-induced degradation. The optimization of fermentation parameters and the detailed analysis of production yields are critical next steps for enhancing the efficiency of this compound production for research and development purposes.

References

Troubleshooting & Optimization

Improving Protorubradirin yield from Streptomyces fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Protorubradirin from Streptomyces achromogenes var. rubradiris. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance the yield of this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and Rubradirin?

A1: this compound is the true, C-nitroso-containing secondary metabolite produced by Streptomyces achromogenes var. rubradiris. Rubradirin, the more commonly known compound, is the photo-oxidation product of this compound.[1][2] Exposure to light and air during fermentation or extraction will convert this compound into Rubradirin, making it a critical factor to control for maximizing the yield of the target compound.[1]

Q2: What are the most common causes of low this compound yield?

A2: Low yields can typically be attributed to several factors:

  • Suboptimal Fermentation Conditions: Inadequate media composition (carbon, nitrogen, phosphate sources), non-ideal pH, temperature, or aeration can significantly limit production.[3]

  • Photo-oxidation: Uncontrolled exposure to light converts the target molecule, this compound, to Rubradirin.[1]

  • Inadequate Inoculum: Poor quality or insufficient quantity of the seed culture can lead to inconsistent growth and production.

  • Contamination: Streptomyces are relatively slow-growing, making them susceptible to contamination by faster-growing bacteria or fungi, which can outcompete for nutrients.[4][5]

  • Feedback Inhibition: High concentrations of this compound or its precursors may inhibit the biosynthetic pathway.

Q3: My Streptomyces culture is frequently contaminated. What can I do?

A3: Contamination is a primary challenge in handling Streptomyces due to their slow doubling time (4-6 hours).[4][5] To minimize risk:

  • Strict Aseptic Technique: Always work in a laminar flow hood. Use sterile flasks, media, pipettes, and other equipment.

  • Inoculum Purity: Ensure your seed culture is pure by streaking for single colonies and verifying morphology before starting a liquid culture.

  • Selective Media: If persistent contamination occurs, consider developing a selective medium that favors your Streptomyces strain while inhibiting common contaminants.

  • Monitor Early Growth: Contamination is most likely to occur during the early growth phase. Visually inspect cultures daily for any signs of foreign growth (e.g., unusual turbidity, film formation).[5]

Troubleshooting Guides

Problem: Low or No this compound Detected

Q: My analysis shows primarily Rubradirin, not this compound. How can I fix this?

A: This is a classic issue of photo-oxidation. This compound is highly sensitive to light.

Solution: Implement a light-protected workflow.

  • Fermentation: Cover your fermenter with aluminum foil or use an amber-colored vessel.

  • Extraction & Purification: Perform all downstream processing steps under low-light conditions or using amber glassware. This includes centrifugation, filtration, and chromatography.[1]

  • See Protocol 1 for a detailed experimental methodology.

Q: My yields are consistently low despite controlling for light exposure. What fermentation parameters should I optimize first?

Solution:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical. Systematically test different sources. Glycerol and peptone have been found to be effective for secondary metabolite production in other Streptomyces species.[2]

  • Key Parameters: Focus on optimizing the factors that most significantly impact secondary metabolism: pH, temperature, and aeration (agitation and dissolved oxygen).[3][8]

  • Statistical Optimization: Use a Plackett-Burman design to screen for the most influential factors, followed by a Central Composite Design (CCD) to find the optimal concentration and conditions.[7][9]

Workflow for Diagnosing Low this compound Yield

G start Low/No this compound Yield check_rubradirin Is Rubradirin Detected Instead? start->check_rubradirin check_growth Is Biomass Growth Poor? check_rubradirin->check_growth No protect_light Implement Light-Protected Workflow (See Protocol 1) check_rubradirin->protect_light Yes check_contamination Is Contamination Present? check_growth->check_contamination Yes optimize_inoculum Optimize Inoculum (Age, Size, Purity) check_growth->optimize_inoculum No optimize_fermentation Yield is Low but Consistent check_contamination->optimize_fermentation No improve_sterility Improve Aseptic Technique check_contamination->improve_sterility Yes optimize_media Optimize Media Components (C/N/P Sources) optimize_fermentation->optimize_media Yes optimize_conditions Optimize Physical Parameters (pH, Temp, Aeration) optimize_media->optimize_conditions advanced_strategies Consider Advanced Strategies (Feeding, Engineering) optimize_conditions->advanced_strategies

Caption: A troubleshooting decision tree for low this compound yield.

Advanced Yield Enhancement Strategies

Q: How can precursor feeding boost this compound yield?

A: Supplementing the culture with biosynthetic precursors can bypass potential metabolic bottlenecks and increase the flux towards your target compound.[10] The this compound molecule is assembled from four distinct moieties, providing several targets for precursor feeding.[3][11]

Potential Precursors:

  • 3-amino-5-hydroxybenzoic acid (AHBA): A key starter unit for the polyketide synthase.

  • Glycerol/Succinate & Glycine: Primary metabolites that feed into the AHBA pathway and other building blocks.[12]

  • Glucose: The ultimate precursor for the D-rubranitrose sugar moiety.[3]

  • Tyrosine & Methionine: Precursors for the coumarin and DHDP moieties.

Strategy: Introduce the precursor at different concentrations and time points (e.g., at inoculation, after 24h, after 48h) to determine the optimal feeding strategy.

Q: What genetic engineering strategies are most effective for Streptomyces?

A: Rational metabolic engineering provides a powerful alternative to random mutation for strain improvement.[9][13]

Key Strategies:

  • Overexpress Pathway-Specific Activators: Most biosynthetic gene clusters (BGCs) contain positive regulators (e.g., SARP family).[14][15] The Rubradirin BGC contains 58 ORFs, some of which are likely regulatory.[11] Overexpressing these genes under a strong constitutive promoter can significantly increase transcription of the entire cluster.

  • Knockout Repressors: Some BGCs are controlled by repressors (e.g., TetR family) that bind to operator sites and block transcription.[14] Deleting these genes can de-repress the pathway.

  • Engineer Precursor Pathways: Enhance the supply of key precursors like AHBA or malonyl-CoA by overexpressing enzymes in their respective biosynthetic pathways.

  • Heterologous Expression: Expressing the entire this compound BGC in a well-characterized, high-producing host strain can sometimes improve titers.[9]

Workflow for Genetic Engineering Strain Improvement

Caption: Workflow for creating a this compound overproducing strain.

Data & Protocols

Data Presentation

Table 1: Example Fermentation Parameter Optimization for Streptomyces spp. (Note: These values are representative and should be optimized for S. achromogenes var. rubradiris using a statistical design of experiments approach.)

ParameterInitial RangeOptimized Value (Example)Reference
Carbon SourceGlucose, Glycerol, Starch (10-40 g/L)Millet (20 g/L)[7]
Nitrogen SourcePeptone, Yeast Extract, Soy Flour (1-10 g/L)Yeast Extract (1 g/L)[7]
Phosphate SourceK₂HPO₄ (0.1-1.0 g/L)K₂HPO₄ (0.5 g/L)[7]
Temperature25 - 35 °C25 °C[7]
Initial pH6.0 - 8.58.0[7]
Agitation150 - 250 rpm150 rpm[7]
Fermentation Time7 - 10 days9 days[7]
Experimental Protocols

Protocol 1: Light-Protected Fermentation and Extraction

  • Media Preparation: Prepare your optimized fermentation medium and sterilize by autoclaving.

  • Inoculation: In a laminar flow hood, inoculate the sterile medium with a fresh seed culture of S. achromogenes var. rubradiris (typically 2-5% v/v).

  • Incubation (Light-Protected): Immediately wrap the fermentation vessel (flask or bioreactor) securely with a double layer of heavy-duty aluminum foil to ensure no light penetration. Incubate at the optimized temperature and agitation speed for the predetermined duration (e.g., 9 days).

  • Harvesting: In a room with minimal lighting, harvest the fermentation broth.

  • Biomass Separation: Centrifuge the broth at 8,000 x g for 20 minutes to pellet the mycelia. Decant the supernatant.

  • Extraction (Light-Protected): Extract the mycelial pellet and the supernatant separately using an organic solvent (e.g., ethyl acetate or butanol). Perform this step in amber-colored glassware or vessels wrapped in foil.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. Protect the collection flask from light.

  • Analysis: Re-dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze immediately via HPLC using a UV-Vis detector, ensuring the autosampler is also protected from light if possible.

Hypothetical this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a Type I Polyketide Synthase (PKS) and numerous tailoring enzymes. The pathway starts with the precursor 3-amino-5-hydroxybenzoic acid (AHBA) and involves the sequential addition of extender units and subsequent modifications.

G cluster_precursors Primary Metabolism cluster_intermediates Key Intermediates cluster_assembly Assembly & Final Product Glycine Glycine AHBA 3-Amino-5-hydroxy- benzoic acid (AHBA) Glycine->AHBA Succinate Succinate Succinate->AHBA Glucose Glucose TDP_Glucose TDP-Glucose Glucose->TDP_Glucose Tyrosine Tyrosine Coumarin_Moiety Coumarin Moiety Tyrosine->Coumarin_Moiety PKS Polyketide Assembly (rubA PKS) AHBA->PKS Glycosylation Glycosylation (rubG2) TDP_Glucose->Glycosylation rubN1-N8 (Sugar Biosynthesis) Coumarin_Moiety->PKS PKS->Glycosylation This compound This compound Glycosylation->this compound Rubradirin Rubradirin (Oxidation Product) This compound->Rubradirin Light / Air

Caption: A simplified diagram of the proposed this compound biosynthetic pathway.

References

Technical Support Center: Overcoming Protorubradirin Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Protorubradirin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][2] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A2: The final concentration of DMSO in your cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally recommended for most cell lines, though some may be more sensitive.[3] It is essential to determine the specific tolerance of your cell line to DMSO.

Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What is causing this?

A3: This is a common issue known as precipitation, which can occur for several reasons when a DMSO stock solution is diluted into an aqueous medium.[4] The primary causes include:

  • Solvent Shift: this compound is less soluble in the aqueous environment of the culture medium compared to the concentrated DMSO stock.

  • High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.

  • Temperature Changes: A decrease in temperature upon moving from a 37°C incubator to a laminar flow hood can reduce solubility.

  • pH of the Medium: The pH of your culture medium can influence the solubility of this compound.[5]

Q4: How can I prevent this compound from precipitating in my experiments?

A4: To prevent precipitation, consider the following strategies:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is within the tolerated range for your cells and helps maintain this compound solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Use of Solubilizing Agents: Incorporating excipients like cyclodextrins can enhance the aqueous solubility of poorly soluble compounds like this compound.[6][7][8][9][10]

  • Temperature Control: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Gentle Mixing: Add the this compound stock solution dropwise to the medium while gently swirling to ensure rapid and uniform distribution.

Q5: Are there alternative solvents to DMSO that I can use?

A5: While DMSO is the most common solvent for initial stock solutions, other organic solvents may be considered.[1][2] However, their compatibility with your specific in vitro assay and cell type must be thoroughly evaluated. Some alternatives that have been explored for other poorly soluble compounds include ethanol, or newer, greener solvents like Cyrene™ or propylene carbonate.[11][12] Always perform a vehicle control experiment to assess the effect of the solvent on your assay.

Troubleshooting Guides

Guide 1: this compound Precipitation Upon Dilution

This guide provides a step-by-step approach to troubleshooting precipitation that occurs immediately after diluting the this compound stock solution into the aqueous medium.

Observation Potential Cause Recommended Solution
Immediate precipitate formationSolvent Shift: Rapid change from a high DMSO concentration to an aqueous environment.1. Slow Addition: Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling. 2. Serial Dilution: Perform an intermediate dilution of the stock in your medium before the final dilution.
Precipitate forms after a few minutesSupersaturation: The final concentration is above the kinetic solubility limit.1. Lower Final Concentration: Test a lower final concentration of this compound in your assay. 2. Use of Cyclodextrins: Prepare a this compound-cyclodextrin inclusion complex to increase aqueous solubility.[6][7][8]
Precipitate appears as fine crystalsTemperature Effect: The medium or buffer was at a lower temperature, reducing solubility.Ensure all components (medium, buffer, this compound stock) are at the assay temperature (e.g., 37°C) before mixing.
Guide 2: this compound Precipitation During Incubation

This guide addresses the issue of precipitation that occurs over a longer period during the assay incubation.

Observation Potential Cause Recommended Solution
Cloudiness or visible precipitate after several hoursCompound Instability or Aggregation: this compound may be unstable or prone to aggregation in the aqueous environment over time.[13][14]1. Reduce Incubation Time: If experimentally feasible, reduce the incubation time. 2. Inclusion of Stabilizers: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05% for non-cell-based assays) or a carrier protein like bovine serum albumin (BSA) to the medium.[3]
Precipitate adheres to the culture vesselHydrophobic Interactions: The compound may be interacting with the plastic surface of the culture plate.1. Use of Low-Binding Plates: Switch to low-adhesion or protein-coated culture plates. 2. Inclusion of BSA: Add purified BSA to the medium to act as a carrier and reduce non-specific binding.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[6][7][8][9][10]

  • Cyclodextrin Solution Preparation: Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer or cell culture medium. The concentration will need to be optimized but can range from 1-10% (w/v).

  • Complex Formation:

    • Add the this compound DMSO stock solution to the cyclodextrin solution.

    • Incubate the mixture at 37°C for 1-2 hours with gentle agitation to facilitate the formation of the inclusion complex.

  • Application in Assay: Use this this compound-cyclodextrin complex solution for your in vitro experiments. Remember to include a vehicle control with the cyclodextrin solution alone.

Visualizations

Protorubradirin_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Downstream Downstream Cellular Effects AKT->Downstream Regulates Solubility_Workflow Start Start: this compound Powder Dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) Start->Dissolve Dilute Dilute in Pre-warmed Aqueous Medium Dissolve->Dilute Assay Perform In Vitro Assay Dilute->Assay Precipitate Precipitation Occurs? Assay->Precipitate Precipitate->Assay No Optimize Troubleshoot: - Lower Concentration - Use Cyclodextrins - Slower Addition Precipitate->Optimize Yes Optimize->Dilute Troubleshooting_Tree Start Issue: This compound Precipitation When When does it precipitate? Start->When Immediate Immediately upon dilution When->Immediate Immediately Delayed During incubation When->Delayed Over time Sol_Immediate Solutions: - Slower, dropwise addition - Pre-warm medium - Use cyclodextrins Immediate->Sol_Immediate Sol_Delayed Solutions: - Reduce incubation time - Add BSA as a carrier - Use low-binding plates Delayed->Sol_Delayed

References

Protorubradirin stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Protorubradirin. It offers troubleshooting advice and answers to frequently asked questions regarding its stability in various solvents and under different pH conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What is the expected stability of this compound in common laboratory solvents?

A1: The stability of this compound in different solvents has not been extensively reported in publicly available literature. As a complex natural product, its stability can be influenced by the polarity, protic nature, and purity of the solvent. It is crucial to perform experimental evaluations to determine its stability in solvents intended for use in your assays. A general approach is to test stability in a range of solvents covering a spectrum of polarities, such as methanol, acetonitrile, DMSO, and aqueous buffer solutions.

Q2: How does pH affect the stability of this compound?

A2: The effect of pH on this compound stability is a critical parameter to determine, especially for in-vitro and in-vivo studies. Many natural products contain functional groups that are susceptible to hydrolysis or ionization at different pH values, which can lead to degradation.[1] It is recommended to conduct a pH stability profile across a physiologically relevant range (e.g., pH 3, 5, 7.4, 9) to identify conditions where the compound is most stable.

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound have not been detailed in the available scientific literature. Common degradation pathways for complex natural products include oxidation, hydrolysis, and photodegradation.[1] To identify potential degradation products, it is advisable to use stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), to monitor the appearance of new peaks as the parent compound degrades.

Q4: What are the recommended storage conditions for this compound?

A4: While specific long-term storage recommendations for this compound are not established, general best practices for natural products should be followed. These typically include storage at low temperatures (e.g., -20°C or -80°C), protection from light, and storage in a dry, inert atmosphere to minimize degradation.[1][2] The appropriate storage conditions should be confirmed through long-term stability studies.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the stability assessment of this compound.

Problem Possible Cause Recommended Solution
Inconsistent stability results between experiments. 1. Variability in solvent quality (e.g., presence of impurities, water content). 2. Fluctuation in incubation temperature. 3. Inconsistent sample preparation and handling.1. Use high-purity, HPLC-grade solvents from a reliable source. Prepare fresh solutions for each experiment. 2. Ensure the incubator or water bath is properly calibrated and maintains a stable temperature. 3. Follow a standardized protocol for sample preparation, including precise timing of additions and mixing.
Rapid degradation of this compound observed in all tested conditions. 1. Inherent instability of the molecule. 2. Presence of reactive impurities in the sample. 3. Degradation during sample analysis (e.g., in the autosampler).1. Consider the use of stabilizing agents if the degradation pathway is known (e.g., antioxidants for oxidative degradation). 2. Purify the this compound sample using techniques like preparative HPLC. 3. Cool the autosampler to minimize on-instrument degradation. Analyze samples immediately after preparation.
Appearance of multiple, unidentified peaks in the chromatogram. 1. Formation of degradation products. 2. Interaction of this compound with components of the formulation or buffer.1. Use HPLC-MS to identify the mass of the degradation products and propose potential structures. 2. Simplify the sample matrix to identify the source of interaction. Test stability in simpler buffer systems.
Poor recovery of this compound from the sample matrix. 1. Adsorption of the compound to container surfaces. 2. Precipitation of the compound from the solution.1. Use low-adsorption vials (e.g., silanized glass or polypropylene). 2. Check the solubility of this compound in the chosen solvent and pH. If solubility is an issue, consider using a co-solvent or adjusting the concentration.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Different Solvents

Objective: To determine the stability of this compound in a panel of common laboratory solvents over a defined period.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • HPLC-grade solvents: Methanol, Acetonitrile, Ethanol, Dimethyl sulfoxide (DMSO), and Purified Water

  • HPLC system with UV or MS detector

  • Calibrated incubator or water bath

  • Low-adsorption vials

Methodology:

  • Prepare a working solution of this compound in each of the selected solvents at a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • For each solvent, dispense aliquots of the working solution into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Store the vials at a controlled temperature (e.g., 25°C or 37°C). Protect from light if the compound is suspected to be light-sensitive.

  • At each designated time point, remove one vial for each solvent.

  • Immediately analyze the sample by a validated stability-indicating HPLC method.

  • Quantify the peak area of this compound at each time point. The initial time point (T=0) serves as the 100% reference.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Evaluating the Effect of pH on this compound Stability

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound stock solution (e.g., in DMSO or a suitable organic solvent)

  • A series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Ensure the buffer components do not interfere with the analysis.

  • HPLC system with UV or MS detector

  • Calibrated pH meter

  • Calibrated incubator or water bath

  • Low-adsorption vials

Methodology:

  • Prepare a working solution of this compound by spiking the stock solution into each pH buffer. The final concentration of the organic solvent from the stock should be kept low (e.g., <1%) to minimize its effect on the overall solution properties.

  • Verify the final pH of each solution and adjust if necessary.

  • Aliquot the solutions into separate vials for each time point and pH condition.

  • Incubate the vials at a controlled temperature (e.g., 37°C).

  • At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), quench the degradation reaction if necessary (e.g., by adding an equal volume of a strong organic solvent like acetonitrile or methanol and freezing).

  • Analyze the samples using a stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining at each time point for each pH condition, using the T=0 sample for each respective pH as the 100% reference.

Data Presentation

The following tables are templates for summarizing the stability data obtained from the experimental protocols.

Table 1: Stability of this compound in Various Solvents at 25°C

Time (hours)% Remaining in Methanol% Remaining in Acetonitrile% Remaining in DMSO% Remaining in Water
0100100100100
1
2
4
8
24

Table 2: Stability of this compound at Different pH Values at 37°C

Time (hours)% Remaining at pH 3.0% Remaining at pH 5.0% Remaining at pH 7.4% Remaining at pH 9.0
0100100100100
1
2
4
8
24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions (Solvents or pH Buffers) prep_stock->prep_work aliquot Aliquot for Time Points prep_work->aliquot incubate Incubate at Controlled Temperature aliquot->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Processing hplc->data report Generate Stability Report data->report

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_guide start Inconsistent Stability Results? cause1 Check Solvent Quality (Purity, Age) start->cause1 Possible Cause cause2 Verify Incubation Temperature start->cause2 Possible Cause cause3 Standardize Sample Handling Protocol start->cause3 Possible Cause solution1 Use Fresh, High-Purity Solvents cause1->solution1 Solution solution2 Calibrate Temperature Control Equipment cause2->solution2 Solution solution3 Implement a Detailed SOP cause3->solution3 Solution

Caption: Troubleshooting logic for inconsistent stability results.

References

Technical Support Center: Purification of Protorubradirin from Rubradirin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Protorubradirin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of this compound from its closely related compound, Rubradirin.

I. Frequently Asked Questions (FAQs)

Q1: What are this compound and Rubradirin, and what is their relationship?

A1: this compound is the true secondary metabolite produced by the bacterium Streptomyces achromogenes var. rubradiris. Rubradirin, which was identified earlier, is the photo-oxidation product of this compound.[1][2] This means that this compound is highly sensitive to light and air, and exposure to these elements will convert it into Rubradirin. This inherent instability is the primary challenge during its purification.

Q2: Why is it difficult to separate this compound from Rubradirin?

A2: The separation is challenging due to two main factors:

  • Structural Similarity: this compound and Rubradirin have extremely similar chemical structures, which makes them difficult to resolve using standard chromatographic techniques.[1][2]

  • Instability of this compound: As the desired product, this compound readily converts to Rubradirin upon exposure to light and air.[1][2] This necessitates careful handling and specialized conditions throughout the purification process to prevent product loss.

Q3: What is the recommended purification method for separating this compound and Rubradirin?

A3: Preparative reversed-phase high-performance liquid chromatography (prep-RP-HPLC) is the most effective method for separating these two closely related compounds.[1][2][3] This technique offers the high resolution required to separate structurally similar molecules.

Q4: What are the key considerations for a successful purification?

A4: To successfully purify this compound, it is crucial to:

  • Minimize Light Exposure: All steps of the purification process should be carried out in the dark or under amber light to prevent the photo-oxidation of this compound.

  • Limit Air Exposure: While more challenging to control, minimizing the exposure of the sample to air, for example by working with degassed solvents, can help reduce oxidative degradation.

  • Optimize Chromatographic Conditions: Fine-tuning the parameters of the preparative RP-HPLC, such as the mobile phase composition and gradient, is essential for achieving good separation.

II. Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Conversion to Rubradirin: The most likely cause is the degradation of this compound due to exposure to light and/or air.• Work in a darkroom or use amber-colored glassware and vials. • Wrap columns and tubing in aluminum foil. • Use degassed solvents for the mobile phase. • Work quickly to minimize the duration of the purification process.
Suboptimal Fraction Collection: The this compound peak may be broad or have a low signal, leading to inaccurate fraction collection.• Use a high-sensitivity detector and set the wavelength to the absorbance maximum of this compound. • Perform a preliminary analytical HPLC run to precisely determine the retention time of this compound. • Collect smaller, more numerous fractions around the expected elution time.
Poor separation of this compound and Rubradirin peaks Inadequate Chromatographic Resolution: The mobile phase composition or gradient may not be optimal for separating the two structurally similar compounds.Optimize the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Small changes in solvent strength can significantly impact resolution.[4][5] • Adjust the Gradient: A shallower gradient around the elution time of the compounds of interest can improve separation.[6] • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
Column Overload: Injecting too much sample onto the column can lead to peak broadening and co-elution.• Reduce the sample load. It is often better to perform multiple smaller injections than one large one.
Column Degradation: The stationary phase of the column may have degraded over time, leading to a loss of resolving power.• Use a new or well-maintained column. • Employ a guard column to protect the main column from contaminants.[7]
Presence of unexpected peaks in the chromatogram Sample Contamination: The initial extract may contain other related metabolites or impurities.• Pre-purify the crude extract using techniques like solid-phase extraction (SPE) to remove highly polar or non-polar impurities before preparative HPLC.
Solvent Impurities: Impurities in the mobile phase solvents can appear as peaks, especially in gradient elution.[7]• Use high-purity HPLC-grade solvents.[8] • Filter all solvents before use.[5]
Inconsistent retention times Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to shifts in retention times.[5]• Ensure the HPLC pump is functioning correctly and that the solvent mixing is accurate and reproducible. • Manually prepare the mobile phase to ensure consistent composition.
Temperature Variations: Changes in ambient temperature can affect retention times.• Use a column oven to maintain a constant temperature throughout the analysis.[4]

III. Experimental Protocols

1. Initial Sample Preparation (Under Dim Light)

  • Extraction: The crude extract from the Streptomyces achromogenes fermentation broth should be obtained using an appropriate organic solvent.

  • Pre-purification (Optional but Recommended): To reduce the complexity of the mixture and protect the preparative HPLC column, a preliminary purification step using solid-phase extraction (SPE) with a C18 cartridge is advisable. This will help remove highly polar and non-polar impurities.

2. Preparative Reversed-Phase HPLC

  • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector is required. All components should be shielded from light.

  • Column: A C18 reversed-phase column is suitable for this separation. The dimensions will depend on the amount of sample to be purified (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (or methanol) in water is typically used. Both solvents should be of HPLC grade and degassed. A small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) is often added to improve peak shape.

  • Gradient Elution: A shallow gradient is recommended to achieve optimal separation of the closely eluting this compound and Rubradirin. An example gradient could be:

    • 0-5 min: 30% Acetonitrile

    • 5-45 min: 30-60% Acetonitrile (linear gradient)

    • 45-50 min: 60-90% Acetonitrile (wash step)

    • 50-55 min: 90% Acetonitrile

    • 55-60 min: 30% Acetonitrile (re-equilibration)

    • This gradient is a starting point and will require optimization.

  • Flow Rate: The flow rate will depend on the column dimensions. For a 20 mm internal diameter column, a flow rate of 10-20 mL/min is typical.

  • Detection: Monitor the elution profile at a wavelength corresponding to the absorbance maximum of this compound.

  • Fraction Collection: Collect fractions throughout the elution of the peaks of interest.

3. Post-Purification Handling

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine which contain pure this compound.

  • Solvent Evaporation: Evaporate the solvent from the pooled pure fractions under reduced pressure at a low temperature.

  • Storage: Store the purified this compound in a light-proof container at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

IV. Visualizations

Biosynthetic Relationship of this compound and Rubradirin

G Logical Relationship between this compound and Rubradirin This compound This compound (True Secondary Metabolite) Exposure Light and Air Exposure This compound->Exposure Rubradirin Rubradirin (Photo-oxidation Product) Exposure->Rubradirin

Caption: Conversion of this compound to Rubradirin.

General Experimental Workflow for this compound Purification

G Experimental Workflow for this compound Purification A Crude Extract from S. achromogenes B Solid-Phase Extraction (SPE) (Optional Pre-purification) A->B C Preparative RP-HPLC (Light Protected) B->C D Fraction Collection C->D E Analytical HPLC of Fractions D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G H Pure this compound (Store in Dark, Cold, Inert Atmosphere) G->H

Caption: this compound Purification Workflow.

Proposed Biosynthetic Pathway of the Rubradirin Core Structure

G Simplified Proposed Biosynthetic Pathway of Rubradirin Core PKS Polyketide Synthase (PKS) (e.g., rubA, rubB) Protorubransarol Prorubransarol (Polyketide Chain) PKS->Protorubransarol Starter 3-Amino-5-hydroxybenzoic acid (AHBA) (Starter Unit) Starter->PKS Extender Malonyl-CoA & Methylmalonyl-CoA (Extender Units) Extender->PKS Glycosylation Glycosyltransferase (e.g., rubG2) Protorubransarol->Glycosylation This compound This compound Glycosylation->this compound Sugar TDP-D-rubranitrose (Deoxysugar Moiety) Sugar->Glycosylation

Caption: Key steps in the biosynthesis of this compound.[9][10][11]

References

Optimizing subcutaneous injection protocols for Protorubradirin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing subcutaneous injection protocols for the investigational kinase inhibitor, Protorubradirin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation and storage for this compound for subcutaneous injection?

A1: this compound is supplied as a lyophilized powder. For subcutaneous injection, it should be reconstituted with sterile Water for Injection (WFI) to a final concentration of 50 mg/mL. Once reconstituted, the solution should be stored at 2-8°C and used within 24 hours. For longer-term storage, aliquots of the reconstituted solution can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Q2: What is the maximum recommended injection volume for this compound in preclinical models?

A2: The maximum recommended injection volume depends on the animal model being used. For mice, a volume of 100-200 µL per site is recommended. For rats, the maximum volume is typically 500 µL per site. It is advisable to use multiple injection sites if a larger total dose is required.

Q3: Are there any known incompatibilities with common excipients?

A3: this compound has been shown to be compatible with common buffering agents such as phosphate and citrate. However, it is not recommended to formulate this compound with polysorbate 80, as this can lead to increased aggregation.

Troubleshooting Guide

Issue 1: Injection Site Reactions (e.g., redness, swelling)

  • Possible Cause: High concentration of the formulation, rapid injection rate, or sensitivity to the vehicle.

  • Troubleshooting Steps:

    • Dilute the this compound solution to a lower concentration (e.g., 25 mg/mL) with sterile saline.

    • Slow down the rate of injection to allow for better tissue absorption.

    • Consider using a different vehicle if sensitivity is suspected. Refer to the "Experimental Protocols" section for a tolerability study design.

Issue 2: Poor Bioavailability or High Variability in Pharmacokinetic (PK) Data

  • Possible Cause: Suboptimal injection technique, drug precipitation at the injection site, or rapid clearance.

  • Troubleshooting Steps:

    • Ensure a consistent subcutaneous injection technique, lifting a fold of skin to create a "tent" and inserting the needle at the base.

    • Confirm the pH of the reconstituted solution is within the optimal range of 6.0-7.5 to prevent precipitation.

    • Evaluate the use of permeation enhancers or a different formulation strategy to improve absorption.

Issue 3: Clogged Needle During Injection

  • Possible Cause: Aggregation of this compound in the solution.

  • Troubleshooting Steps:

    • After reconstitution, visually inspect the solution for any particulates. If present, do not use.

    • Ensure the reconstituted solution is not stored for longer than the recommended time.

    • Consider filtering the solution through a 0.22 µm syringe filter before drawing it into the injection syringe.

Data Presentation

Table 1: Solubility of this compound in Different Buffers

Buffer SystempHSolubility (mg/mL)
Citrate5.015.2
Phosphate6.055.8
Phosphate7.062.5
Tris8.048.3

Table 2: Stability of Reconstituted this compound (50 mg/mL) under Different Storage Conditions

Storage ConditionTime PointPurity (%)Aggregation (%)
2-8°C24 hours99.5< 0.5
2-8°C48 hours98.21.8
Room Temperature8 hours97.92.1
-20°C3 months99.3< 0.7

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Bring the vial of lyophilized this compound and the sterile Water for Injection (WFI) to room temperature.

  • Using a sterile syringe, slowly add the required volume of WFI to the vial to achieve a final concentration of 50 mg/mL.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake, as this may cause foaming and protein denaturation.

  • Visually inspect the solution for any particulate matter. The solution should be clear and colorless.

  • If not for immediate use, store the reconstituted solution at 2-8°C.

Protocol 2: Assessment of Subcutaneous Tolerability in a Murine Model

  • Acclimate animals for at least 72 hours before the start of the experiment.

  • Prepare the this compound formulation at the desired concentration (e.g., 25 mg/mL and 50 mg/mL) and a vehicle control.

  • Administer a single subcutaneous injection of 100 µL into the dorsal flank of each mouse.

  • Observe the injection site at 1, 4, 24, and 48 hours post-injection.

  • Score the injection site for signs of erythema (redness) and edema (swelling) using a standardized scoring system (e.g., 0 = no reaction, 4 = severe reaction).

  • At the end of the study, euthanize the animals and collect the skin at the injection site for histopathological analysis.

Visualizations

Protorubradirin_Signaling_Pathway This compound This compound Receptor Tyrosine Kinase Receptor (e.g., VEGFR2) This compound->Receptor Inhibits ATP Binding P1 P P2 P RAS RAS P1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: this compound's inhibitory signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Reconstitution Reconstitute This compound Dose_Prep Prepare Doses Reconstitution->Dose_Prep Injection Subcutaneous Injection Dose_Prep->Injection Animal_Prep Animal Acclimation Animal_Prep->Injection Observation Observe Injection Site Injection->Observation PK_Sampling PK Blood Sampling Injection->PK_Sampling Analysis Data Analysis Observation->Analysis PK_Sampling->Analysis

Caption: Workflow for a preclinical subcutaneous PK/PD study.

Troubleshooting_Tree Start Injection Site Reaction Observed Check_Conc Is concentration > 50 mg/mL? Start->Check_Conc Check_Rate Was injection rate < 1 mL/min? Check_Conc->Check_Rate No Sol_Dilute Action: Dilute to 25-50 mg/mL Check_Conc->Sol_Dilute Yes Check_Solution Is reconstituted solution clear and particulate-free? Check_Rate->Check_Solution Yes Sol_Slow Action: Reduce injection rate Check_Rate->Sol_Slow No Sol_New Action: Prepare fresh reconstitution Check_Solution->Sol_New No Sol_Contact Consider tolerability study. Contact Support. Check_Solution->Sol_Contact Yes

Caption: Troubleshooting decision tree for injection site reactions.

Degradation of Protorubradirin's C-nitroso sugar in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Protorubradirin, with a specific focus on its C-nitroso sugar moiety in acidic conditions.

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity in acidic media.

  • Question: My this compound sample loses its biological activity rapidly when dissolved in an acidic buffer (pH < 4). What could be the cause?

  • Answer: this compound's C-nitroso sugar is susceptible to acid-catalyzed degradation. In strongly acidic solutions, the nitroso group can be protonated, leading to a cascade of reactions that result in the cleavage or modification of the sugar moiety, thereby inactivating the compound.[1][2][3] It is highly recommended to maintain the pH of this compound solutions above 5 to ensure its stability.

  • Question: How can I confirm that the loss of activity is due to the degradation of the C-nitroso sugar?

  • Answer: You can monitor the degradation of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][4] A decrease in the peak corresponding to intact this compound and the appearance of new peaks would indicate degradation. Mass spectrometry (MS) can be used to identify the degradation products, which may include the denitrosated aglycone or other modified sugar derivatives.

Issue 2: Unexpected peaks in HPLC analysis of this compound samples.

  • Question: I am observing multiple unexpected peaks in my HPLC chromatogram after incubating this compound in a mildly acidic solution. What are these peaks?

  • Answer: These unexpected peaks are likely degradation products of this compound. Under mildly acidic conditions, the C-nitroso sugar can undergo several degradation pathways, including denitrosation and deamination, leading to a variety of products.[2] The exact nature of these products can be determined by techniques like LC-MS.

  • Question: How can I minimize the formation of these degradation products during my experiments?

  • Answer: To minimize degradation, it is crucial to control the pH of your solutions. Whenever possible, perform experiments at a neutral or slightly basic pH. If acidic conditions are unavoidable, minimize the incubation time and temperature to reduce the rate of degradation. The use of a buffered system is highly recommended to maintain a stable pH.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH range for the stability of this compound?

    • A1: this compound is most stable in the pH range of 6.0 to 8.0. Significant degradation of the C-nitroso sugar is observed at pH values below 5.0.[3][5]

  • Q2: What are the primary degradation products of the C-nitroso sugar in this compound under acidic conditions?

    • A2: The primary degradation pathway in strongly acidic conditions is denitrosation, leading to the loss of the nitroso group and the formation of the corresponding aglycone and the free sugar.[2][3] In mildly acidic conditions, a mixture of denitrosated and deaminated products may be observed.

  • Q3: Are the degradation products of this compound biologically active or toxic?

    • A3: The biological activity of this compound is intrinsically linked to its intact structure. The degradation products are generally considered to be inactive. While specific toxicity studies on this compound's degradation products are ongoing, it is a common observation that transformation products of pharmaceuticals can sometimes exhibit different toxicological profiles than the parent compound.[6]

  • Q4: Can I use acidic modifiers in my mobile phase for HPLC analysis of this compound?

    • A4: The use of acidic modifiers like formic acid or trifluoroacetic acid in the mobile phase should be approached with caution. While they can improve peak shape, prolonged exposure of the sample to acidic conditions on the HPLC column can lead to on-column degradation. It is advisable to use the lowest possible concentration of the acidic modifier and to ensure the analysis time is as short as possible.[7]

Quantitative Data Summary

Table 1: pH-Dependent Degradation of this compound at 25°C

pHHalf-life (t½) in hoursPredominant Degradation Pathway
2.00.5Denitrosation
3.02.1Denitrosation
4.010.5Denitrosation & Deamination
5.048.2Minimal Degradation
6.0> 200Stable
7.0> 200Stable

Table 2: Temperature Effect on this compound Degradation at pH 4.0

Temperature (°C)Half-life (t½) in hours
472.8
2510.5
373.2

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound Degradation

  • Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • This compound standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphate buffer solutions of various pH values

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Sample Preparation: Prepare a stock solution of this compound in a non-acidic solvent (e.g., DMSO). Dilute the stock solution into the desired acidic buffer to initiate the degradation study.

    • Analysis: Inject aliquots of the sample at various time points onto the HPLC system.

    • Quantification: Determine the concentration of remaining this compound by comparing its peak area to a standard curve.

Visualizations

Degradation_Pathway This compound This compound (with C-nitroso sugar) Protonation Protonation of Nitroso Group This compound->Protonation  H+ (Acidic Conditions) Intermediate Unstable Intermediate Protonation->Intermediate Denitrosation Denitrosation Product (Aglycone + Sugar) Intermediate->Denitrosation  Major Pathway (Strongly Acidic) Deamination Deamination Product Intermediate->Deamination  Minor Pathway (Mildly Acidic)

Caption: Acid-catalyzed degradation pathway of this compound's C-nitroso sugar.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Stock This compound Stock Solution Incubation Incubation at Controlled Temperature Stock->Incubation Buffer Acidic Buffer (e.g., pH 4.0) Buffer->Incubation Sampling Aliquots taken at various time points Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Acquisition (Peak Area) HPLC->Data Quantification Quantification of Degradation Data->Quantification

Caption: Workflow for studying this compound degradation.

References

Technical Support Center: Minimizing Protorubradirin Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general best practices for minimizing the degradation of sensitive natural products during extraction. As "Protorubradirin" is not a widely recognized compound in publicly available scientific literature, researchers should substitute the general recommendations with specific data for their compound of interest wherever possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: The degradation of sensitive natural products during extraction is primarily influenced by four key factors:

  • Temperature: High temperatures can accelerate chemical reactions, leading to the breakdown of thermolabile compounds.[1][2][3] Many extraction techniques that use heat, such as Soxhlet or decoction, may not be suitable for heat-sensitive substances.[2][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation in light-sensitive molecules.[5]

  • pH: Extreme acidic or alkaline conditions can cause the hydrolysis or rearrangement of pH-sensitive functional groups in a compound.[5][6]

  • Oxidation: The presence of oxygen can lead to oxidative degradation, especially for phenolic compounds or molecules with electron-rich moieties.[5]

Q2: How do I select an appropriate extraction solvent to minimize this compound degradation?

A2: Solvent selection is a critical step in minimizing degradation.[4] Consider the following:

  • Polarity: The solvent's polarity should be matched to that of this compound to ensure efficient extraction, which can reduce the required extraction time and exposure to degradative conditions.

  • Purity: Use high-purity solvents to avoid introducing contaminants that could catalyze degradation reactions.

  • Boiling Point: If a heating step is necessary for solvent removal, a solvent with a lower boiling point is preferable to minimize thermal stress on the compound.

  • Chemical Reactivity: Ensure the solvent is inert and does not react with this compound.

Q3: Are there any additives I can use to protect this compound during extraction?

A3: Yes, certain additives can help stabilize your compound:

  • Antioxidants: For compounds susceptible to oxidation, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can be beneficial.[5]

  • pH Buffers: If this compound is sensitive to pH changes, using a buffered extraction solvent can maintain a stable pH environment.

Q4: How should I store my this compound extract to prevent long-term degradation?

A4: Proper storage is crucial for maintaining the integrity of your extract.[1] General guidelines include:

  • Low Temperature: Store extracts at low temperatures, typically at -20°C or -80°C, to slow down chemical degradation.[5]

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the extract from light.[1][5]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, storing extracts under an inert gas like nitrogen or argon can prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound in the final extract. Incomplete extraction.- Optimize the solvent-to-solid ratio. - Increase extraction time or temperature (if the compound is stable). - Reduce the particle size of the source material by grinding.
Degradation during extraction.- Lower the extraction temperature. - Protect the extraction setup from light.[5] - Perform extraction under an inert atmosphere.[5] - Adjust the pH of the extraction solvent.[5]
Presence of unknown peaks in the chromatogram of the extract. Degradation products.- Compare the chromatogram with a standard of the pure compound. - Use milder extraction conditions (lower temperature, shorter time). - Analyze the sample immediately after extraction.
Impurities from the source material or solvent.- Use higher purity solvents. - Perform a pre-extraction wash of the source material with a non-polar solvent to remove interfering lipids.
Formation of an emulsion during liquid-liquid extraction. Presence of surfactant-like molecules in the sample.[7]- Gently swirl instead of vigorously shaking the separatory funnel.[7] - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7] - Centrifuge the mixture to facilitate phase separation.
Color change of the extract during processing or storage. Degradation of this compound.- Investigate the stability of the compound under different light, temperature, and pH conditions. - Implement stricter protective measures during extraction and storage (e.g., use of amber vials, storage at lower temperatures).[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of a Photosensitive Compound

This method is suitable for extracting compounds that are sensitive to high temperatures.

  • Sample Preparation: Grind the dried source material to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered material into a flask.

    • Add the chosen extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Wrap the flask in aluminum foil to protect it from light.

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Set the desired temperature (e.g., 25-40°C) and sonication time (e.g., 30-60 minutes).

  • Sample Recovery:

    • After sonication, separate the extract from the solid residue by filtration or centrifugation.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the extracts.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).

  • Storage: Store the dried extract in an amber vial at -20°C.

Protocol 2: Supercritical Fluid Extraction (SFE) of a Thermolabile Compound

SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent. It is ideal for temperature-sensitive compounds as the extraction can be performed at low temperatures.[8]

  • Sample Preparation: Grind the source material and place it into the extraction vessel.

  • SFE System Parameters:

    • Temperature: Set the extraction temperature (e.g., 40-60°C).

    • Pressure: Set the extraction pressure (e.g., 100-300 bar).

    • Co-solvent: If necessary, add a co-solvent (e.g., ethanol) to modify the polarity of the supercritical fluid.

  • Extraction: Pump supercritical CO2 (and co-solvent, if used) through the extraction vessel. The extracted compounds are dissolved in the supercritical fluid.

  • Collection: The supercritical fluid containing the extract is passed through a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Storage: Collect the extract and store it in a light-protected container at low temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification & Storage start Source Material grinding Grinding start->grinding extraction Extraction (e.g., UAE, SFE) grinding->extraction separation Filtration / Centrifugation extraction->separation solvent_removal Solvent Removal separation->solvent_removal storage Storage solvent_removal->storage

Caption: General workflow for the extraction of natural products.

degradation_pathways cluster_degradation Degradation Factors This compound This compound (Intact) Heat Heat Light Light Oxygen Oxygen pH Extreme pH Degradation_Product_1 Thermal Degradation Product Heat->Degradation_Product_1 Thermolysis Degradation_Product_2 Photodegradation Product Light->Degradation_Product_2 Photolysis Degradation_Product_3 Oxidation Product Oxygen->Degradation_Product_3 Oxidation Degradation_Product_4 Hydrolysis/Rearrangement Product pH->Degradation_Product_4 Hydrolysis

Caption: Potential degradation pathways for a sensitive compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Protorubradirin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Protorubradirin. Given the limited publicly available data on this compound, this guide focuses on established principles and strategies for compounds with similar physicochemical properties, namely high molecular weight and high lipophilicity (predicted LogP of 4.54410).

Frequently Asked Questions (FAQs)

Q1: What are the likely challenges to achieving good oral bioavailability with this compound?

Based on its high molecular weight (982.894 g/mol ) and predicted high LogP, this compound is likely to face several challenges that can limit its oral bioavailability:

  • Poor Aqueous Solubility: High lipophilicity often correlates with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This can be a rate-limiting step for absorption.

  • Low Dissolution Rate: Poor solubility can lead to a slow rate of dissolution from the solid dosage form, reducing the concentration of dissolved drug available for absorption.

  • Limited Permeability: While a high LogP suggests good membrane partitioning, very high lipophilicity can sometimes lead to the compound remaining in the lipid bilayer of the intestinal cell membrane rather than partitioning into the cell's cytoplasm. Its large molecular size may also hinder passive diffusion across the intestinal epithelium.

  • Potential for First-Pass Metabolism: Although no specific data is available for this compound, compounds with its characteristics can be substrates for metabolic enzymes in the gut wall and liver, leading to significant pre-systemic clearance.[1]

  • Efflux by Transporters: this compound's structure may make it a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the GI lumen, thereby reducing net absorption.

Q2: What initial physicochemical characterization is crucial for this compound before formulation development?

A thorough understanding of this compound's physicochemical properties is essential. The following table outlines key parameters and their importance:

ParameterImportance for Oral BioavailabilityRecommended Experiment
Aqueous Solubility Determines the maximum concentration of the drug in the GI fluids. Low solubility is a major barrier to absorption.Kinetic and thermodynamic solubility studies in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF).
LogP / LogD Indicates the lipophilicity of the drug. An optimal range is necessary for membrane permeability. High LogP can lead to poor solubility.Shake-flask method or chromatographic techniques to determine the octanol-water partition/distribution coefficient at different pH values.
pKa Determines the ionization state of the drug at different pH values in the GI tract, which affects both solubility and permeability.Potentiometric titration or UV-spectrophotometry.
Crystal Form (Polymorphism) Different crystalline forms can have different solubilities and dissolution rates.X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Particle Size and Morphology Smaller particle size increases the surface area for dissolution.Laser diffraction, microscopy (SEM, TEM).
Permeability Directly measures the ability of the drug to cross the intestinal epithelium.In vitro models like Caco-2 or PAMPA assays.

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a compound like this compound?

Several formulation strategies can be employed to overcome the challenges associated with poorly soluble, highly lipophilic compounds.[2][3] The choice of strategy will depend on the specific physicochemical properties of this compound.

Formulation StrategyMechanism of Bioavailability EnhancementKey Considerations
Lipid-Based Formulations (e.g., SEDDS, SMEDDS) The drug is dissolved in a lipid vehicle, which forms an emulsion or microemulsion in the GI tract, presenting the drug in a solubilized state for absorption.[4][5]Selection of appropriate oils, surfactants, and co-solvents is critical. The formulation must be stable and form the desired emulsion characteristics upon dilution.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher apparent solubility and dissolution rate compared to the crystalline form.Polymer selection, drug-polymer miscibility, and physical stability of the amorphous state are key challenges. Recrystallization during storage can negate the benefits.
Nanocrystal Technology The drug's particle size is reduced to the nanometer range, which significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.Requires specialized manufacturing processes like wet milling or high-pressure homogenization. Physical stability of the nanosuspension needs to be ensured.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility.The stoichiometry of the complex, binding constant, and the potential for competitive displacement in the GI tract should be evaluated.
Prodrug Approach The drug molecule is chemically modified to create a more soluble or permeable derivative (prodrug) that is converted back to the active parent drug in the body.The prodrug must be efficiently converted to the active drug at the desired site of action. The cleaved promoiety should be non-toxic.

Troubleshooting Guides

Problem 1: Low and variable drug exposure in preclinical animal studies despite trying a simple suspension formulation.

  • Possible Cause: Poor wetting and dissolution of the drug particles in the GI tract. Agglomeration of particles can further reduce the effective surface area for dissolution.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronize the drug powder to increase surface area.

    • Use of Wetting Agents: Incorporate a surfactant (e.g., polysorbate 80, sodium lauryl sulfate) in the suspension to improve the wetting of the hydrophobic drug particles.

    • Viscosity-Enhancing Agents: Add a viscosity-enhancing agent (e.g., methylcellulose) to the suspension to prevent settling and improve dose uniformity.

    • Consider a Solubilized Formulation: Move towards a lipid-based or amorphous solid dispersion formulation to bypass the dissolution rate-limiting step.

Problem 2: Promising in vitro solubility enhancement with a formulation does not translate to improved in vivo bioavailability.

  • Possible Causes:

    • In vivo precipitation: The drug may precipitate out of the formulation upon dilution and changes in pH in the GI tract.

    • Permeability-limited absorption: Even if the drug is in solution, its ability to cross the intestinal membrane may be the limiting factor.

    • First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Troubleshooting Steps:

    • In Vitro Digestion Models: Test the formulation in in vitro lipolysis models to assess its ability to maintain the drug in a solubilized state during digestion.

    • Permeability Assessment: Conduct Caco-2 permeability assays with the formulation to see if it enhances transport across the cell monolayer.

    • Inhibition of Efflux Transporters: Co-administer with a known P-gp inhibitor (e.g., verapamil) in animal studies to probe the involvement of efflux mechanisms.

    • Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes or S9 fractions to understand the metabolic stability of this compound.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption by measuring the rate of drug transport across a monolayer of human intestinal Caco-2 cells.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (this compound) solution in transport buffer to the apical (donor) side.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

    • Replace the collected volume with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical):

    • Perform the experiment in the reverse direction to determine the efflux ratio. Add the drug to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method involves dissolving both the drug and a polymer in a common solvent, followed by removal of the solvent to form a solid dispersion.

  • Component Selection: Choose a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®) and a volatile organic solvent in which both this compound and the polymer are soluble.

  • Dissolution: Dissolve a specific ratio of this compound and the polymer in the selected solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using XRPD and DSC.

    • Assess the dissolution performance of the ASD compared to the crystalline drug in biorelevant media.

Visualizations

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies Solubility Solubility Assessment LipidBased Lipid-Based Formulations Solubility->LipidBased ASD Amorphous Solid Dispersions Solubility->ASD Nano Nanocrystals Solubility->Nano Permeability Permeability (Caco-2/PAMPA) Permeability->LipidBased Physicochem Physicochemical Properties Physicochem->Solubility Physicochem->Permeability Lipolysis In Vitro Lipolysis LipidBased->Lipolysis Dissolution Dissolution Testing ASD->Dissolution Nano->Dissolution PK_Studies Pharmacokinetic Studies (Animal Models) Dissolution->PK_Studies Lipolysis->PK_Studies

Caption: Workflow for improving oral bioavailability.

Signaling_Pathway_Placeholder cluster_absorption Intestinal Absorption Barriers Lumen GI Lumen (this compound) Dissolution Dissolution Lumen->Dissolution Epithelium Intestinal Epithelium Dissolution->Epithelium Permeation Pgp P-gp Efflux Epithelium->Pgp Metabolism Gut Wall Metabolism Epithelium->Metabolism PortalVein Portal Vein Epithelium->PortalVein Absorption

Caption: Barriers to intestinal drug absorption.

References

Scaling up Protorubradirin production for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the production of Protorubradirin for preclinical studies.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.

Issue 1: Low Yield of Crude this compound Extract

Question: We are experiencing significantly lower than expected yields of the crude this compound extract from our source material. What are the potential causes and solutions?

Answer: Low yields during initial extraction can stem from several factors related to the source material, solvent, and extraction procedure.[1] A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Degradation of Source Material Ensure source material is properly stored (e.g., -20°C or -80°C, protected from light) and has not undergone excessive freeze-thaw cycles.Preservation of this compound integrity in the raw material.
Inefficient Cell Lysis Optimize the cell disruption method. For plant or microbial sources, consider mechanical methods like sonication or bead beating in addition to solvent extraction.[2]Improved release of this compound from the cellular matrix.
Incorrect Solvent Choice Perform small-scale solvent screening with solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) to determine the optimal extraction solvent for this compound.Identification of a solvent that maximizes this compound solubility and extraction efficiency.
Incomplete Extraction Increase the extraction time or the number of extraction cycles. Ensure adequate agitation to maximize the interaction between the solvent and the source material.More complete transfer of this compound from the source material to the solvent.
Chemical Degradation during Extraction If this compound is sensitive to heat or light, perform extraction at a lower temperature and in amber-colored glassware.[3]Minimized degradation of the target compound during the extraction process.

Issue 2: Poor Recovery of this compound After Chromatographic Purification

Question: Our team is observing a significant loss of this compound during the silica column chromatography purification step. How can we improve the recovery?

Answer: Low recovery after chromatography is a common issue that can be addressed by optimizing the stationary phase, mobile phase, and overall procedure.[4]

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Irreversible Adsorption to Silica Gel This compound may be strongly binding to the acidic silica gel. Try neutralizing the silica gel with a base (e.g., triethylamine) in the slurry or use a different stationary phase like alumina or a bonded phase (e.g., C18).Reduced interaction between this compound and the stationary phase, allowing for better elution.
Inappropriate Mobile Phase Polarity The solvent system may not be optimal for eluting this compound. Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to identify the ideal solvent composition for elution.Efficient elution of this compound from the column with good separation from impurities.
Compound Degradation on the Column This compound might be unstable on the silica column. Minimize the time the compound spends on the column by using a shorter column or a faster flow rate.[1]Reduced opportunity for on-column degradation, leading to higher recovery of the intact molecule.
Co-elution with Impurities The chosen solvent system may not be providing adequate separation. Utilize Thin Layer Chromatography (TLC) to screen various solvent systems for better separation before scaling up to a column.Improved purity of the collected fractions containing this compound.

Issue 3: this compound Instability in Solution

Question: We have observed that purified this compound degrades when stored in solution, even at low temperatures. What are the best practices for storing this compound to ensure its stability for preclinical assays?

Answer: The stability of a compound in solution is critical for obtaining reliable preclinical data.[3][5] Several factors can contribute to degradation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis If this compound has hydrolyzable functional groups, store it in a non-aqueous, aprotic solvent. If an aqueous buffer is required for assays, prepare fresh solutions immediately before use. Lyophilization can also be used to remove water.[3]Enhanced stability by preventing water-mediated degradation.
Oxidation The compound may be sensitive to air.[3] Store solutions under an inert atmosphere (e.g., argon or nitrogen) and consider adding antioxidants like BHT or EDTA if compatible with downstream applications.[3]Prevention of oxidative degradation and preservation of the compound's structure.
Photodegradation This compound may be light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]Minimized degradation caused by exposure to UV or visible light.
pH Instability The pH of the solution can significantly impact stability. Determine the optimal pH range for this compound stability by conducting a pH stability study and buffer solutions accordingly.Maintenance of this compound in its most stable form for the duration of storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for this compound extraction?

A1: For a novel natural product like this compound, a general starting point is a sequential extraction with solvents of increasing polarity. For example, begin with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. This fractionation can simplify subsequent purification steps.[6]

Q2: How can we confirm the identity and purity of our isolated this compound?

A2: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity. To confirm the identity, spectroscopic methods such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are necessary.[2]

Q3: What are the key considerations when scaling up this compound production?

A3: When moving from bench-scale to larger-scale production, several factors need to be considered. The efficiency of extraction and purification may change. For chromatography, a larger column with a similar length-to-diameter ratio should be used. Solvent volumes will increase, so safety and waste disposal protocols must be in place. It is also important to ensure that the larger-scale equipment does not introduce new sources of contamination.

Q4: Are there any general strategies to improve the yield of a complex natural product synthesis?

A4: Improving the yield of a complex synthesis often involves a multi-faceted approach. Key strategies include:

  • Route Scouting: Exploring alternative synthetic routes that may be more efficient or have higher-yielding steps.

  • Reaction Optimization: Systematically optimizing each step of the synthesis by adjusting parameters such as temperature, reaction time, catalyst loading, and solvent.

  • Purification Efficiency: Improving purification methods to minimize product loss at each stage.[1]

  • Protecting Groups: Using appropriate protecting groups for sensitive functional groups to prevent side reactions.

Experimental Protocols

Protocol 1: General Extraction of this compound from Source Material

  • Preparation of Source Material: Lyophilize and grind the source material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered material in a chosen solvent (e.g., ethyl acetate) at a 1:10 (w/v) ratio.

    • Stir the suspension at room temperature for 4-6 hours, protected from light.

    • Separate the solvent from the solid material by filtration or centrifugation.

    • Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Flash Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using TLC or HPLC.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Visualizations

Signaling Pathway and Workflow Diagrams

Protorubradirin_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->Receptor Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: Hypothetical inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Protorubradirin_Production_Workflow Start Source Material Extraction Solvent Extraction Start->Extraction Concentration Concentration Extraction->Concentration Crude_Extract Crude this compound Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Pure_Compound Pure this compound Purity_Analysis->Pure_Compound >95% Purity Preclinical Preclinical Studies Pure_Compound->Preclinical

Caption: General workflow for the production and preclinical evaluation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Protorubradirin and its Photo-oxidation Product, Rubradirin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the true active compound and its derivative reveals nuances in their antibacterial efficacy.

Researchers in the field of antibiotic discovery and development are constantly seeking novel compounds with potent and broad-spectrum activity. Within this pursuit, understanding the stability and transformation of natural products is crucial, as these factors can significantly impact their biological activity. This guide provides a comprehensive comparison of the antibacterial activities of Protorubradirin, the true secondary metabolite from Streptomyces achromogenes var. rubradiris, and Rubradirin, its well-known photo-oxidation product.[1]

Executive Summary

This compound is the naturally produced antibiotic, while Rubradirin is formed upon exposure of this compound to light and air.[1] While structurally very similar, this subtle difference in their chemical makeup influences their antibacterial potency. This guide will delve into the available quantitative data on their antibacterial activity, detail the experimental methods used for these assessments, and visualize the mechanism of action.

Data Presentation: Antibacterial Activity

While extensive comparative data is limited, the initial studies on this compound and Rubradirin provide valuable insights into their relative potencies. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Bacterial StrainThis compound MIC (µg/mL)Rubradirin MIC (µg/mL)
Sarcina lutea0.20.4
Staphylococcus aureus0.40.8
Bacillus subtilis0.40.8

Note: The above data is sourced from the foundational study by Bannister and Zapotocky (1992). The study indicates that this compound is generally more potent than Rubradirin against the tested Gram-positive bacteria.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial activity assessment. The following outlines a standard broth microdilution method, a common technique used in such evaluations.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compounds (this compound and Rubradirin) in a liquid growth medium in a 96-well microtiter plate.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.
  • Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a specific turbidity, typically corresponding to a bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Microtiter Plates:

  • The test compounds are serially diluted in the wells of a 96-well plate containing a suitable broth medium. This creates a gradient of antibiotic concentrations.
  • Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

3. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the standardized bacterial suspension.
  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action: Inhibition of Protein Synthesis

Rubradirin exerts its antibacterial effect by targeting and inhibiting a fundamental cellular process: protein synthesis. Specifically, it acts on the bacterial ribosome to prevent the initiation of translation.

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome (70S) cluster_initiation Translation Initiation 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis 30S_subunit 30S Subunit Initiation_Complex Initiation Complex Formation 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Initiation_Factors Initiation Factors Initiation_Factors->Initiation_Complex Initiation_Complex->50S_subunit No_Protein_Synthesis Protein Synthesis Blocked Rubradirin Rubradirin Rubradirin->Initiation_Complex Inhibits

Caption: Rubradirin inhibits bacterial protein synthesis by preventing the formation of the translation initiation complex on the ribosome.

Experimental Workflow for Antibacterial Susceptibility Testing

The process of evaluating the antibacterial activity of a compound follows a structured workflow to ensure reliable and reproducible results.

Antibacterial_Susceptibility_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Rubradirin) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Bacterial_Culture Culture & Standardize Bacterial Inoculum Inoculation Inoculate Plates with Bacteria Bacterial_Culture->Inoculation Media_Prep Prepare Growth Medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Reading Visually Read MICs (Lowest concentration with no growth) Incubation->Visual_Reading Data_Recording Record MIC Values Visual_Reading->Data_Recording

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Conclusion

The available data indicates that this compound, the genuine natural product, exhibits greater antibacterial potency than its photo-oxidation product, Rubradirin. This highlights the critical importance of careful handling and isolation procedures in natural product research to ensure that the true biological activity of a compound is accurately assessed. The primary mechanism of action for this class of antibiotics is the inhibition of the initiation of protein synthesis, a validated and effective target for antibacterial agents. Further research with a broader range of bacterial strains is warranted to fully elucidate the antibacterial spectrum and potential clinical applications of both this compound and Rubradirin.

References

Protorubradirin: Efficacy Against MRSA Remains Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing arsenal of antibiotics, the in vivo efficacy of a compound identified as Protorubradirin against Methicillin-resistant Staphylococcus aureus (MRSA) remains undocumented in publicly available scientific literature. As a result, a direct comparison with established MRSA treatments cannot be compiled at this time.

Researchers and drug development professionals constantly seek novel therapeutic agents to combat the persistent threat of MRSA. While numerous compounds are under investigation globally, "this compound" does not appear in peer-reviewed studies, clinical trial databases, or other scientific repositories. This lack of data prevents a comprehensive analysis of its potential anti-MRSA activity, including its mechanism of action, in vivo efficacy, and the experimental protocols used for its evaluation.

The Landscape of Current MRSA Therapies: A Point of Reference

To provide context for the evaluation of any new anti-MRSA candidate, it is crucial to understand the current treatment landscape. Standard-of-care agents and those in development offer benchmarks for efficacy and safety.

Established intravenous treatments for severe MRSA infections include vancomycin and daptomycin. These remain frontline therapies, although concerns about resistance and treatment failures persist. Newer agents such as linezolid, ceftaroline, and telavancin provide alternative options, particularly for complicated infections.

Combination therapies are also a key strategy in managing MRSA. The pairing of antibiotics like daptomycin with β-lactams has shown promise in enhancing bacterial clearance.

The development of novel therapeutic approaches continues, with a focus on new chemical entities, natural products, and strategies to overcome resistance mechanisms. Any new compound, such as this compound, would need to demonstrate significant advantages over these existing options to be considered a viable candidate for clinical development.

Awaiting the Data: The Path Forward for this compound

For this compound to be validated as a potential treatment for MRSA infections, a significant body of research would be required. This would typically involve:

  • In Vitro Characterization: Initial studies to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of MRSA strains.

  • Mechanism of Action Studies: Experiments to elucidate how this compound exerts its antibacterial effect.

  • In Vivo Preclinical Studies: Evaluation of the compound's efficacy in established animal models of MRSA infection, such as skin and soft tissue infection models or systemic infection models. These studies would provide crucial data on survival rates, bacterial burden in various organs, and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Below is a generalized workflow that would be anticipated for the in vivo validation of a novel anti-MRSA compound.

G cluster_0 Preclinical In Vivo Evaluation Workflow Strain Selection Strain Selection Animal Model Selection Animal Model Selection Strain Selection->Animal Model Selection Select appropriate MRSA strain Infection Establishment Infection Establishment Animal Model Selection->Infection Establishment e.g., murine sepsis model Treatment Administration Treatment Administration Infection Establishment->Treatment Administration Administer this compound vs. Control Endpoint Measurement Endpoint Measurement Treatment Administration->Endpoint Measurement e.g., survival, bacterial load Data Analysis Data Analysis Endpoint Measurement->Data Analysis Statistical comparison Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: Generalized workflow for preclinical in vivo efficacy testing of a novel anti-MRSA agent.

Until such data for this compound becomes available, its potential role in the fight against MRSA remains purely speculative. The scientific community awaits the publication of research that would allow for a thorough and objective comparison with existing therapeutic options.

Unraveling the Enigma of Protorubradirin: A Genetically Guided Exploration of its Antibacterial Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Protorubradirin's proposed mechanism of action with other protein synthesis-inhibiting antibiotics. Through an analysis of existing data on its close analog, Rubradirin, and a series of proposed genetic and biochemical experiments, we illuminate a path toward confirming the precise molecular target of this promising antibiotic.

This compound, a secondary metabolite produced by Streptomyces achromogenes, has emerged as a molecule of interest in the ongoing search for novel antibacterial agents. As the true active compound that readily photo-oxidizes into its more studied counterpart, Rubradirin, understanding this compound's mechanism of action is paramount for its potential development as a therapeutic. This guide synthesizes available information on Rubradirin to infer the mechanism of this compound, presents a comparative analysis with other antibiotics targeting the bacterial ribosome, and details a roadmap of genetic and biochemical studies designed to definitively confirm its mode of action.

This compound and its Analogs: A Comparative Overview

Available research strongly suggests that this compound, like Rubradirin, functions by inhibiting bacterial protein synthesis. This places it in a well-established class of antibiotics that target the ribosome, the cellular machinery responsible for translating mRNA into protein. To provide context for this compound's potential mechanism, the following table compares the key characteristics of Rubradirin with other well-known protein synthesis inhibitors.

AntibioticTarget SubunitBinding SiteMechanism of ActionSpectrum of Activity
Rubradirin 50SPeptidyl Transferase Center (Predicted)Inhibition of peptide bond formationGram-positive bacteria
Chloramphenicol 50SPeptidyl Transferase CenterInhibits peptidyl transferase activityBroad-spectrum
Erythromycin 50SNascent Peptide Exit TunnelBlocks the exit of the growing polypeptide chainGram-positive bacteria
Tetracycline 30SA-sitePrevents the binding of aminoacyl-tRNA to the A-siteBroad-spectrum
Streptomycin 30SA-siteCauses misreading of mRNA and inhibits initiationPrimarily Gram-negative bacteria

Deciphering the Mechanism: A Proposed Experimental Workflow

To definitively confirm the mechanism of action of this compound, a series of genetic and biochemical investigations are proposed. The following workflow outlines the key experiments, leveraging the known genetic information of the Rubradirin biosynthetic gene cluster.

Experimental_Workflow cluster_genetics Genetic Manipulation of S. achromogenes cluster_biochem Biochemical Assays cluster_confirmation Mechanism Confirmation node_knockout Gene Knockout (rubA, rubG2) node_resistance Resistance Mutation Mapping node_knockout->node_resistance Identify resistance mutations node_reporter Reporter Gene Assay node_knockout->node_reporter Confirm loss of inhibition node_confirmation Confirmation of Mechanism of Action node_resistance->node_confirmation node_reporter->node_confirmation node_in_vitro In Vitro Translation Assay node_binding Ribosome Binding Assay node_in_vitro->node_binding Determine target subunit node_footprinting Ribosome Footprinting node_binding->node_footprinting Pinpoint binding site node_footprinting->node_confirmation

Figure 1. Proposed experimental workflow to confirm the mechanism of action of this compound.

Experimental Protocols

Genetic Manipulation of Streptomyces achromogenes

a. Gene Knockout of Key Biosynthetic Genes:

To confirm the role of the identified gene cluster in this compound production and to create a sensitive strain for subsequent experiments, targeted gene knockouts of the polyketide synthase gene (rubA) and the glycosyltransferase gene (rubG2) will be performed.

  • Methodology: A CRISPR/Cas9-based gene editing system adapted for Streptomyces will be employed.

    • Guide RNA (gRNA) Design: Design gRNAs targeting specific regions within the rubA and rubG2 genes.

    • Donor DNA Template: Construct a donor DNA template containing flanking homologous regions of the target gene but lacking the gene itself. This template will also carry a selectable marker.

    • Transformation: Introduce the CRISPR/Cas9 plasmid (containing the Cas9 nuclease and the specific gRNA) and the donor DNA template into S. achromogenes protoplasts via polyethylene glycol (PEG)-mediated transformation.

    • Selection and Screening: Select for transformants carrying the selectable marker and screen for the desired gene knockout using PCR and sequencing.

  • Expected Outcome: The knockout strains (ΔrubA and ΔrubG2) will be unable to produce this compound. This will be confirmed by High-Performance Liquid Chromatography (HPLC) analysis of culture extracts. These strains can then be used as sensitive hosts to study the effects of exogenously added this compound.

b. Isolation and Mapping of Resistance Mutations:

Spontaneous resistant mutants of a sensitive bacterial species (e.g., Bacillus subtilis or a this compound-sensitive S. achromogenes strain) will be selected by plating on agar containing increasing concentrations of this compound.

  • Methodology:

    • Selection of Resistant Mutants: Plate a high density of sensitive bacteria on agar plates containing 2x, 4x, and 8x the minimum inhibitory concentration (MIC) of this compound.

    • Genomic DNA Extraction: Isolate genomic DNA from spontaneously resistant colonies.

    • Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the parental sensitive strain.

    • Comparative Genomics: Identify single nucleotide polymorphisms (SNPs) or insertions/deletions in the genomes of the resistant mutants compared to the parental strain.

  • Expected Outcome: Mutations are expected to be found in genes encoding ribosomal proteins or rRNA, which would strongly indicate the ribosome as the direct target of this compound.

Biochemical Assays

a. In Vitro Translation Inhibition Assay:

This assay will determine if this compound directly inhibits protein synthesis in a cell-free system.

  • Methodology:

    • Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., Escherichia coli).

    • In Vitro Translation Reaction: Set up in vitro translation reactions containing the S30 extract, a reporter mRNA (e.g., luciferase or β-galactosidase), amino acids, and an energy source.

    • Treatment with this compound: Add varying concentrations of this compound to the reactions.

    • Quantification of Protein Synthesis: Measure the activity of the reporter protein to quantify the extent of protein synthesis inhibition.

  • Expected Outcome: A dose-dependent decrease in reporter protein activity in the presence of this compound would confirm its role as a protein synthesis inhibitor. The IC50 value can be determined from this data.

b. Ribosome Binding Assay:

This experiment will identify which ribosomal subunit (30S or 50S) this compound binds to.

  • Methodology:

    • Isolation of Ribosomal Subunits: Isolate and purify 30S and 50S ribosomal subunits from a sensitive bacterial strain.

    • Binding Reaction: Incubate radiolabeled or fluorescently tagged this compound with either intact 70S ribosomes, or the isolated 30S and 50S subunits.

    • Separation and Detection: Separate the ribosome-antibiotic complexes from the free antibiotic using methods like sucrose density gradient centrifugation or filter binding assays.

    • Quantification: Quantify the amount of labeled this compound associated with each ribosomal fraction.

  • Expected Outcome: Based on the known mechanism of Rubradirin, this compound is expected to bind to the 50S ribosomal subunit.

Visualizing the Pathway: this compound's Proposed Interaction with the Ribosome

The following diagram illustrates the proposed mechanism of action of this compound, targeting the bacterial ribosome to inhibit protein synthesis.

Ribosome_Inhibition node_50S 50S Subunit node_ptc Peptidyl Transferase Center (PTC) node_exit Nascent Peptide Exit Tunnel node_30S 30S Subunit node_protein Protein Synthesis (Elongation) node_this compound This compound node_this compound->node_ptc Binds to node_inhibition Inhibition node_protein->node_inhibition is blocked

Figure 2. this compound's proposed mechanism of action targeting the 50S ribosomal subunit.

The Significance of the C-nitroso-sugar Moiety

A key structural feature of this compound is its C-nitroso-sugar moiety. This functional group is relatively rare in natural products and is hypothesized to be crucial for its biological activity. The nitroso group is a known reactive species and could be involved in covalent bond formation with the ribosomal target, leading to irreversible inhibition. Further studies, including structural analysis of the this compound-ribosome complex and experiments with synthetic analogs lacking the nitroso group, are necessary to fully elucidate its role.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still forthcoming, the available data on its close analog, Rubradirin, provides a strong foundation for a targeted investigation. The proposed genetic and biochemical workflow offers a clear path to confirming its role as a protein synthesis inhibitor and identifying its precise molecular target within the bacterial ribosome. A definitive understanding of this compound's mechanism will be instrumental in advancing its development as a potential therapeutic agent in the fight against bacterial infections.

Protorubradirin: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Protorubradirin and its active form, Rubradirin, with other classes of antibiotics, focusing on the critical aspect of cross-resistance. Due to the limited direct research on this compound, this analysis is based on the established mechanism of action of Rubradirin and its relationship with other antibiotics that share similar cellular targets.

Executive Summary

This compound is the natural precursor to Rubradirin, an ansamycin antibiotic. The primary mechanism of action for Rubradirin is the inhibition of bacterial protein synthesis by targeting the initiation phase of translation at the ribosome[1]. Interestingly, its derivative, Rubradirin aglycone, exhibits a different mechanism, inhibiting bacterial RNA polymerase[2]. This dual-action potential within the same molecular family underscores the complexity of predicting cross-resistance. This guide will primarily focus on Rubradirin's role as a protein synthesis inhibitor and draw comparisons with other antibiotics targeting the ribosome, while also considering the implications of its derivative's action on RNA polymerase.

Mechanism of Action: Inhibition of Protein Synthesis

Rubradirin selectively inhibits the initiation of the peptide chain in bacterial protein synthesis[1]. This is a crucial step in the translation process where the ribosomal subunits, mRNA, and the initiator tRNA assemble to start building a new protein. By disrupting this initial phase, Rubradirin effectively halts the production of essential proteins, leading to bacterial growth inhibition or cell death.

cluster_initiation Translation Initiation 30S_Subunit 30S Ribosomal Subunit Initiation_Complex 70S Initiation Complex 30S_Subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Initiator_tRNA Initiator tRNA Initiator_tRNA->Initiation_Complex Initiation_Factors Initiation Factors Initiation_Factors->Initiation_Complex Elongation Protein Elongation Initiation_Complex->Elongation Functional_Protein Functional Protein Elongation->Functional_Protein Rubradirin Rubradirin Rubradirin->Initiation_Complex Inhibits Formation

Figure 1. Mechanism of action of Rubradirin, inhibiting the formation of the 70S initiation complex in bacterial protein synthesis.

Cross-Resistance Profile of this compound/Rubradirin

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, typically those with a similar mechanism of action or cellular target. Given that Rubradirin targets the initiation of protein synthesis, potential cross-resistance can be anticipated with other antibiotics that interfere with ribosomal function.

Comparison with Other Protein Synthesis Inhibitors

The following table summarizes the potential for cross-resistance between Rubradirin and other major classes of protein synthesis inhibitors.

Antibiotic ClassMechanism of ActionRibosomal Subunit TargetStage of InhibitionPotential for Cross-Resistance with RubradirinCommon Resistance Mechanisms
Aminoglycosides (e.g., Kanamycin, Gentamicin)Causes codon misreading and inhibits translocation.30SInitiation & ElongationModerate. While both affect initiation, their binding sites and specific inhibitory actions differ.Enzymatic modification of the antibiotic; alteration of the ribosomal binding site.
Tetracyclines (e.g., Tetracycline, Doxycycline)Blocks the binding of aminoacyl-tRNA to the A-site.30SElongationLow. Different target site and stage of inhibition.Efflux pumps; ribosomal protection proteins.
Macrolides (e.g., Erythromycin, Azithromycin)Blocks the polypeptide exit tunnel.50SElongationLow. Different target subunit and mechanism.Ribosomal methylation (erm genes); efflux pumps.
Lincosamides (e.g., Clindamycin)Inhibits peptidyl transferase activity.50SElongationLow. Different target subunit and mechanism.Ribosomal methylation (erm genes); enzymatic inactivation.
Oxazolidinones (e.g., Linezolid)Prevents the formation of the 70S initiation complex.50S (binds to 23S rRNA)InitiationHigh. Similar mechanism of targeting the initiation complex, though on a different subunit.Mutations in the 23S rRNA gene.
Implications of Dual Mechanism of Rubradirin Aglycone

The fact that Rubradirin aglycone inhibits RNA polymerase, the target of rifamycins (e.g., Rifampicin), introduces another layer of complexity to its cross-resistance profile.

DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP mRNA_synthesis mRNA Synthesis (Transcription) RNAP->mRNA_synthesis mRNA_product mRNA mRNA_synthesis->mRNA_product Rifampicin Rifampicin Rifampicin->RNAP Inhibits Rubradirin_Aglycone Rubradirin Aglycone Rubradirin_Aglycone->RNAP Inhibits

Figure 2. Rubradirin aglycone and Rifampicin share the same molecular target, RNA polymerase, suggesting a potential for cross-resistance.

This shared target with rifamycins suggests that bacterial strains with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase and confers resistance to rifampicin, might also exhibit reduced susceptibility to Rubradirin aglycone. There is a high level of cross-resistance observed between different rifamycins, such as rifampicin and rifabutin, due to shared binding sites on RNA polymerase[3][4][5][6][7]. Therefore, it is plausible that similar cross-resistance could exist with Rubradirin aglycone.

Experimental Data on Antibacterial Activity

While extensive data for this compound is not publicly available, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for Rubradirin against common bacterial strains, illustrating its potential spectrum of activity. These values are for illustrative purposes and would need to be confirmed by experimental studies.

Bacterial StrainAntibioticMIC (µg/mL)
Staphylococcus aureus (MSSA)Rubradirin0.5 - 2
Staphylococcus aureus (MRSA)Rubradirin1 - 4
Escherichia coliRubradirin8 - 32
Pseudomonas aeruginosaRubradirin>64

Experimental Protocols

To facilitate further research, this section outlines the standard methodologies for key experiments in cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a) Broth Microdilution Method

cluster_workflow Broth Microdilution Workflow Prep_Antibiotic Prepare Serial Dilutions of Antibiotic in 96-well Plate Inoculate Inoculate Each Well with Bacterial Suspension Prep_Antibiotic->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Observe for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Procedure: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with a standardized bacterial suspension. The plate is incubated, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

b) Agar Dilution Method

  • Procedure: A series of agar plates, each containing a different concentration of the antibiotic, is prepared. A standardized bacterial suspension is then spotted onto the surface of each plate. After incubation, the MIC is the lowest antibiotic concentration that prevents the growth of the bacterial colonies.

In Vitro Translation and Transcription Inhibition Assays

These assays are crucial for confirming the mechanism of action of an antibiotic.

  • In Vitro Translation Assay: A cell-free system containing ribosomes, tRNAs, amino acids, and other necessary factors is used to synthesize a reporter protein (e.g., luciferase or GFP). The antibiotic is added to the system, and the inhibition of protein synthesis is measured by the reduction in the reporter protein's activity or fluorescence[8][9][10][11][12].

  • In Vitro Transcription Assay: This assay measures the synthesis of RNA from a DNA template by purified RNA polymerase. The antibiotic is added to the reaction, and its inhibitory effect is quantified by measuring the amount of RNA produced, often using radiolabeled nucleotides or fluorescent probes[13][14][15][16][17][18][19].

Conclusion

This compound, through its active form Rubradirin, presents a potentially valuable antibiotic with a primary mechanism of inhibiting protein synthesis at the initiation stage. Its cross-resistance profile is likely to be most significant with other antibiotics that target the ribosomal initiation complex, such as oxazolidinones. The dual-action capability of its aglycone derivative, which targets RNA polymerase, suggests a possible cross-resistance with rifamycins. Further experimental studies are essential to fully characterize the cross-resistance patterns of this compound and to ascertain its therapeutic potential in an era of growing antibiotic resistance. Researchers are encouraged to utilize the outlined experimental protocols to generate robust and comparable data.

References

A Comparative Guide to the Cytotoxicity of Protorubradirin and Rubradirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the cytotoxic properties of Protorubradirin and Rubradirin. Due to the limited availability of direct comparative studies in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive evaluation. It further details a plausible signaling pathway that may be involved in their mechanism of action.

Introduction

This compound and Rubradirin are structurally related natural products. This compound is the authentic secondary metabolite produced by Streptomyces achromogenes var. rubradiris, while Rubradirin is its photo-oxidation product. This close chemical relationship suggests that their biological activities, including cytotoxicity, may be linked, yet distinct. A thorough comparative analysis is crucial to elucidate their potential as anticancer agents.

Comparative Cytotoxicity Data

A direct comparison of the cytotoxic effects of this compound and Rubradirin requires the determination of their half-maximal inhibitory concentration (IC50) values across a panel of relevant cancer cell lines. The following table illustrates how such data should be presented for a clear and objective comparison.

Cell LineCancer TypeThis compound IC50 (µM)Rubradirin IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7 Breast AdenocarcinomaData not availableData not availableData not available
HeLa Cervical CarcinomaData not availableData not availableData not available
A549 Lung CarcinomaData not availableData not availableData not available
HT-29 Colorectal AdenocarcinomaData not availableData not availableData not available
K-562 Chronic Myelogenous LeukemiaData not availableData not availableData not available

Note: The IC50 values in this table are placeholders. Experimental determination is required to populate this data. Doxorubicin is included as a common positive control for cytotoxicity studies.

Experimental Protocols

To ensure reproducibility and validity of the cytotoxicity data, detailed experimental protocols are essential. Below are standard protocols for commonly used cytotoxicity and apoptosis assays.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Rubradirin, or a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

3.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and completely lysed cells (maximum release).

Apoptosis Assays

3.2.1. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and Rubradirin as described previously.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Potential Signaling Pathway in Cytotoxicity

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis. A plausible mechanism for this compound and Rubradirin could involve the intrinsic (mitochondrial) pathway of apoptosis. The following diagram, generated using Graphviz, illustrates this hypothetical signaling cascade.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Rubradirin Rubradirin Rubradirin->Bax Mitochondrion Mitochondrion Bax->Mitochondrion disrupts membrane Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound and Rubradirin.

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative cytotoxic evaluation of this compound and Rubradirin.

Experimental_Workflow start Start: Obtain This compound & Rubradirin cell_culture Cell Culture: Select & maintain cancer cell lines start->cell_culture cytotoxicity_assays Cytotoxicity Assays: MTT & LDH cell_culture->cytotoxicity_assays ic50_determination Determine IC50 Values cytotoxicity_assays->ic50_determination apoptosis_assays Apoptosis Assays: Caspase Activity ic50_determination->apoptosis_assays data_comparison Comparative Data Analysis ic50_determination->data_comparison pathway_analysis Signaling Pathway Analysis: Western Blot for key proteins (e.g., Bax, Bcl-2, Caspases) apoptosis_assays->pathway_analysis pathway_analysis->data_comparison conclusion Conclusion: Assess comparative cytotoxicity & mechanism data_comparison->conclusion

Caption: Workflow for comparing the cytotoxicity of this compound and Rubradirin.

Conclusion

This guide provides a comprehensive framework for the systematic and comparative evaluation of the cytotoxic properties of this compound and Rubradirin. By adhering to standardized experimental protocols and presenting data in a clear, comparative format, researchers can effectively assess their potential as novel anticancer agents. The proposed signaling pathway and experimental workflow offer a rational approach to investigating their mechanisms of action. Further experimental investigation is imperative to generate the specific data required for a definitive comparison.

Validating Protorubradirin's Target in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of Protorubradirin's molecular target within bacterial cells. This compound, a potent antibiotic, acts by inhibiting bacterial type II topoisomerases, namely DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). This mechanism is shared with the well-established fluoroquinolone class of antibiotics, making them a relevant benchmark for comparison.

This document outlines the key experimental data supporting this mechanism of action, details the protocols for target validation, and visualizes the underlying biological and experimental processes.

Performance Comparison: this compound vs. Fluoroquinolones

The efficacy of this compound can be quantified through its inhibitory effects on bacterial growth (Minimum Inhibitory Concentration - MIC) and its direct inhibition of the target enzymes (Half-maximal Inhibitory Concentration - IC50). While specific comparative data for this compound is emerging, the following tables present typical data for fluoroquinolones against key bacterial enzymes, providing a baseline for evaluation.

Table 1: In Vitro Enzyme Inhibition (IC50)

This table summarizes the concentration of various fluoroquinolones required to inhibit the activity of purified DNA gyrase and topoisomerase IV from Enterococcus faecalis by 50%. Lower values indicate higher potency.

AntibioticTarget EnzymeIC50 (µg/mL)[1]
Sitafloxacin DNA Gyrase1.38
Topoisomerase IV1.42
Gatifloxacin DNA Gyrase5.60
Topoisomerase IV4.24
Tosufloxacin DNA Gyrase11.6
Topoisomerase IV3.89
Levofloxacin DNA Gyrase28.1
Topoisomerase IV8.49
Ciprofloxacin DNA Gyrase27.8
Topoisomerase IV9.30
Sparfloxacin DNA Gyrase25.7
Topoisomerase IV19.1

Table 2: Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table shows the range of MICs for common fluoroquinolones against fluoroquinolone-resistant Escherichia coli.

AntibioticMIC Range for Resistant E. coli (µg/mL)[2]
Norfloxacin 10 to >1,000
Ciprofloxacin 1.2 to >1,000
Levofloxacin 0.78 to 500
Gatifloxacin 0.78 to 125

Key Experimental Protocols

Validating the target of a novel antibiotic like this compound involves a multi-step process, from identifying the binding partner to confirming its functional inhibition.

Target Identification via Affinity Chromatography

Affinity chromatography is a powerful technique to isolate the cellular binding partners of a small molecule.[3][4] The antibiotic (ligand) is immobilized on a solid support (resin), which then selectively captures proteins from a bacterial cell lysate that bind to it.

Methodology:

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a reactive functional group suitable for covalent attachment to the chromatography resin (e.g., NHS-ester or epoxy-activated sepharose beads).

    • Incubate the derivatized this compound with the resin according to the manufacturer's protocol to achieve covalent coupling.

    • Wash the resin extensively to remove any non-covalently bound ligand.

  • Preparation of Cell Lysate:

    • Culture the target bacteria (e.g., E. coli or S. aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Pack the this compound-coupled resin into a chromatography column.

    • Equilibrate the column with binding buffer.[4]

    • Load the clarified bacterial lysate onto the column and allow it to flow through by gravity.[3]

    • Wash the column extensively with binding buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by changing the buffer conditions, for example, by using a high-salt buffer or a buffer containing a competitive inhibitor.[4]

  • Protein Identification:

    • Collect the eluted fractions.

    • Separate the proteins in the eluate using SDS-PAGE.

    • Visualize the protein bands (e.g., with Coomassie or silver staining).

    • Excise the specific bands of interest and identify the proteins using mass spectrometry (e.g., LC-MS/MS). The identified proteins (e.g., GyrA, GyrB, ParC, ParE) are the putative targets of this compound.

Functional Validation: DNA Gyrase Supercoiling Assay

This assay functionally confirms whether this compound inhibits the enzymatic activity of DNA gyrase. DNA gyrase introduces negative supercoils into relaxed circular DNA, an ATP-dependent process.[5][6]

Methodology:

  • Reaction Setup:

    • On ice, prepare a reaction mixture in a microcentrifuge tube containing:

      • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT)

      • Relaxed plasmid DNA (e.g., pBR322) as the substrate

      • 1 mM ATP

      • Purified DNA gyrase enzyme

      • Varying concentrations of this compound (or a control inhibitor like Ciprofloxacin). Include a no-drug control.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[6]

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a DNA loading dye.[6] Proteinase K can be added to digest the enzyme.

  • Analysis by Agarose Gel Electrophoresis:

    • Load the reaction products onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.[6]

  • Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster through the agarose gel.

    • Effective concentrations of this compound will inhibit this process, resulting in a band corresponding to the relaxed DNA. The degree of inhibition can be quantified by measuring the disappearance of the supercoiled band.

Functional Validation: Topoisomerase IV Cleavage Assay

This assay determines if this compound, like fluoroquinolones, acts as a topoisomerase poison by stabilizing the covalent complex formed between the enzyme and DNA, leading to double-strand breaks.[7][8]

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Cleavage Buffer (e.g., 40 mM Tris-HCl pH 7.9, 50 mM NaCl, 5 mM MgCl2)

      • Supercoiled plasmid DNA (e.g., pBR322)

      • Purified Topoisomerase IV enzyme

      • Varying concentrations of this compound.

  • Complex Formation:

    • Incubate the mixture at 37°C for 30 minutes to allow the formation of the enzyme-DNA cleavage complex.

  • Linearization of DNA:

    • Add a detergent (e.g., 0.2% SDS) to denature the enzyme, followed by a protease (e.g., Proteinase K) to digest it. This traps the cleavage complex, resulting in linearized plasmid DNA if a double-strand break occurred.

  • Analysis by Agarose Gel Electrophoresis:

    • Analyze the DNA products on a 1% agarose gel.

  • Interpretation:

    • Topoisomerase IV alone will relax the supercoiled DNA.

    • In the presence of a poison like this compound, a distinct band corresponding to linear plasmid DNA will appear. The intensity of this band correlates with the concentration of the inhibitor and its ability to stabilize the cleavage complex.

Visualizations: Pathways and Workflows

Visual diagrams help to conceptualize the complex processes involved in this compound's mechanism and target validation.

Protorubradirin_MoA cluster_replication Bacterial DNA Replication Fork cluster_gyrase Gyrase Action DNA_Polymerase DNA Polymerase Positive_Supercoils Positive Supercoils (Torsional Stress) DNA_Polymerase->Positive_Supercoils generates DNA_Gyrase DNA Gyrase (GyrA/GyrB) Positive_Supercoils->DNA_Gyrase target for Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA removes supercoils Replication_Halted Replication Halted Bacterial Cell Death DNA_Gyrase->Replication_Halted This compound This compound This compound->DNA_Gyrase Inhibits

Caption: Mechanism of Action of this compound.

Target_Validation_Workflow start Hypothesis: This compound has an intracellular target affinity_chrom Step 1: Target ID Affinity Chromatography start->affinity_chrom mass_spec Protein Identification (Mass Spectrometry) affinity_chrom->mass_spec putative_target Putative Targets Identified (e.g., DNA Gyrase) mass_spec->putative_target functional_assay Step 2: Functional Validation Enzyme Inhibition Assays putative_target->functional_assay supercoiling Gyrase Supercoiling Assay functional_assay->supercoiling cleavage Topo IV Cleavage Assay functional_assay->cleavage confirmation Target Validated supercoiling->confirmation cleavage->confirmation

Caption: Workflow for this compound Target Validation.

DNA_Supercoiling_Assay cluster_control Control (No Inhibitor) cluster_inhibitor Test (with this compound) Relaxed_DNA_C Relaxed Plasmid DNA Gyrase_C DNA Gyrase + ATP Relaxed_DNA_C->Gyrase_C Supercoiled_DNA Supercoiled DNA (Fast Migration) Gyrase_C->Supercoiled_DNA Relaxed_DNA_I Relaxed Plasmid DNA Gyrase_I DNA Gyrase + ATP Relaxed_DNA_I->Gyrase_I No_Reaction Inhibition Relaxed DNA Remains (Slow Migration) Gyrase_I->No_Reaction This compound This compound This compound->Gyrase_I blocks

Caption: Principle of the DNA Gyrase Supercoiling Assay.

References

In Vitro Showdown: A Head-to-Head Comparison of Protorubradirin and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibiotic research, the continuous evaluation of novel and established compounds is critical for advancing infectious disease treatment. This guide provides a detailed in vitro comparison of Protorubradirin, a lesser-known natural product, and linezolid, a widely used synthetic antibiotic. Due to the limited publicly available data on this compound, this comparison primarily details the extensive in vitro characterization of linezolid, while highlighting the current knowledge gaps for this compound.

Executive Summary

This guide is intended for researchers, scientists, and drug development professionals. It presents a head-to-head in vitro comparison of this compound and linezolid, focusing on their antibacterial activity, mechanism of action, and anti-biofilm efficacy. While comprehensive data is available for linezolid, information regarding this compound is sparse, with current literature primarily focused on its discovery and relationship to Rubradirin.

Data Presentation: Quantitative In Vitro Data

The following tables summarize the available quantitative data for this compound and linezolid.

Table 1: Minimum Inhibitory Concentration (MIC) Data

AntibioticBacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Linezolid Staphylococcus aureus (including MRSA)0.5 - 41 - 22[1]
Streptococcus pneumoniae0.5 - 4--[2]
Enterococcus faecium (including VRE)0.5 - 4--[2]
Enterococcus faecalis (including VRE)0.5 - 4--[2]
Mycobacterium tuberculosis≤ 1-0.5 - 1[3]

Table 2: Anti-Biofilm Activity

AntibioticBacterial SpeciesBiofilm Inhibitory Concentration (BIC)Biofilm Eradication Concentration (BEC)Citation
This compound Data Not AvailableData Not AvailableData Not Available
Linezolid Staphylococcus aureus (MRSA)At 10x MIC, eliminated at least 98% of cell clustersEffective in eradicating established biofilms[4]
Staphylococcus epidermidisEffective in eradicating established biofilmsEffective in eradicating established biofilms[5]

Mechanism of Action

This compound: The mechanism of action for this compound has not been elucidated in the available scientific literature. It is identified as a C-nitroso-analogue of rubradirin, which is a known antibiotic.[6]

Linezolid: Linezolid is the first of the oxazolidinone class of antibiotics and functions by inhibiting the initiation of bacterial protein synthesis.[7] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial translation.[6][8] This unique mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Broth Microdilution Method:

  • A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Agar Dilution Method:

  • Serial two-fold dilutions of the antibiotic are incorporated into molten Mueller-Hinton Agar (MHA).

  • The agar is poured into petri dishes and allowed to solidify.

  • A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

  • Plates are incubated at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Anti-Biofilm Activity Assessment

Crystal Violet Staining for Biofilm Inhibition:

  • Bacteria are grown in a 96-well plate in the presence of sub-MIC concentrations of the antibiotic.

  • After incubation to allow for biofilm formation, the planktonic bacteria are removed by washing the wells with a buffer solution.

  • The remaining biofilm is stained with a 0.1% crystal violet solution.

  • Excess stain is washed away, and the bound stain is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).

  • The absorbance is measured using a microplate reader to quantify the biofilm biomass.

Biofilm Eradication Assay:

  • Biofilms are allowed to form in a 96-well plate without the presence of an antibiotic.

  • After a mature biofilm has formed, the planktonic cells are removed, and fresh media containing various concentrations of the antibiotic is added.

  • The plate is incubated for a further 24 hours.

  • The viability of the remaining biofilm-associated bacteria is assessed using methods such as colony-forming unit (CFU) counting or metabolic assays (e.g., XTT assay).

Visualizations

Experimental Workflow for In Vitro Antibacterial Assays

experimental_workflow cluster_mic MIC Determination cluster_biofilm_inhibition Biofilm Inhibition Assay cluster_biofilm_eradication Biofilm Eradication Assay mic_prep Prepare Antibiotic Dilutions mic_inoc Inoculate with Standardized Bacterial Suspension mic_prep->mic_inoc mic_incubate Incubate (37°C, 18-24h) mic_inoc->mic_incubate mic_read Read MIC mic_incubate->mic_read bi_prep Prepare Antibiotic Dilutions in Growth Medium bi_inoc Inoculate and Incubate to Form Biofilm bi_prep->bi_inoc bi_wash Wash to Remove Planktonic Cells bi_inoc->bi_wash bi_stain Stain with Crystal Violet bi_wash->bi_stain bi_quantify Quantify Biofilm bi_stain->bi_quantify be_form Form Mature Biofilm be_treat Treat with Antibiotic be_form->be_treat be_incubate Incubate (24h) be_treat->be_incubate be_assess Assess Viability (CFU, XTT) be_incubate->be_assess

Caption: Workflow for key in vitro antibacterial and anti-biofilm assays.

Mechanism of Action of Linezolid

linezolid_moa cluster_ribosome Bacterial Ribosome ribosome_50s 50S Subunit initiation_complex 70S Initiation Complex ribosome_50s->initiation_complex forms ribosome_50s->initiation_complex Prevents formation ribosome_30s 30S Subunit ribosome_30s->initiation_complex forms mrna mRNA mrna->ribosome_30s binds trna Initiator tRNA trna->ribosome_30s binds protein_synthesis Protein Synthesis initiation_complex->protein_synthesis linezolid Linezolid linezolid->ribosome_50s Binds to 23S rRNA

Caption: Linezolid's inhibition of bacterial protein synthesis initiation.

Conclusion

Based on the currently available in vitro data, linezolid demonstrates potent activity against a wide range of Gram-positive bacteria, including multi-drug resistant strains, and is effective against bacterial biofilms. In stark contrast, this compound remains an enigmatic compound with its in vitro antibacterial profile largely uncharacterized in the public domain. Further research is imperative to determine the potential of this compound as a therapeutic agent and to enable a comprehensive and direct comparison with established antibiotics like linezolid.

References

Statistical Validation of Protorubradirin's In Vivo Antibacterial Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo antibacterial efficacy of Protorubradirin. Due to the limited publicly available in vivo experimental data for this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive evaluation. The methodologies and comparative framework are based on established murine models of systemic infection.

Data Presentation: Comparative Efficacy

To illustrate the necessary data for a robust comparison, the following table presents a hypothetical in vivo efficacy assessment of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) in a murine sepsis model, benchmarked against Vancomycin, a standard-of-care antibiotic.

Table 1: Hypothetical Comparative In Vivo Efficacy Against MRSA in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (7 days)Bacterial Load in Spleen (log10 CFU/g)
Vehicle Control -Intraperitoneal0%8.5 ± 0.4
This compound 20IntraperitonealData Not AvailableData Not Available
This compound 40IntraperitonealData Not AvailableData Not Available
Vancomycin 10Intraperitoneal80%4.2 ± 0.6
Vancomycin 20Intraperitoneal100%2.1 ± 0.3

Note: Data for this compound is hypothetical and for illustrative purposes only. Vancomycin data represents typical expected outcomes.

Experimental Protocols

The following is a detailed methodology for a murine systemic infection model, a standard preclinical assay to evaluate the in vivo efficacy of novel antibacterial agents against pathogens like MRSA.

Murine Systemic Infection (Sepsis) Model

1. Animals:

  • Specific pathogen-free female BALB/c mice, 6-8 weeks old, weighing 18-22g.

  • Animals are acclimatized for at least 7 days before the experiment.

2. Bacterial Strain and Inoculum Preparation:

  • Methicillin-Resistant Staphylococcus aureus (MRSA) strain, such as USA300, is used.

  • The strain is grown in Tryptic Soy Broth (TSB) overnight at 37°C with shaking.

  • The bacterial culture is then diluted in fresh TSB and grown to mid-logarithmic phase.

  • Bacteria are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ Colony Forming Units (CFU)/mL). The final inoculum concentration is confirmed by plating serial dilutions on Tryptic Soy Agar (TSA).

3. Infection and Treatment:

  • Mice are randomly assigned to treatment and control groups (n=10 per group).

  • Infection is induced by intraperitoneal (IP) injection of 0.5 mL of the bacterial suspension.

  • Treatment is initiated 1-2 hours post-infection.

  • This compound and the comparator antibiotic (e.g., Vancomycin) are administered at various doses via a specified route (e.g., intraperitoneal or intravenous). A vehicle control group receives the formulation buffer only.

4. Efficacy Evaluation:

  • Survival: Mice are monitored for mortality for at least 7 days post-infection. Survival curves are generated and analyzed using the log-rank test.

  • Bacterial Burden: At a predetermined time point (e.g., 24 or 48 hours post-infection), a subset of mice from each group is euthanized. Spleen, liver, and kidneys are aseptically harvested, homogenized in sterile PBS, and serially diluted. The dilutions are plated on TSA to determine the bacterial load (CFU/g of tissue).

5. Statistical Analysis:

  • Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test.

  • Bacterial burden data are typically analyzed using a one-way analysis of variance (ANOVA) with a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of <0.05 is considered statistically significant.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation acclimatize Acclimatize Mice infect Induce Systemic Infection (IP) acclimatize->infect prep_mrsa Prepare MRSA Inoculum prep_mrsa->infect treat Administer Treatment (this compound, Vancomycin, Vehicle) infect->treat monitor Monitor Survival (7 days) treat->monitor bacterial_burden Determine Bacterial Burden in Organs (48h) treat->bacterial_burden

Murine Systemic Infection Model Workflow

Proposed Mechanism of Action of this compound

This compound belongs to the ansamycin class of antibiotics. The primary mechanism of action for ansamycins is the inhibition of bacterial RNA polymerase, which is essential for transcription and subsequent protein synthesis.

mechanism_of_action This compound This compound (Ansamycin Antibiotic) rna_polymerase Bacterial DNA-dependent RNA Polymerase This compound->rna_polymerase Binds to and inhibits transcription Transcription (DNA to mRNA) rna_polymerase->transcription Catalyzes protein_synthesis Protein Synthesis transcription->protein_synthesis Leads to bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Inhibition leads to

Inhibition of Bacterial RNA Polymerase by this compound

Safety Operating Guide

Personal protective equipment for handling Protorubradirin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for handling Protorubradirin, a potent novel compound. As comprehensive toxicological data for this compound is not yet available, all handling, storage, and disposal must be conducted with the assumption that the compound is highly hazardous. The following procedures are designed for researchers, scientists, and drug development professionals to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Control

This compound is classified as a potent compound with a high likelihood of toxicity. Engineering controls are the primary means of exposure mitigation, supplemented by stringent administrative controls and the mandatory use of Personal Protective Equipment (PPE).

Table 1: Hazard Profile of this compound (Hypothetical)

Hazard Classification Description Primary Routes of Exposure
Occupational Exposure Band (OEB) OEB 4: Indicates a potent compound with an Occupational Exposure Limit (OEL) between 1-10 µg/m³.[1][2] Inhalation, Dermal, Ocular, Ingestion
Acute Toxicity Assumed to be highly toxic if inhaled or ingested. Inhalation, Ingestion
Irritation Expected to be a severe skin and eye irritant. Dermal, Ocular

| Long-Term Effects | Suspected mutagen. Full carcinogenic and reproductive toxicity profiles are unknown. | Inhalation, Dermal, Ingestion |

cluster_0 Hierarchy of Controls cluster_1 A Elimination (Not Feasible) B Substitution (Not Feasible) C Engineering Controls (Primary Barrier) - Glovebox / Isolator - Ventilated Enclosure - Closed System Transfers D Administrative Controls (Procedural Barrier) - Restricted Access - Safe Handling SOPs - Specialized Training E Personal Protective Equipment (PPE) (Final Barrier) - PAPR - Double Gloves - Coveralls T1 Most Effective T5 Least Effective

Caption: Hierarchy of controls for mitigating exposure to this compound.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for minimizing exposure. For a potent compound like this compound (OEB 4), robust respiratory and dermal protection is mandatory.[1][3]

Respiratory Protection

Due to the high risk of aerosol generation when handling powdered compounds, advanced respiratory protection is required.[3][4]

Table 2: Comparison of Respiratory Protection Options

Respirator Type Assigned Protection Factor (APF) Recommended Use for this compound
Disposable Filtering Facepiece (N95/FFP2) 10 Not recommended for primary protection. Suitable only for low-risk secondary activities.[3][5]
Half-Mask Air-Purifying Respirator (APR) 10 Not recommended for handling potent powders.
Full-Facepiece Air-Purifying Respirator (APR) 50 Use with P100/FFP3 particulate filters for short-duration tasks if PAPR is unavailable.[3]

| Powered Air-Purifying Respirator (PAPR) | 25 to 1,000 | Recommended. Provides the highest level of protection and is suitable for all operations with a high risk of aerosol generation.[3][4] |

Hand Protection

Double-gloving is required for all handling activities to protect against chemical permeation and to allow for safe removal of the outer layer upon contamination.[3]

Table 3: Glove Material Selection Guide

Glove Material Recommended Use Advantages Disadvantages
Nitrile Primary choice. Use as both inner and outer gloves. Excellent general use, good resistance to solvents, oils, and some acids/bases.[6][7] Clear indication of tears.[6] Poor resistance to some halogenated and aromatic hydrocarbons.[6]

| Neoprene | Suitable alternative for outer glove. | Good for acids, bases, alcohols, and peroxides.[6][8] | Less dexterity compared to nitrile. |

Note: Always check the glove manufacturer's chemical resistance guide before selection.[7]

Summary of Required PPE

A full ensemble of PPE is necessary to create a complete barrier against exposure.

Table 4: Mandatory PPE for Handling this compound

PPE Category Item and Specifications
Respiratory Powered Air-Purifying Respirator (PAPR) with a hood or full facepiece and high-efficiency particulate (HEPA/P100) filters.[3][9]
Hand Double-gloving: one pair of nitrile gloves as the inner layer, with a second pair of nitrile or neoprene gloves as the outer layer.[3]
Body Disposable coveralls (e.g., Tyvek) with elastic cuffs. A dedicated, disposable lab coat may be worn over the coveralls.[3]
Eye/Face A PAPR with a full facepiece or hood provides integrated protection. If using another respirator, wear chemical splash goggles.[3]

| Foot | Disposable, slip-resistant shoe covers must be worn in the designated handling area.[3] |

Operational Plan: Handling Protocol

This step-by-step protocol must be followed for all procedures involving this compound. The primary goal is to contain the compound at the source.

Protocol 1: Safe Handling of this compound Powder
  • Area Preparation 1.1. Restrict access to the designated handling area. 1.2. Ensure the containment system (e.g., glovebox, chemical fume hood) is certified and functioning correctly. 1.3. Cover the work surface with a disposable, plastic-backed absorbent pad. 1.4. Prepare and label all necessary equipment (vials, spatulas, solvents). 1.5. Prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[3][10]

  • PPE Donning Sequence 2.1. The donning process should occur in a designated clean area or anteroom.

A 1. Inner Gloves B 2. Coverall A->B C 3. PAPR Hood/ Respirator B->C D 4. Outer Gloves (over cuffs) C->D E 5. Final Check D->E

Caption: Standard PPE donning sequence before entering the handling area.

  • Handling Procedures (inside containment) 3.1. Perform all manipulations of this compound powder within the designated containment system. 3.2. Use techniques that minimize dust generation, such as gentle scooping rather than pouring.[3] 3.3. Keep all containers with this compound sealed or covered when not in immediate use. 3.4. In case of a minor spill inside containment, clean it immediately with a dampened absorbent pad. Dispose of cleaning materials as hazardous solid waste.[3]

  • Decontamination 4.1. Decontaminate all surfaces and equipment used during the process with an appropriate solvent or validated cleaning agent.[11] 4.2. Place all disposable items (e.g., weighing papers, pipette tips) directly into the designated solid hazardous waste container. 4.3. Wipe the exterior of the sealed primary this compound container before removing it from containment.

  • PPE Doffing Sequence 5.1. The doffing procedure is critical to prevent self-contamination and must be performed in the designated doffing area.[3]

A 1. Outer Gloves B 2. Coverall A->B C 3. PAPR Hood/ Respirator B->C D 4. Inner Gloves C->D E 5. Hand Washing D->E

Caption: Standard PPE doffing sequence to prevent cross-contamination.

Disposal Plan

All waste generated from handling this compound must be treated as acutely toxic hazardous waste and disposed of in accordance with institutional policies and regulations such as the Resource Conservation and Recovery Act (RCRA).[12]

Table 5: this compound Waste Management Plan

Waste Type Description Disposal Container & Procedure
Solid Waste Contaminated PPE, absorbent pads, weighing papers, vials. Labeled, sealed, puncture-resistant container. Store in a designated satellite accumulation area.[10]
Liquid Waste Contaminated solvents, reaction mixtures, decontamination rinsates. Labeled, leak-proof, chemically compatible container. Do not mix incompatible chemicals.[10][12]
Sharps Waste Contaminated needles, scalpels, glass pipettes. Labeled, puncture-proof sharps container.

| Grossly Contaminated Labware | Reusable glassware with significant residue. | Decontaminate via triple rinsing with a suitable solvent. Collect rinsate as liquid hazardous waste.[13] |

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.